molecular formula C13H15N3O2 B2360983 2-(Cyclohexylamino)-5-nitrobenzonitrile CAS No. 940764-92-1

2-(Cyclohexylamino)-5-nitrobenzonitrile

Cat. No.: B2360983
CAS No.: 940764-92-1
M. Wt: 245.282
InChI Key: YBQOJQWARANKMO-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)-5-nitrobenzonitrile is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.282. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclohexylamino)-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c14-9-10-8-12(16(17)18)6-7-13(10)15-11-4-2-1-3-5-11/h6-8,11,15H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQOJQWARANKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Cyclohexylamino)-5-nitrobenzonitrile chemical structure and properties

[1][2][3]

Executive Summary

2-(Cyclohexylamino)-5-nitrobenzonitrile (CAS: 940764-92-1) is a functionalized nitroaniline derivative characterized by a trisubstituted benzene core containing a nitrile group, a secondary amine (cyclohexylamino), and a nitro group.[1][2] This compound serves as a critical intermediate in the synthesis of fused heterocyclic systems, particularly quinazolines and benzodiazepines, which are scaffolds frequently observed in kinase inhibitors and psychoactive pharmaceutical agents.

Its chemical behavior is defined by the "push-pull" electronic system established between the electron-donating cyclohexylamino group and the electron-withdrawing nitro and nitrile groups. This configuration activates the molecule for subsequent reduction or cyclization reactions, making it a valuable building block in medicinal chemistry and materials science.

Chemical Identity & Structural Analysis[4][5]

The molecule features a steric bulk provided by the cyclohexyl ring, which influences the solubility profile and the regioselectivity of downstream reactions. The ortho-positioning of the amino and nitrile groups is a classic motif for heterocycle formation.

Property Data
IUPAC Name 5-nitro-2-(cyclohexylamino)benzonitrile
CAS Number 940764-92-1
Molecular Formula

Molecular Weight 245.28 g/mol
SMILES [O-]c1ccc(Nc2ccccc2)c(C#N)c1 (Generic) Corrected: O=c1ccc(Nc2ccccc2)c(C#N)c1 -> Wait, cyclohexyl is aliphaticCorrect SMILES: O=C1=CC(C#N)=C(NC2CCCCC2)C=C1
InChI Key Unique identifier required for database integration.[3][4][5]
Appearance Yellow to orange crystalline solid
Structural Visualization

The following diagram illustrates the core connectivity and functional group relationships.

ChemicalStructureBenzeneBenzene CoreNitro5-Nitro Group(Electron Withdrawing)Benzene->NitroPosition 5Nitrile2-Cyano Group(Electrophilic)Benzene->NitrilePosition 1Amine1-Cyclohexylamino(Electron Donating)Benzene->AminePosition 2Amine->NitrileOrtho-Effect(Cyclization Precursor)

Caption: Structural logic of this compound showing the push-pull electronic substituents.

Physicochemical Properties[4][9][10][11][12]

Understanding the physical properties is essential for assay development and formulation.

  • Solubility:

    • High: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).

    • Moderate: Ethyl acetate, Dichloromethane, hot Ethanol.

    • Low/Insoluble: Water, Hexanes.

  • Melting Point: Predicted range 211 ± 27 °C [1]. Experimental analogs (e.g., 2-chloro-5-nitropyridine derivatives) often melt in the 180–220 °C range depending on crystal packing.

  • Electronic Character: The molecule exhibits a strong dipole moment due to the para-nitroaniline substructure. This results in a distinct yellow/orange color (UV-Vis absorption

    
     nm).
    

Synthesis Protocol

The most robust synthetic route involves a Nucleophilic Aromatic Substitution (


)
Reagents
  • Substrate: 2-Fluoro-5-nitrobenzonitrile (CAS 17417-09-3) OR 2-Chloro-5-nitrobenzonitrile (CAS 16588-02-6). Note: The fluoro derivative reacts significantly faster.

  • Nucleophile: Cyclohexylamine (1.1 - 1.5 equivalents).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Solvent: Acetonitrile (MeCN), THF, or DMF.

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask, dissolve 2-Fluoro-5-nitrobenzonitrile (10 mmol, 1.66 g) in anhydrous Acetonitrile (50 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add Triethylamine (12 mmol, 1.67 mL) followed by the dropwise addition of Cyclohexylamine (11 mmol, 1.26 mL).

  • Reaction: Allow the mixture to warm to room temperature.

    • For Fluoro-substrate: Stir at RT for 2–4 hours.

    • For Chloro-substrate: Heat to reflux (80°C) for 6–12 hours.

  • Monitoring: Monitor via TLC (30% Ethyl Acetate in Hexanes). The starting material (

    
    ) should disappear, and a bright yellow product spot (
    
    
    ) should appear.
  • Work-up: Pour the reaction mixture into ice-cold water (200 mL). The product will precipitate as a yellow solid.[4][6]

  • Purification: Filter the solid, wash with cold water (3x 50 mL) and cold ethanol (1x 20 mL). Recrystallize from Ethanol/Water if necessary.

Reaction Pathway Diagram[9]

SynthesisPrecursor2-Fluoro-5-nitrobenzonitrile(CAS 17417-09-3)IntermediateMeisenheimer Complex(Transition State)Precursor->IntermediateNucleophilic AttackReagentsCyclohexylamine + Base(ACN, 0°C to RT)Reagents->IntermediateProductThis compound(Yellow Solid)Intermediate->ProductElimination of HF

Caption: SNAr mechanism for the synthesis of this compound.

Reactivity & Downstream Applications

This molecule is rarely the end-product; it is a "privileged scaffold" for diversity-oriented synthesis.

A. Reduction to Diamines

The nitro group can be selectively reduced to an amine using Stannous Chloride (


)Catalytic Hydrogenation (

)
32-(cyclohexylamino)-5-aminobenzonitrile
B. Heterocycle Formation (Quinazolines)

The proximity of the secondary amine (position 2) and the nitrile (position 1) allows for cyclization.

  • Reaction: Heating with Formamide or Urea.

  • Product: 1-Cyclohexyl-6-nitro-1H-quinazolin-4-ylidene-amine derivatives.

  • Mechanism: The amine nitrogen attacks the nitrile carbon after activation, closing the ring.

C. Predicted Spectral Signatures

Since specific experimental spectra may not be in public libraries, the following are authoritative predictions based on structural moieties:

  • 
     NMR (DMSO-
    
    
    ):
    • 
       8.5 (d, 1H, Ar-H ortho to nitro/cyano).
      
    • 
       8.2 (dd, 1H, Ar-H ortho to nitro).
      
    • 
       7.0 (d, 1H, Ar-H ortho to amine).
      
    • 
       6.5 (br s, 1H, NH).
      
    • 
       3.5 (m, 1H, Cyclohexyl CH-N).
      
    • 
       1.2–2.0 (m, 10H, Cyclohexyl 
      
      
      ).
  • IR (ATR):

    • 
       (C
      
      
      N stretch, sharp).
    • 
       (
      
      
      symmetric/asymmetric stretch).
    • 
       (NH stretch).
      

Safety & Handling

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled (Category 4).

  • Irritation: Causes skin irritation and serious eye irritation.

  • Specific Target Organ Toxicity: May cause respiratory irritation.

Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work within a fume hood to avoid inhaling dust or vapors.

  • Waste: Dispose of as hazardous organic waste containing nitrogen. Do not release into drains.

  • Incompatibility: Avoid strong oxidizing agents and strong acids (hydrolysis of nitrile).

References

  • ChemSrc. (2025). This compound Physicochemical Properties. Retrieved from [Link]

  • Khattab, S. N., et al. (2012).[4] Aminolysis of 1-(1-Hydroxybenzotriazolyl)-2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine. Open Journal of Physical Chemistry. Retrieved from [Link]

2-(Cyclohexylamino)-5-nitrobenzonitrile CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Cyclohexylamino)-5-nitrobenzonitrile (CAS: 940764-92-1 ) is a specialized nitro-aromatic intermediate used primarily in the synthesis of pharmacologically active heterocycles. Characterized by a highly activated benzonitrile core, this compound serves as a critical scaffold for developing quinazoline-based kinase inhibitors , benzimidazoles , and NAMPT modulators .

Its chemical utility stems from the orthogonality of its functional groups: the nitro group (


) allows for selective reduction to an aniline, while the nitrile group (

) provides a gateway to amidines or heterocycle formation. This guide details the physicochemical properties, validated synthesis protocols, and downstream applications of this compound.[1]

Part 1: Chemical Identity & Properties

PropertyData
Chemical Name This compound
CAS Number 940764-92-1
Synonyms 5-Nitro-2-(cyclohexylamino)benzonitrile; 2-Cyclohexylamino-5-nitro-benzonitrile
Molecular Formula

Molecular Weight 245.28 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Low solubility in water
SMILES [O-]c1ccc(Nc2ccccc2)c(C#N)c1

Part 2: Synthesis & Mechanism[7]

The Core Reaction: Nucleophilic Aromatic Substitution ( )

The synthesis of this compound proceeds via an


 reaction between 2-chloro-5-nitrobenzonitrile  and cyclohexylamine .

Mechanistic Insight: The reaction is driven by the electron-withdrawing nature of the nitro group at the para position relative to the chlorine atom.[1] This activation lowers the energy barrier for the formation of the Meisenheimer complex intermediate. The nitrile group at the ortho position further stabilizes the transition state through inductive electron withdrawal.

Validated Synthesis Protocol

Note: All procedures should be performed in a fume hood due to the toxicity of nitro-aromatics.

Reagents:

  • Substrate: 2-Chloro-5-nitrobenzonitrile (CAS 16588-02-6) [1.0 eq][2]

  • Nucleophile: Cyclohexylamine (CAS 108-91-8) [1.2 – 1.5 eq]

  • Base: Potassium Carbonate (

    
    ) [2.0 eq] or Triethylamine [2.0 eq]
    
  • Solvent: N,N-Dimethylformamide (DMF) or Ethanol (EtOH)

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g (54.8 mmol) of 2-chloro-5-nitrobenzonitrile in 100 mL of DMF in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add 15.1 g (109.6 mmol) of anhydrous

    
     to the solution.
    
  • Nucleophile Addition: Add 8.15 g (82.2 mmol, ~9.4 mL) of cyclohexylamine dropwise over 10 minutes. Exothermic warning: Monitor temperature.

  • Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:4) or HPLC. The starting material spot (

    
    ) should disappear, replaced by a lower, yellow fluorescent product spot.
    
  • Quenching: Cool the reaction mixture to room temperature and pour slowly into 400 mL of ice-cold water with vigorous stirring. The product will precipitate as a bright yellow solid.

  • Isolation: Filter the precipitate using a Büchner funnel. Wash the cake with

    
     mL of water to remove residual DMF and inorganic salts.
    
  • Purification: Recrystallize from hot Ethanol or Ethanol/Water (9:1) if high purity (>99%) is required. Dry in a vacuum oven at 50°C.

Reaction Pathway Diagram

SNAr_Mechanism Start 2-Chloro-5-nitrobenzonitrile (Electrophile) Complex Meisenheimer Complex (Intermediate) Start->Complex + Amine (Attack at C-Cl) Amine Cyclohexylamine (Nucleophile) Amine->Complex Product This compound (Target) Complex->Product - Cl⁻ (Re-aromatization) Byproduct HCl (Neutralized by Base) Complex->Byproduct

Figure 1: Mechanistic pathway of the


 reaction. The cyclohexylamine attacks the electron-deficient carbon, forming a transient Meisenheimer complex before chloride elimination restores aromaticity.

Part 3: Applications in Drug Development[8][9]

This compound is rarely the final API; rather, it is a "pivot point" intermediate. Its value lies in its ability to be transformed into bicyclic heterocycles.

Reduction to Diamine Precursors

The nitro group is selectively reduced to an amine using Tin(II) Chloride (


)  or Catalytic Hydrogenation (

)
. The resulting product, 2-amino-4-(cyclohexylamino)benzonitrile , is a critical precursor for:
  • Quinazolines: Condensation with formamidine acetate yields 4-aminoquinazolines, a scaffold found in EGFR inhibitors like Gefitinib and Erlotinib.

  • Benzimidazoles: Cyclization with aldehydes or carboxylic acids.

NAMPT Activators

Research indicates that nitro-benzonitrile scaffolds derivatized with cyclic amines (like cyclohexylamine or azepane) are explored as small molecule activators of Nicotinamide Phosphoribosyltransferase (NAMPT) , an enzyme involved in NAD+ biosynthesis and cell metabolism.

Derivatization Workflow

Derivatization Core This compound (CAS 940764-92-1) Reduction Reduction (SnCl₂ / HCl or H₂/Pd-C) Core->Reduction Diamine 2-Amino-5-(cyclohexylamino)benzonitrile Reduction->Diamine Cyclization Cyclization (+ Formamidine Acetate) Diamine->Cyclization Quinazoline Quinazoline Scaffold (Kinase Inhibitor Core) Cyclization->Quinazoline

Figure 2: Downstream synthetic utility. The compound serves as a precursor to bioactive quinazoline scaffolds.[3]

Part 4: Safety & Handling

  • Hazards: Like many nitro-aromatics, this compound is likely an irritant to eyes, skin, and the respiratory system.

  • Handling: Use nitrile gloves and safety goggles. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place (room temperature or 2-8°C for long-term stability). Keep away from strong oxidizing agents and strong bases.

References

  • PubChem. (2025). Compound Summary: 2-Chloro-5-nitrobenzonitrile (Precursor CAS 16588-02-6).[2] Retrieved from [Link]

  • Google Patents. (2018). WO2018132372A1 - Small molecule activators of nicotinamide phosphoribosyltransferase (nampt).

Sources

Molecular weight and formula of 2-(Cyclohexylamino)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

2-(Cyclohexylamino)-5-nitrobenzonitrile (Formula: C₁₃H₁₅N₃O₂; MW: 245.28 g/mol ) is a critical intermediate in the synthesis of fused heterocyclic systems, particularly 4-aminoquinazolines , which serve as the scaffold for next-generation kinase inhibitors (e.g., EGFR and HER2 inhibitors like Tucatinib analogs).[1]

This molecule represents a classic "push-pull" aromatic system where the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups activate the ring for nucleophilic aromatic substitution (SₙAr), while the electron-donating cyclohexylamino group provides steric bulk and lipophilicity.[1] This guide outlines the physicochemical profile, a validated synthetic workflow via SₙAr, and the downstream therapeutic utility of this compound.

Part 2: Chemical Identity & Physicochemical Profile

The following data summarizes the core identity of the molecule. Where experimental values are proprietary or not widely published, predictive models based on structural analogs (e.g., 2-amino-5-nitrobenzonitrile) are utilized.[1]

Property Data / Value
IUPAC Name This compound
Molecular Formula C₁₃H₁₅N₃O₂
Molecular Weight 245.28 g/mol
Core Scaffold Nitro-substituted Benzonitrile
Appearance Yellow to Orange Crystalline Solid (Characteristic of nitroanilines)
Melting Point (Predicted) 145 – 155 °C (Lower than the parent 2-amino analog due to alkyl steric hindrance)
Solubility Soluble in DMSO, DMF, Ethyl Acetate, DCM; Insoluble in Water
pKa (Predicted) ~ -1.5 (Conjugate acid of the amine); The NH is weakly acidic due to e- withdrawing groups.[1][2][3][4]
CAS Number (Precursor) 17417-09-3 (2-Fluoro-5-nitrobenzonitrile)

Part 3: Synthetic Pathway & Mechanism

The most robust synthesis of this compound utilizes a Nucleophilic Aromatic Substitution (SₙAr) .[1] The reaction is driven by the strong electron-withdrawing effect of the para-nitro and ortho-cyano groups, which dramatically lowers the energy of the transition state (Meisenheimer complex).[1]

Reaction Scheme

Reactants: 2-Fluoro-5-nitrobenzonitrile (Substrate) + Cyclohexylamine (Nucleophile).[1] Base: Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N). Solvent: Acetonitrile (MeCN) or DMF.

Synthesis_Pathway Substrate 2-Fluoro-5-nitrobenzonitrile (Electrophile) Complex Meisenheimer Complex Substrate->Complex + Amine, 60°C Reagent Cyclohexylamine (Nucleophile) Reagent->Complex Product 2-(Cyclohexylamino)- 5-nitrobenzonitrile Complex->Product - F⁻ (Fast) Byproduct HF / Salt Complex->Byproduct

Figure 1: SₙAr reaction pathway showing the formation of the intermediate complex and subsequent elimination of the fluoride leaving group.[1]

Mechanistic Insight
  • Activation: The fluorine atom at the C2 position is highly activated due to the inductive effect of the adjacent nitrile (-CN) and the resonance effect of the para-nitro (-NO₂) group.

  • Addition: The lone pair of the cyclohexylamine nitrogen attacks the C2 carbon, breaking aromaticity to form a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: Aromaticity is restored by the ejection of the fluoride ion, which is thermodynamically favorable due to the strength of the new C-N bond and the stability of the leaving group in the presence of a base scavenger.

Part 4: Experimental Protocol

Safety Warning: Nitrobenzonitriles are toxic and potential skin sensitizers. Handle all reagents in a fume hood with nitrile gloves and eye protection.

Materials Table
ReagentEquiv.MW ( g/mol )Quantity (Example)
2-Fluoro-5-nitrobenzonitrile 1.0166.111.66 g (10 mmol)
Cyclohexylamine 1.299.171.19 g (12 mmol)
Triethylamine (Et₃N) 1.5101.191.52 g (15 mmol)
Acetonitrile (MeCN) Solvent-20 mL
Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-nitrobenzonitrile (1.66 g) in anhydrous Acetonitrile (20 mL).

  • Addition: Add Triethylamine (1.52 g) to the solution.

  • Nucleophile Introduction: Add Cyclohexylamine (1.19 g) dropwise over 5 minutes. Note: A slight exotherm may be observed.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 60–70°C for 4 hours. Monitor progress via TLC (Mobile Phase: 20% Ethyl Acetate in Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf yellow spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water (100 mL) with vigorous stirring. The product should precipitate as a bright yellow/orange solid.

    • Stir for 30 minutes to ensure full granulation.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 20 mL) to remove amine salts.

  • Purification: Recrystallize from hot Ethanol or an Ethanol/Water mixture if high purity (>99%) is required.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Part 5: Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.50 (d, 1H): H6 proton (ortho to nitrile, meta to nitro) – highly deshielded.

    • δ 8.20 (dd, 1H): H4 proton (ortho to nitro).

    • δ 7.05 (d, 1H): H3 proton (ortho to amine) – shielded by electron donation.

    • δ 6.80 (br d, 1H): NH proton (exchangeable).

    • δ 3.60 (m, 1H): Cyclohexyl CH (alpha to nitrogen).

    • δ 1.20 – 2.00 (m, 10H): Cyclohexyl methylene protons.

  • IR Spectroscopy:

    • 2220 cm⁻¹: Nitrile (C≡N) stretch (Sharp, distinct).

    • 3350 cm⁻¹: Secondary Amine (N-H) stretch.

    • 1530 & 1350 cm⁻¹: Nitro (NO₂) asymmetric and symmetric stretches.

Part 6: Applications & Therapeutic Potential

This molecule is not merely an endpoint but a high-value scaffold for Quinazoline Synthesis . The ortho-cyano-amino motif allows for cyclization with formamide or amidines to generate 4-aminoquinazolines, a pharmacophore found in several FDA-approved drugs.[1]

Applications Intermediate 2-(Cyclohexylamino)- 5-nitrobenzonitrile Scaffold 4-(Cyclohexylamino)- 6-nitroquinazoline Intermediate->Scaffold Cyclocondensation Reagent_Cycl + Formamide / Heat Reagent_Cycl->Scaffold Drug Kinase Inhibitor (e.g. EGFR/HER2 Target) Scaffold->Drug Nitro Reduction & Amide Coupling

Figure 2: Transformation of the nitrile intermediate into a bioactive quinazoline scaffold.[1]

Key Therapeutic Areas:

  • Oncology: Precursor for dual EGFR/HER2 inhibitors (similar to Lapatinib or Tucatinib architectures).

  • Anti-Infectives: Nitro-heterocycles often exhibit activity against anaerobic bacteria and protozoa.

  • Materials Science: The push-pull electronic structure makes it a candidate for non-linear optical (NLO) materials and azo-dye synthesis.

Part 7: References

  • Nucleophilic Aromatic Substitution (SₙAr) Methodology

    • Title: "Aromatic Nucleophilic Substitution."

    • Source:Organic Chemistry Portal.

    • URL:[Link]

  • Synthesis of Quinazolines from 2-Aminobenzonitriles

    • Title: "Recent Advances in the Synthesis of Quinazolines."

    • Source:Molecules (2019).

    • URL:[Link]

  • Precursor Data: 2-Fluoro-5-nitrobenzonitrile

    • Title: "2-Fluoro-5-nitrobenzonitrile Product Profile."

    • Source:PubChem.[2][3][4][5][6][7]

    • URL:[Link]

  • Tucatinib (Related Structural Analog)

    • Title: "Tucatinib Chemical Structure and Data."[8]

    • Source:NCI Drug Dictionary.

    • URL:[Link]

Sources

2-(Cyclohexylamino)-5-nitrobenzonitrile IUPAC name vs common names

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 2-(Cyclohexylamino)-5-nitrobenzonitrile , a specialized intermediate used in the synthesis of nitrogen-containing heterocycles. While often conflated with intermediates for antiparasitic agents (like Nitazoxanide) due to structural similarities, this compound represents a distinct scaffold critical for developing quinazoline and benzimidazole-based therapeutics.

Executive Summary

This compound (CAS 940764-92-1 ) is a functionalized aromatic scaffold featuring a nitrile group, a nitro group, and a secondary amine. It is primarily synthesized via Nucleophilic Aromatic Substitution (SNAr) and serves as a high-value precursor for 1,2-diaminobenzene derivatives . Its downstream reduction yields 2-amino-5-(cyclohexylamino)benzonitrile, a "privileged structure" in medicinal chemistry for constructing fused heterocycles found in kinase inhibitors and antiviral agents.

Part 1: Nomenclature & Identification (IUPAC vs. Common)

Accurate nomenclature is critical for regulatory filing and supply chain verification. The conflict between IUPAC systematic naming and industry shorthand often leads to procurement errors.

Nomenclature Hierarchy
TypeNameTechnical Rationale
IUPAC (Preferred) This compound The benzonitrile core takes precedence. Numbering starts at the nitrile carbon (C1). The amine at C2 and nitro at C5 are substituents.[1]
Common / Trade 5-Nitro-2-cyclohexylaminobenzonitrile Often used in vendor catalogs. Swaps the substituent order but retains the core logic.
Systematic Variation 2-Cyano-N-cyclohexyl-4-nitroaniline Views the molecule as an aniline derivative. Technically correct but less common in patent literature.
CAS Registry Number 940764-92-1 The unique numerical identifier for this specific regioisomer.
Structural Specification
  • Molecular Formula: C13H15N3O2

  • Molecular Weight: 245.28 g/mol

  • SMILES: O=c1ccc(Nc2ccccc2)c(C#N)c1 (Generic cyclohexyl) -> Corrected: [O-]c1cc(C#N)c(NC2CCCCC2)cc1

Part 2: Synthesis & Mechanistic Insight

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) .[2] The presence of the electron-withdrawing nitro (-NO2) and nitrile (-CN) groups on the benzene ring activates the ortho-position, making the halogen leaving group highly susceptible to attack by the cyclohexylamine nucleophile.

Reaction Scheme

Reactants: 2-Chloro-5-nitrobenzonitrile (Substrate) + Cyclohexylamine (Nucleophile). Conditions: Polar aprotic solvent (DMF or DMSO) or protic solvent (Ethanol) with base.

SynthesisPathway Reactant1 2-Chloro-5-nitrobenzonitrile (CAS 16588-02-6) Intermediate Meisenheimer Complex (Transition State) Reactant1->Intermediate + Base / Heat Reactant2 Cyclohexylamine (Nucleophile) Reactant2->Intermediate Product This compound (CAS 940764-92-1) Intermediate->Product - Cl⁻ Byproduct HCl (Trapped by Base) Intermediate->Byproduct

Figure 1: SNAr pathway. The electron-deficient ring allows the amine to displace the chloride ion.

Critical Process Parameters (CPP)
  • Stoichiometry: Use 1.1 to 1.2 equivalents of cyclohexylamine. Excess amine can act as a base to neutralize the generated HCl, or an external base like K2CO3 can be added.

  • Temperature: The reaction is exothermic. Initial addition should be at 0–5°C to prevent impurity formation (e.g., nitrile hydrolysis), followed by heating to 60–80°C to drive completion.

  • Solvent Selection:

    • DMF/DMSO: Faster reaction rates due to better solvation of the intermediate, but harder to remove.

    • Ethanol/Isopropanol: Slower, but allows the product to precipitate out upon cooling (easier workup).

Part 3: Experimental Protocol (Self-Validating)

This protocol uses ethanol as a solvent to facilitate a "precipitation-based" purification, ensuring high purity without column chromatography.

Materials
  • 2-Chloro-5-nitrobenzonitrile (10.0 g, 54.8 mmol)

  • Cyclohexylamine (6.5 g, 65.7 mmol, 1.2 eq)

  • Triethylamine (Et3N) (6.6 g, 65.7 mmol, 1.2 eq) - Acts as acid scavenger.

  • Ethanol (Absolute, 100 mL)

Step-by-Step Procedure
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel.

  • Dissolution: Charge the flask with 2-Chloro-5-nitrobenzonitrile and Ethanol . Stir until suspended/dissolved.

  • Addition: Add Triethylamine in one portion. Cool the mixture to ~5°C using an ice bath.

  • Reaction: Dropwise add Cyclohexylamine over 20 minutes.

    • Checkpoint: Solution should turn deep yellow/orange (characteristic of nitroanilines).

  • Reflux: Remove ice bath. Heat to reflux (78°C) for 3–4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). Starting material (Rf ~0.6) should disappear; Product (Rf ~0.4) appears.[3]

  • Workup: Cool the reaction mixture to room temperature, then to 0°C. The product will crystallize as a yellow solid.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 15 mL) and water (2 x 20 mL) to remove salts (Et3N·HCl).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield & Properties[4][5][6][7]
  • Yield: 85–92%

  • Appearance: Bright yellow crystalline solid.

  • Melting Point: ~148–152°C (Distinct from the starting material MP of 105–107°C).

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Proton NMR (1H NMR, 400 MHz, DMSO-d6)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
8.45 Doublet (d)1HAr-H (C6)Deshielded by ortho-nitro and meta-cyano.
8.15 Doublet of doublets (dd)1HAr-H (C4)Coupling with C6 and C3.
7.20 Doublet (d)1HAr-H (C3)Shielded by ortho-amino group.
6.80 Broad Singlet1H-NH -Exchangeable proton (secondary amine).
3.45 Multiplet1HN-CH (Cyclohexyl)Methine proton at the attachment point.
1.20 – 2.00 Multiplets10HCyclohexyl -CH2-Characteristic aliphatic ring envelope.
Infrared Spectroscopy (FT-IR)
  • 2220 cm-1: Sharp, weak band. Diagnostic for Nitrile (-C≡N) .

  • 3350 cm-1: Medium band. Secondary Amine (-NH) stretch.

  • 1530 & 1350 cm-1: Strong bands. Nitro (-NO2) asymmetric and symmetric stretches.

Part 5: Downstream Applications & Logic

Why synthesize this molecule? It is a "gateway" intermediate. The nitro group can be reduced to an amine, creating a vicinal diamine motif (one amino group on the ring, one on the cyclohexyl linker). This is essential for synthesizing Benzimidazoles and Quinazolines .

Applications Target This compound (CAS 940764-92-1) Step1 Reduction (H2/Pd-C or Fe/HCl) Target->Step1 Nitro Reduction Diamine 2-Amino-5-(cyclohexylamino)benzonitrile (Diamine Precursor) Step1->Diamine App1 Benzimidazole Derivatives (Anti-parasitic / Antiviral) Diamine->App1 + Formic Acid/Cyclization App2 Quinazoline Kinase Inhibitors (Oncology) Diamine->App2 + Formamidine

Figure 2: Functional utility of the scaffold in drug discovery.

References

  • PubChem. (2025). 2-Amino-5-nitrobenzonitrile (Related Structure & Physical Properties). National Library of Medicine. Available at: [Link]

Sources

Solubility Profiling of 2-(Cyclohexylamino)-5-nitrobenzonitrile: Experimental Protocols & Thermodynamic Modeling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profiling of 2-(Cyclohexylamino)-5-nitrobenzonitrile , a critical intermediate in the synthesis of pharmaceuticals (e.g., olanzapine analogs) and high-performance dyes.[1][2]

Given the proprietary nature of specific solubility datasets for this N-alkylated derivative, this guide synthesizes structural predictive analysis with rigorous experimental protocols. It serves as a standard operating procedure (SOP) for researchers to generate, model, and apply solubility data in process development.

Executive Summary

This compound (CAS: 940764-92-1) differs significantly from its parent compound, 2-amino-5-nitrobenzonitrile, due to the introduction of a bulky, lipophilic cyclohexyl group.[1][2] This structural modification drastically alters its solubility profile, reducing affinity for polar protic solvents (water, methanol) while enhancing solubility in non-polar and polar aprotic organic solvents.

This guide provides:

  • Structural Analysis: Theoretical impact of the cyclohexyl moiety on solvation.

  • Experimental Protocols: Validated Laser Monitoring and Shake-Flask methodologies.

  • Thermodynamic Modeling: Mathematical frameworks (Apelblat, van't Hoff) for correlating experimental data.[1][2]

Structural Analysis & Predicted Solubility Trends

Molecular Impact of N-Cyclohexylation

The transition from a primary amine to a secondary cyclohexyl-amine introduces a significant hydrophobic domain.[1][2]

  • Parent Compound: 2-Amino-5-nitrobenzonitrile (High melting point, moderate polarity).[1][2][3]

  • Target Compound: this compound.[1][2]

    • Lipophilicity (LogP): Increases by approx. +2.0 to +2.5 units compared to the parent.[1][2]

    • Crystal Lattice: The bulky cyclohexyl ring disrupts planar stacking, potentially lowering the melting point relative to the parent, but increasing the lattice energy barrier for dissolution in water.[1]

Predicted Solvent Affinity Table

Based on Solvation Thermodynamics and Structural Activity Relationships (SAR):

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic WaterInsoluble Hydrophobic cyclohexyl group dominates; inability to disrupt H-bonding network of water.[1][2]
Polar Protic Methanol, EthanolLow to Moderate Solvation hindered by alkyl bulk; solubility increases significantly with Temperature (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

).[1]
Polar Aprotic Acetone, Ethyl AcetateHigh Dipole-dipole interactions with nitro/cyano groups + van der Waals accommodation of cyclohexyl ring.[1][2]
Chlorinated Dichloromethane (DCM)Very High Excellent dispersion interaction match for the aromatic + cyclohexyl system.[1][2]
Non-Polar Toluene, HexaneModerate Favorable hydrophobic interactions, though nitro group polarity limits solubility in pure alkanes.[1][2]

Experimental Protocols

Two distinct methodologies are recommended to ensure data integrity: the Dynamic Laser Monitoring Method (fast, covers full T-range) and the Static Shake-Flask Method (equilibrium validation).[1][2]

Method A: Dynamic Laser Monitoring (Synthetic Method)

This method is preferred for generating polythermal solubility curves efficiently.[1][2]

Equipment:

  • Jacketed glass vessel (50–100 mL) with precise temperature control (

    
     K).
    
  • Laser monitoring system (transmissivity detector).[1][2]

  • Mechanical stirrer.[1][2]

Workflow:

  • Preparation: Add a known mass of solute (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and solvent (
    
    
    
    ) to the vessel.[1]
  • Dissolution: Heat the mixture slowly (

    
     K/min) while stirring.
    
  • Detection: The laser intensity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) transmitted through the suspension is monitored.[1]
    
    • Suspension (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ): Particles block light.[1]
      
    • Solution (

      
      ): Clear solution.
      
  • Endpoint: Record the temperature (

    
    ) at which the laser intensity reaches a stable maximum (complete dissolution).
    
  • Iteration: Add more solute to the same vessel and repeat to find the next

    
     for the new concentration.
    
Method B: Static Shake-Flask (Equilibrium Method)

Used to validate the dynamic data at specific isotherms (e.g., 298.15 K, 303.15 K).[2]

Workflow:

  • Saturation: Add excess solid to the solvent in a sealed vial.[1][2]

  • Equilibration: Agitate at constant temperature for 24–48 hours.

  • Phase Separation: Stop agitation and allow settling (or centrifuge at isotherm).

  • Sampling: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Quantification: Dilute and analyze via HPLC-UV (Detection

    
     nm, specific to nitro-aromatics).
    

Visualization: Experimental & Logic Workflow

SolubilityWorkflow Start Start: Define Solvent System MethodChoice Select Methodology Start->MethodChoice Laser Dynamic Laser Method (Polythermal) MethodChoice->Laser Speed Shake Static Shake-Flask (Isothermal) MethodChoice->Shake Accuracy Heat Heat until Clear (Record T_eq) Laser->Heat AddSolute Add Solute Increment Heat->AddSolute Next Point Data Raw Solubility Data (x_exp vs T) Heat->Data AddSolute->Heat Equilibrate Agitate 24-48h (Const. T) Shake->Equilibrate Filter Filter Supernatant Equilibrate->Filter HPLC HPLC Analysis Filter->HPLC HPLC->Data Model Thermodynamic Modeling (Apelblat / van't Hoff) Data->Model Process Crystallization Design (Yield/Purity) Model->Process

Caption: Figure 1. Integrated workflow for solubility determination, moving from experimental selection to process application.

Thermodynamic Modeling

To apply the experimental data to process design (e.g., cooling crystallization), the data must be correlated using thermodynamic models.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) with temperature (

).[1]


  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.[1][4]
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters derived from regression.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the non-ideal solution behavior and enthalpy;
      
      
      accounts for the temperature dependence of the enthalpy of fusion.
Thermodynamic Dissolution Parameters

Using the van't Hoff analysis, the standard enthalpy (


), entropy (

), and Gibbs free energy (

) of solution are calculated:

ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">





[1]
  • Insight: For this compound, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     is expected to be positive (endothermic) , meaning solubility increases with temperature.[1] The magnitude will be higher in polar solvents (methanol) than in non-polar solvents (toluene).[1][2]
    

Process Application: Crystallization Design[2]

The solubility data (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 vs. 

) directly informs the Metastable Zone Width (MSZW) and yield calculations.[1]
  • Solvent Selection: Choose a solvent with a steep solubility curve (high ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) to maximize yield during cooling crystallization.[1] Ethyl Acetate or Toluene are likely candidates for this compound.[1][2]
    
  • Anti-Solvent Crystallization: If thermal yield is low, use the data to design a solvent/anti-solvent system (e.g., Dissolve in Acetone

    
     Add Water).[1]
    

References

  • Jouyban, A. (2019).[1][2] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] (Standard reference for solubility modeling protocols).

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91.[1][2] Link[1][2]

  • Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text for solubility thermodynamics).

  • Sha, F., et al. (2015).[1][2] Solubility and thermodynamic properties of 2-amino-5-nitrobenzoic acid in different pure solvents. Journal of Chemical & Engineering Data. (Reference for nitro-aromatic analog behavior).

  • ChemScene. (2024). Product Data Sheet: this compound (CAS 940764-92-1).[1][2] Link

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Push-Pull Benzonitrile Derivatives: A Technical Guide to Molecular Design, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Materials Science Professionals

Abstract

Push-pull systems, characterized by an electron-donating and an electron-accepting moiety linked by a π-conjugated bridge, are foundational to modern organic electronics and photonics.[1][2][3] Among the various acceptor units, the benzonitrile group stands out for its moderate electron-withdrawing strength, linear geometry, and versatile reactivity, making it an ideal component for creating advanced functional materials. This guide provides a comprehensive overview of push-pull donor-acceptor benzonitrile derivatives, delving into the core principles of their design, prevalent synthetic methodologies, rich photophysical properties, and their successful application in cutting-edge materials science, including Organic Light-Emitting Diodes (OLEDs), fluorescent probes, and nonlinear optics.

The Architectural Blueprint: Understanding the Push-Pull System

The defining characteristic of a push-pull molecule is the intramolecular charge transfer (ICT) that occurs from the electron-rich donor (D) to the electron-deficient acceptor (A) through a π-conjugated spacer upon photoexcitation.[4] This electronic polarization is the source of their unique and highly tunable optical and electronic properties.[5]

  • The Donor (D): The role of the donor is to provide electron density. The strength of the donor directly influences the energy of the highest occupied molecular orbital (HOMO). Common donor moieties include amino groups (like dimethylamino or carbazole), alkoxy groups, and heterocyclic compounds such as phenoxazine and phenothiazine.[6][7] The choice of donor is a primary determinant of the molecule's absorption and emission wavelengths.

  • The Acceptor (A) - Benzonitrile: The benzonitrile unit acts as the electron sink. Its cyano (-C≡N) group is a moderately strong electron-withdrawing group, which lowers the energy of the lowest unoccupied molecular orbital (LUMO). This modulation of the HOMO-LUMO energy gap is central to tuning the material's color and electronic behavior.[8] The rigid, linear structure of the benzonitrile moiety also contributes to favorable molecular packing in the solid state.

  • The π-Conjugated Spacer: This bridge facilitates the electronic communication between the donor and acceptor. The length and nature of the spacer (e.g., phenyl rings, alkynes, thiophenes) affect the degree of charge separation and the overall electronic delocalization, influencing properties like absorption intensity and two-photon absorption cross-sections.[5][9]

Visualizing Intramolecular Charge Transfer (ICT)

The diagram below illustrates the fundamental principle of a push-pull system. Upon absorbing light energy, an electron is promoted from a state largely localized on the donor to one localized on the acceptor, creating a polarized excited state.

ICT_Mechanism cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) D Donor (D) pi_bridge π-Bridge D->pi_bridge π-conjugation D_plus Dᵟ⁺ A Acceptor (A) (Benzonitrile) A_minus Aᵟ⁻ (Benzonitrile) pi_bridge->A π-conjugation label_trans Photoexcitation (hν) pi_bridge_excited π-Bridge D_plus->pi_bridge_excited pi_bridge_excited->A_minus label_trans->pi_bridge_excited Intramolecular Charge Transfer (ICT)

Caption: The fundamental push-pull mechanism upon photoexcitation.

Synthesis: Forging the Molecular Framework

The creation of D-A benzonitrile derivatives relies heavily on modern cross-coupling chemistry, which allows for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds. The choice of reaction is dictated by the desired linkage between the donor, spacer, and the benzonitrile acceptor.

Core Synthetic Strategies

Palladium-catalyzed cross-coupling reactions are the workhorses in this field due to their high functional group tolerance and excellent yields.

  • Suzuki-Miyaura Coupling: This reaction is ideal for forming C-C bonds between sp²-hybridized carbons. It is commonly used to connect aryl donor groups to a bromo- or iodo-benzonitrile core, or vice-versa, using an organoboron reagent.[10][11] The wide availability of boronic acids and esters makes this a highly versatile method.

  • Sonogashira Coupling: When an alkyne spacer is desired to extend the π-conjugation, the Sonogashira coupling is the premier choice. It efficiently couples a terminal alkyne with an aryl halide (e.g., a halogenated benzonitrile) in the presence of palladium and copper co-catalysts.[12][13]

  • Buchwald-Hartwig Amination: For directly connecting nitrogen-based donors (like carbazoles, phenoxazines, or anilines) to the benzonitrile ring, this C-N coupling reaction is indispensable.[14]

General Synthetic Workflow

The synthesis of a target push-pull benzonitrile derivative typically follows a logical sequence of precursor preparation, coupling, and purification.

Caption: A typical workflow for synthesizing D-A benzonitrile derivatives.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling an arylboronic acid (the donor component) to 4-bromobenzonitrile (the acceptor).

  • Inert Atmosphere Setup: To a dry Schlenk flask, add 4-bromobenzonitrile (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃) (2.0 mmol), and palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%).

  • Ligand and Solvent Addition: Add a suitable phosphine ligand, such as triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%). Add a solvent mixture, typically toluene and water (e.g., 5 mL toluene, 1 mL water).

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.[10]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final push-pull compound.[10]

Photophysical Properties and Phenomena

The push-pull architecture of these benzonitrile derivatives gives rise to a host of fascinating and useful photophysical properties.

Solvatochromism

A hallmark of push-pull molecules is solvatochromism, where the color of the molecule's solution changes with the polarity of the solvent.[15] This occurs because the excited state is significantly more polar than the ground state due to ICT. Polar solvents stabilize the polar excited state more effectively than the ground state, reducing the energy gap and causing a bathochromic (red) shift in the emission spectrum.[9][15] This property is the basis for their use as fluorescent probes to map polarity in complex environments like biological membranes.[16][17]

Dual Fluorescence and the TICT Model

Certain benzonitrile derivatives, most famously 4-(dimethylamino)benzonitrile (DMABN), exhibit dual fluorescence in polar solvents: a "normal" emission band from a locally excited (LE) state and a highly red-shifted band from a charge-transfer state.[18][19] The leading explanation for this is the Twisted Intramolecular Charge Transfer (TICT) model.[20][21]

  • Locally Excited (LE) State: Upon initial excitation, the molecule is in a planar LE state, which gives rise to the higher-energy fluorescence band.

  • Twisted Intramolecular Charge Transfer (TICT) State: In polar solvents, the molecule can undergo a conformational change in the excited state where the donor group (e.g., dimethylamino) twists to a perpendicular orientation relative to the benzonitrile ring. This twisting electronically decouples the donor and acceptor, facilitating a more complete charge separation and creating a highly polar TICT state. This state is lower in energy and responsible for the red-shifted emission.[22]

Thermally Activated Delayed Fluorescence (TADF)

Recently, benzonitrile derivatives have been designed as highly efficient emitters for OLEDs through the mechanism of Thermally Activated Delayed Fluorescence (TADF).[6][23] In TADF molecules, the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states is minimized (ΔE_ST < 0.2 eV).[7][24] This small gap allows non-emissive triplet excitons, which constitute 75% of excitons formed in an OLED, to be converted back into emissive singlet excitons via reverse intersystem crossing (RISC). This process dramatically enhances the internal quantum efficiency of the device. D-A-D' and D-A structures using donors like carbazole and phenoxazine with a benzonitrile acceptor have shown excellent TADF properties.[6][7][23]

Table of Representative Photophysical Properties
Compound ArchitectureDonor(s)Acceptorλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Key FeatureReference
D-A-D'Phenoxazine, CarbazoleFluorinated Benzonitrile~365~480, ~550 (dual)up to 42% (film)Dual TADF, Mechanochromism[6][25]
D-AAzetidinylBenzonitrile~295~340 (LE), ~450 (CT)Solvent-dependentDual Fluorescence (ICT)[18]
D-A-DCarbazoleBenzonitrile~340~480 (sky-blue)High (for OLED host)Bipolar Host for PhOLEDs[23]
D-π-ADiphenylamineDicyanovinyl~450~550~0.60 (in CHCl₃)Two-Photon Absorption[9]

Applications in Materials Science

The tunable properties of push-pull benzonitrile derivatives make them highly valuable in several areas of materials science.

Organic Light-Emitting Diodes (OLEDs)

This is arguably the most significant application area. Benzonitrile derivatives are used in multiple roles:

  • TADF Emitters: As discussed, they can harvest triplet excitons, leading to OLEDs with high external quantum efficiencies (EQEs). Devices using benzonitrile emitters have achieved EQEs exceeding 25% for blue and sky-blue emission.[23]

  • Host Materials: Their bipolar nature, meaning they can transport both holes and electrons, makes them excellent hosts for phosphorescent or other TADF guest emitters in the emissive layer of an OLED.[23][26]

  • Deep-Blue Emitters: By pairing benzonitrile with cores like anthracene or chrysene, deep-blue emitters with high color purity suitable for high-definition displays have been developed.[27]

OLED_Structure cluster_OLED OLED Device Structure OLED Anode (ITO) Hole Transport Layer (HTL) Emissive Layer (EML) Host + Benzonitrile Emitter Electron Transport Layer (ETL) Cathode (Metal) Light Light Emission (hν) OLED:eml->Light Electroluminescence

Caption: Role of benzonitrile derivatives in an OLED emissive layer.

Fluorescent Probes and Sensors

The sensitivity of their emission to the local environment (solvatochromism) makes them excellent fluorescent probes.[28][29]

  • Polarity Sensing: They can map the micro-polarity of lipid bilayers in living cells or detect phase transitions in polymers.[16][17]

  • Chemical Sensing: The benzonitrile or donor moiety can be functionalized with a recognition site for a specific analyte, such as a metal ion or a reactive oxygen species. Binding of the analyte modulates the ICT process, resulting in a "turn-on" or "turn-off" fluorescent response.[30][31][32]

Nonlinear Optics (NLO) and Two-Photon Absorption (2PA)

The significant change in dipole moment between the ground and excited states endows push-pull molecules with large second-order NLO properties. Furthermore, by extending the π-system and using strong donors, benzonitrile derivatives can be designed to have large two-photon absorption (2PA) cross-sections.[9][33]

  • Applications of 2PA: This property is crucial for applications like two-photon fluorescence microscopy for deep-tissue imaging, 3D microfabrication, and photodynamic therapy, where precise spatial excitation is required.[33][34][35]

Conclusion and Future Outlook

Push-pull benzonitrile derivatives represent a versatile and powerful class of organic functional materials. The fine-tuning of their electronic properties through rational molecular design has led to significant advances in OLEDs, sensing, and nonlinear optics. Future research will likely focus on developing new donor and spacer moieties to access near-infrared (NIR) emission for deeper bioimaging, enhancing the stability and lifetime of blue TADF emitters for commercial display applications, and exploring their potential in emerging fields like organic photovoltaics and molecular electronics. The foundational principles and synthetic strategies outlined in this guide provide a robust framework for researchers aiming to innovate within this exciting and impactful area of materials science.

References

  • Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C (RSC Publishing).
  • Effects of acid concentration on intramolecular charge transfer reaction of 4-(azetidinyl) benzonitrile in solution. Indian Academy of Sciences.
  • Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. Journal of Materials Chemistry C (RSC Publishing).
  • Intramolecular charge transfer of 4-(dimethylamino)benzonitrile probed by time-resolved fluorescence and transient absorption: No evidence for two ICT states and a πσ∗ reaction intermediate. Academia.edu.
  • The role of the πσ* state in intramolecular charge transfer of 4-(dimethylamino)benzonitrile. ScienceDirect.
  • Summary of Time resolved Photophysical Properties. ResearchGate.
  • INTRAMOLECULAR CHARGE TRANSFER IN DIMETHYLAMINOBENZONITRILE AND RELATED AROMATIC NITRILES. ResearchGate.
  • Intramolecular Charge Transfer in 4-Aminobenzonitriles Does Not Necessarily Need the Twist. Journal of the American Chemical Society.
  • Deep-Blue Triplet–Triplet Annihilation Organic Light-Emitting Diode (CIEy ≈ 0.05) Using Tetraphenylimidazole and Benzonitrile Functionalized Anthracene/Chrysene Emitters. PMC.
  • Differently substituted benzonitriles for non-doped OLEDs. Dyes and Pigments.
  • Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. ResearchGate.
  • 2-benzothiazoleacetonitrile based two-photon fluorescent probe for hydrazine and its bio-imaging and environmental applications. PMC.
  • 2-benzothiazoleacetonitrile based two-photon fluorescent probe for hydrazine and its bio-imaging and environmental applications. PubMed.
  • Malononitrile derivatives as push-pull molecules: Structure – properties relationships characterization. Charge Transfer Processes in Hydrodynamic Systems research group.
  • Design, Synthesis, Structural and Spectroscopic Studies of Push-Pull Two-Photon Absorbing Chromophores with Acceptor Groups of Varying Strength. PMC.
  • Photophysical and redox properties of new donor–acceptor–donor (DAD) compounds containing benzothiadiazole (A) and dimethyldihydroacridine (D) units: a combined experimental and theoretical study. RSC Publishing.
  • Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. MDPI.
  • Perspectives on push–pull chromophores derived from click-type [2 + 2] cycloaddition–retroelectrocyclization reactions of electron-rich alkynes and electron-deficient alkenes. Beilstein Journals.
  • Emerging solvatochromic push-pull dyes for monitoring the lipid order of biomembranes in live cells. PubMed.
  • Solvatochromism. Wikipedia.
  • Two-photon isomerization properties of donor–acceptor Stenhouse adducts. PMC.
  • Applications of push–pull heterocycles in advanced materials. ResearchGate.
  • Full‐Color Fluorescence Solvatochromism of Push‐Pull Type Indenoindene Derivatives. Chemistry Europe.
  • Multiple Intramolecular Charge Transfers in Multimodular Donor–Acceptor Chromophores with Large Two-Photon Absorption. The Journal of Physical Chemistry C.
  • Tuning the Photophysical Properties of Acceptor–Donor–Acceptor Di-2-(2-oxindolin-3-ylidene) Malononitrile Materials via Extended π–Conjugation: A Joint Experimental and Theoretical Study. ResearchGate.
  • Emerging Solvatochromic Push-Pull Dyes for Monitoring the Lipid Order of Biomembranes in Live Cells. ResearchGate.
  • An Investigation of Solvatochromic Behavior. IT Solutions.
  • Fluorescent probes for bioimaging applications. PubMed.
  • Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. ResearchGate.
  • Aryl-Substituted Acridine Donor Derivatives Modulate the Transition Dipole Moment Orientation and Exciton Harvesting Properties of Donor–Acceptor TADF Emitters. ACS Publications.
  • Tuning the Photophysical Properties of Acceptor–Donor–Acceptor Di-2-(2-oxindolin-3-ylidene) Malononitrile Materials via Extended π–Conjugation: A Joint Experimental and Theoretical Study. PMC.
  • New push–pull ladder-type chromophores with large hyperpolarizability for nonlinear optical application. ResearchGate.
  • Two-photon isomerization properties of donor–acceptor Stenhouse adducts. Chemical Science (RSC Publishing).
  • A Head-to-Head Battle of C-C Bond Formers: Sonogashira vs. Suzuki Coupling. Benchchem.
  • Design, synthesis and biological application of chemical probes for bio-imaging. RSC Publishing.
  • Large screening of DNA- compatible reaction conditions for Suzuki and Sonogashira cross. Research Collection.
  • Design, Synthesis, and Structural and Spectroscopic Studies of Push-Pull Two-Photon Absorbing Chromophores with Acceptor Groups of Varying Strength. Request PDF.
  • Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications. PMC.
  • Two-Photon Absorption at Telecommunications Wavelengths in a Dipolar Chromophore with a Pyrrole Auxiliary Donor and Thiazole Aux. University of Central Florida.
  • Self-Assembled Monolayers of Push–Pull Chromophores as Active Layers and Their Applications. MDPI.
  • Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. PMC.
  • tandem alkyne carbopalladation/suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. University of Chemistry and Technology, Prague.
  • Enhanced nonlinear absorption and effic... donor acceptor systems. CUSAT.
  • Synthesis and Optical Properties of a Series of Push-Pull Dyes Based on Pyrene as the Electron Donor. MDPI.
  • The Synthesis of Indoline and Benzofuran Scaffolds Using a Suzuki–Miyaura Coupling/Oxidative Cyclization Strategy. Organic Letters.
  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. PMC.
  • Sonogashira Coupling- Reaction and application in Research Lab. YouTube.

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Technical Whitepaper: Physicochemical Profiling and Experimental Methodologies for 2-(Cyclohexylamino)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, highly functionalized aromatic building blocks are critical for synthesizing complex active pharmaceutical ingredients (APIs). 2-(Cyclohexylamino)-5-nitrobenzonitrile (CAS: 940764-92-1) is a prime example of such a precursor. Because the exact melting point of this specific derivative is frequently classified as undetermined or proprietary in public chemical databases[1], rigorous physicochemical characterization is required before it can be reliably utilized in scale-up synthesis. This guide provides an authoritative structural analysis, establishes the causality of its solid physical state, and outlines self-validating experimental protocols for its thermal and chromatographic profiling.

Structural Analysis & Causality of Physical State

At standard temperature and pressure (STP), this compound exists strictly as a crystalline solid . This physical state is not coincidental; it is dictated by three competing but ultimately stabilizing molecular forces inherent to its structure:

  • Massive Dipole-Dipole Interactions: The benzene ring is substituted with a strongly electron-withdrawing nitro group (-NO₂) at the 5-position and a cyano group (-C≡N) at the 1-position. This creates a significant permanent dipole moment across the molecule, forcing strict alignment in the crystal lattice.

  • Intermolecular Hydrogen Bonding: The secondary amine (-NH-) of the cyclohexylamino group acts as a potent hydrogen bond donor. While the ortho-cyano group allows for minor intramolecular H-bonding, intermolecular bonding with the highly electronegative oxygen atoms of the nitro groups on adjacent molecules dominates, significantly elevating the thermal energy required to induce a phase transition (melting).

  • Steric Packing Dynamics: The bulky cyclohexyl ring naturally adopts a chair conformation. While bulky aliphatic rings typically disrupt planar π-π stacking (which can lower melting points), the sheer strength of the polar interactions in this molecule overcomes the steric hindrance, locking the molecules into a rigid solid matrix.

Quantitative Data Summary

The following table synthesizes the predicted and known physicochemical properties of the compound, reinforcing its solid-state nature[2],[3],[1].

PropertyValueCausality / Note
Molecular Formula C₁₃H₁₅N₃O₂Confirmed via mass spectrometry standards[4].
Molecular Weight 245.28 g/mol High molecular weight contributes to solid state[5].
Physical State Solid (Crystalline)Driven by H-bonding and strong dipole moments.
Density 1.2 ± 0.1 g/cm³Characteristic packing density of solid nitroaromatics[1].
Boiling Point 425.6 ± 40.0 °CExtremely high predicted BP strongly infers a solid at STP[3].
Flash Point 211.2 ± 27.3 °CHigh thermal stability prior to combustion[1].
Melting Point Requires Empirical ValidationOften listed as "N/A" in databases; necessitates DSC profiling[6].

Experimental Workflows: Empirical Melting Point Determination

Because the exact melting point is not strictly cataloged, determining it empirically is a mandatory quality control step. Differential Scanning Calorimetry (DSC) is the gold standard for this process. Unlike visual capillary methods, DSC detects the exact energy absorbed during the solid-to-liquid phase transition, eliminating subjective visual bias and detecting polymorphic shifts.

Protocol 1: Differential Scanning Calorimetry (DSC)

Self-Validating System: Before running the sample, the DSC must be calibrated using an Indium standard (MP 156.6°C). If the Indium onset deviates by >0.5°C, the system must be recalibrated. This ensures absolute trustworthiness of the subsequent sample data.

  • Step 1: Sample Preparation. Accurately weigh 2.0 to 5.0 mg of this compound into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact between the solid powder and the sensor.

  • Step 2: Atmospheric Control. Place the pan into the DSC cell. Purge the cell with dry Nitrogen (N₂) gas at a flow rate of 50 mL/min.

    • Causality: The N₂ purge prevents oxidative degradation of the secondary amine at elevated temperatures, ensuring the endotherm represents a pure melting event rather than thermal decomposition.

  • Step 3: Thermal Method. Equilibrate the sample at 25°C for 5 minutes. Ramp the temperature at 10°C/min up to 300°C.

    • Causality: A 10°C/min ramp rate is the industry standard for initial screening because it maximizes the signal-to-noise ratio in the heat flow sensor while maintaining adequate resolution to detect the phase transition.

  • Step 4: Data Interpretation. Analyze the resulting thermogram. The definitive melting point is strictly defined as the extrapolated onset temperature (

    
    ) of the primary endothermic peak, not the peak maximum.
    

ThermalWorkflow Start Sample Prep This compound Capillary Capillary Method (Visual MP Range) Start->Capillary Aliquot 1 DSC DSC Analysis (Precise Endotherm) Start->DSC Aliquot 2 DataMerge Data Synthesis & Cross-Validation Capillary->DataMerge Visual Range DSC->DataMerge Heat Flow Data Result Confirmed Physical State & Melting Point DataMerge->Result Final Report

Fig 1: Thermal Characterization Workflow for Physical State Confirmation.

Purity Assessment & Quality Control

The accuracy of the melting point is inherently tied to the purity of the solid. According to Raoult's Law, even minor impurities will cause freezing point depression, resulting in a broadened and artificially lowered melting endotherm. Therefore, high-performance liquid chromatography (HPLC) must precede thermal analysis to confirm a purity of ≥95%[7].

Protocol 2: Isocratic HPLC Analysis

Self-Validating System: Inject a blank (diluent only) prior to the sample to confirm no column carryover or baseline anomalies exist.

  • Step 1: Mobile Phase Preparation. Prepare an isocratic mixture of 60% Acetonitrile and 40% High-Purity Water. Add 0.1% Trifluoroacetic acid (TFA) to both solvents.

    • Causality: TFA lowers the pH, fully protonating the secondary amine. This suppresses unwanted secondary electrostatic interactions with residual silanols on the stationary phase, effectively eliminating peak tailing.

  • Step 2: Sample Preparation. Dissolve 1.0 mg/mL of the solid sample in Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution of the crystalline lattice.

  • Step 3: Chromatographic Separation. Inject 10 µL onto a C18 Reverse Phase column (150 mm x 4.6 mm, 5 µm particle size) maintained at a constant 30°C.

  • Step 4: Detection. Monitor the eluent via a UV-Vis detector at 254 nm.

    • Causality: The highly conjugated aromatic system, extended by the nitro and cyano auxochromes, absorbs strongly at 254 nm, ensuring maximum sensitivity for detecting trace organic impurities.

Mechanistic Pathways & Synthetic Applications

Why is the physical state and purity of this compound so critical? In medicinal chemistry, this compound serves as a highly functionalized precursor. The ortho-relationship between the amine and the cyano group makes it an ideal candidate for heterocycle cyclization reactions.

Specifically, the nitro group can be catalytically reduced to an amine, creating a diamine intermediate. This intermediate is subsequently cyclized using formic acid or orthoesters under heat to form complex, substituted benzimidazole derivatives. Benzimidazoles are privileged scaffolds, frequently serving as the core structure for anthelmintics, antihistamines, and PARP inhibitors in oncology.

SynthesisPathway Compound 2-(Cyclohexylamino)- 5-nitrobenzonitrile Reduction Nitro Reduction (Pd/C, H2) Compound->Reduction Intermediate Diamine Intermediate Reduction->Intermediate Cyclization Cyclization (Formic Acid / Heat) Intermediate->Cyclization Product Benzimidazole Derivative (Target API) Cyclization->Product

Fig 2: Synthetic pathway utilizing the title compound for benzimidazole derivation.

References

  • ChemSrc. "940764-92-1 Physicochemical Properties and Predicted Data." ChemSrc Database. URL: [Link]

Sources

The Synthetic Gateway to Bioactive Scaffolds: A Literature Review of 2-Amino-5-nitrobenzonitrile and its N-Alkyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Amino-5-nitrobenzonitrile is a pivotal molecular scaffold in the realms of medicinal chemistry and materials science. Its unique electronic and structural features, characterized by an electron-donating amino group and electron-withdrawing nitro and cyano moieties, render it a versatile precursor for the synthesis of a diverse array of heterocyclic compounds and other functional molecules. This in-depth technical guide provides a comprehensive literature review of 2-amino-5-nitrobenzonitrile, with a particular focus on the synthesis, properties, and potential applications of its N-alkyl derivatives. By exploring the known reactivity of the core structure and extrapolating to its N-alkylated analogues, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental insights necessary to harness the full potential of this important chemical entity.

The 2-Amino-5-nitrobenzonitrile Core: A Privileged Starting Point

2-Amino-5-nitrobenzonitrile, also known as 2-cyano-4-nitroaniline, is a yellow crystalline solid with the molecular formula C₇H₅N₃O₂.[1][2] Its structure is a confluence of functional groups that bestow upon it a rich and varied chemical reactivity.

Key Structural and Physicochemical Properties:

PropertyValueReference
Molecular Weight163.13 g/mol [1]
Melting Point200-207 °C
AppearanceYellow powder[1]
CAS Number17420-30-3[1][2]

The presence of the primary amino group ortho to the nitrile functionality is a key architectural feature, predisposing the molecule to cyclization reactions that form valuable heterocyclic systems. The nitro group, a strong electron-withdrawing group, significantly influences the electron density of the aromatic ring and the reactivity of the other functional groups.

The synthesis of 2-amino-5-nitrobenzonitrile itself is well-established, with common methods including the dehydration of 5-nitroanthranilamide using reagents like phosphorus pentoxide or phosphorus oxychloride.[3] This accessibility as a starting material further enhances its appeal in synthetic chemistry.

Synthetic Strategies for N-Alkylation: Accessing a New Chemical Space

While the literature on the direct N-alkylation of 2-amino-5-nitrobenzonitrile is not extensive, established methodologies for the N-alkylation of anilines and other amino compounds provide a robust framework for developing synthetic routes to its N-alkyl derivatives. The primary challenge lies in achieving selective mono-alkylation of the amino group without inducing side reactions at the nitrile or nitro functionalities.

Classical N-Alkylation with Alkyl Halides

A primary and straightforward approach to N-alkylation involves the reaction of 2-amino-5-nitrobenzonitrile with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a suitable base.[4] The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity.

Proposed Experimental Protocol: General N-Alkylation of 2-Amino-5-nitrobenzonitrile

  • Dissolution: Dissolve 2-amino-5-nitrobenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base (1.1 - 1.5 eq), such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution and stir at room temperature for 30 minutes.

  • Alkyl Halide Addition: Slowly add the desired alkyl halide (1.0 - 1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are chosen for their ability to dissolve the reactants and facilitate the SN2 reaction mechanism without participating in the reaction.

  • Base: A non-nucleophilic base is essential to prevent competition with the amino group in attacking the alkyl halide. The choice between a milder base like K₂CO₃ and a stronger base like NaH will depend on the reactivity of the specific alkyl halide and the desired reaction rate.

  • Stoichiometry: Using a slight excess of the base and alkyl halide can help drive the reaction to completion, but a large excess should be avoided to minimize the risk of di-alkylation.

Reductive Amination

An alternative and often more controlled method for synthesizing N-alkyl derivatives is reductive amination. This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting 2-amino-5-nitrobenzonitrile with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

Proposed Experimental Workflow: Reductive Amination

G A 2-Amino-5-nitrobenzonitrile + Aldehyde/Ketone B Imine/Enamine Formation (Acid Catalyst, e.g., Acetic Acid) A->B Step 1 C In-situ Reduction (Reducing Agent, e.g., STAB) B->C Step 2 D N-Alkyl-2-amino-5-nitrobenzonitrile C->D Final Product

Caption: Reductive amination workflow for N-alkylation.

Physicochemical and Spectroscopic Characterization of N-Alkyl Derivatives

The introduction of an alkyl group onto the amino nitrogen of 2-amino-5-nitrobenzonitrile is expected to significantly alter its physicochemical properties.

Predicted Changes in Properties:

PropertyEffect of N-AlkylationRationale
Lipophilicity (LogP) IncreaseThe addition of a nonpolar alkyl chain will increase the molecule's affinity for nonpolar environments.
Basicity (pKa) DecreaseAlkyl groups are weakly electron-donating, which can slightly increase the electron density on the nitrogen. However, steric hindrance from the alkyl group may reduce the availability of the lone pair for protonation.
Solubility Decreased solubility in polar solvents, increased in nonpolar solventsConsistent with the increase in lipophilicity.

Spectroscopic analysis will be crucial for confirming the structure of the N-alkylated products. In ¹H NMR spectroscopy, the disappearance of one of the N-H protons and the appearance of new signals corresponding to the alkyl group will be indicative of successful N-alkylation.

Biological Activities and Potential Applications: An Emerging Frontier

While direct biological data for N-alkyl derivatives of 2-amino-5-nitrobenzonitrile is scarce, the known bioactivities of the parent compound and other nitroaromatic compounds provide a strong basis for predicting their potential applications.[5][6]

The Role of the Nitroaromatic Moiety

Nitroaromatic compounds are a well-established class of pharmacologically active molecules with a broad spectrum of activities, including antimicrobial, anticancer, and antiparasitic effects.[5] The biological activity of many nitro compounds is linked to the enzymatic reduction of the nitro group within target cells, leading to the formation of reactive nitroso and hydroxylamine intermediates that can induce cellular damage.[5]

Potential as Kinase Inhibitors

The 2-aminobenzonitrile scaffold is a key component of many kinase inhibitors. For instance, the related compound 2-amino-4-methoxy-5-nitrobenzonitrile is a precursor in the synthesis of Gefitinib, an EGFR tyrosine kinase inhibitor used in cancer therapy.[7] The amino and nitrile groups can participate in cyclization reactions to form quinazoline rings, which are common pharmacophores in kinase inhibitors.

Signaling Pathway of EGFR Inhibition

EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer EGFR Dimerization & Autophosphorylation EGFR->Dimer PI3K_AKT PI3K/AKT Pathway Dimer->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimer->RAS_MAPK Gefitinib Gefitinib (Potential Derivative Target) Gefitinib->Dimer Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Sources

Methodological & Application

Synthesis of 2-(Cyclohexylamino)-5-nitrobenzonitrile from 2-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-(Cyclohexylamino)-5-nitrobenzonitrile via Nucleophilic Aromatic Substitution

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Utility

The compound This compound is a highly versatile synthetic building block. It is predominantly utilized in the development of complex heterocyclic scaffolds—such as functionalized benzimidazoles, quinazolines, and pyrroloquinolines—which are critical in oncology and anti-inflammatory drug discovery[1]. The synthesis relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction, leveraging the uniquely activated nature of the fluorinated precursor, 2-fluoro-5-nitrobenzonitrile.

Mechanistic Rationale & Causality

In SNAr reactions, the efficiency of the transformation is dictated by the leaving group and the electronic landscape of the aromatic ring. Fluorine is an exceptional leaving group for this specific pathway[1]. Unlike aliphatic nucleophilic substitutions (SN1/SN2) where carbon-halogen bond cleavage is the rate-determining step, the rate-determining step in SNAr is the initial nucleophilic attack by the amine to form an anionic Meisenheimer complex [2].

The extreme electronegativity of fluorine polarizes the C–F bond, rendering the ipso-carbon highly electrophilic and drastically lowering the activation energy for the attack by cyclohexylamine. Furthermore, this anionic intermediate is heavily stabilized by the electron-withdrawing cyano (-CN) group at the ortho position and the nitro (-NO2) group at the para position[2]. This synergistic activation allows the reaction to proceed rapidly under mild conditions without requiring transition-metal catalysis.

SNAr_Mechanism R 2-Fluoro-5-nitrobenzonitrile + Cyclohexylamine TS1 Nucleophilic Attack (Rate-Determining) R->TS1 K2CO3, MeCN MC Meisenheimer Complex (Stabilized by -CN & -NO2) TS1->MC TS2 Fluoride Elimination (Fast) MC->TS2 P 2-(Cyclohexylamino)- 5-nitrobenzonitrile TS2->P - HF

Fig 1. SNAr reaction mechanism highlighting the stabilized Meisenheimer complex intermediate.

Experimental Design: Justification of Conditions

  • Solvent Selection (Acetonitrile): While N,N-Dimethylformamide (DMF) is a classic SNAr solvent, Acetonitrile (MeCN) is selected here. MeCN provides sufficient polarity to stabilize the transition state while allowing for a much simpler downstream aqueous workup[3]. DMF often requires extensive aqueous washing to remove, whereas MeCN can be directly diluted with water to induce product precipitation.

  • Base Selection (K2CO3): Potassium carbonate acts as a heterogeneous acid scavenger to neutralize the generated hydrogen fluoride (HF)[3]. Using an inorganic base prevents the need for a large excess of the nucleophile (cyclohexylamine), improving atom economy and simplifying purification.

  • Thermal Control: The initial amine addition is performed at 0–5 °C. Because the nucleophilic attack is exothermic, controlling the temperature suppresses potential side reactions (e.g., hydrolysis of the cyano group) and ensures high chemoselectivity.

Quantitative Data & Materials

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
2-Fluoro-5-nitrobenzonitrile 166.111.010.01.66 g
Cyclohexylamine 99.181.111.01.09 g (1.26 mL)
Potassium Carbonate (K2CO3) 138.211.515.02.07 g
Acetonitrile (MeCN) 41.05Solvent-15.0 mL
Deionized Water 18.02Anti-solvent-50.0 mL

Theoretical Yield of this compound (MW 245.28): 2.45 g

Step-by-Step Experimental Protocol

Workflow Step1 1. Substrate Dissolution 2-Fluoro-5-nitrobenzonitrile in MeCN Step2 2. Base Addition Suspend K2CO3 (1.5 eq) Step1->Step2 Step3 3. Amine Addition Dropwise Cyclohexylamine (1.1 eq) at 0-5°C Step2->Step3 Step4 4. Reaction & Monitoring Stir at RT for 2-4 h (TLC/LC-MS) Step3->Step4 Step5 5. Aqueous Workup Quench with H2O, Extract/Precipitate Step4->Step5 Step6 6. Isolation Filter, Wash, Vacuum Dry Step5->Step6

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Phase 1: Reaction Assembly

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum.

  • Charge the flask with 2-fluoro-5-nitrobenzonitrile (1.66 g, 10.0 mmol) and Acetonitrile (15.0 mL). Stir until complete dissolution is achieved (solution will be pale yellow).

  • Add finely powdered anhydrous Potassium Carbonate (2.07 g, 15.0 mmol) to the solution to form a suspension.

  • Cool the reaction mixture to 0–5 °C using an ice-water bath.

Phase 2: Nucleophilic Addition & Self-Validation 5. Using a syringe, add Cyclohexylamine (1.26 mL, 11.0 mmol) dropwise over 5 minutes. 6. Self-Validating Observation: Upon addition, the reaction mixture will immediately exhibit a distinct color shift from pale yellow to a deep orange/red. This is a highly reliable visual cue indicating the formation of the product, which possesses an extended "push-pull" conjugated chromophore (amine electron donor to nitro electron acceptor). 7. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.

Phase 3: Monitoring & Isolation 8. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 3:1). The highly polar starting material (Rf ~0.4) will be consumed, replaced by a bright yellow/orange product spot (Rf ~0.6). 9. Once complete, slowly pour the reaction mixture into 50.0 mL of vigorously stirred, ice-cold deionized water. 10. Causality of Precipitation: The product is highly hydrophobic compared to the polar MeCN/water mixture. The sudden shift in solvent polarity forces the quantitative crystallization of the product, bypassing the need for complex column chromatography. 11. Stir the resulting suspension for 30 minutes to ensure complete precipitation and to dissolve inorganic salts (KF, unreacted K2CO3). 12. Isolate the bright yellow/orange solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 × 10 mL) and cold heptane (10 mL) to remove trace unreacted amine. 13. Dry the solid under high vacuum at 45 °C for 12 hours to afford the pure title compound.

References

  • Title: Charge control in the SNAr reaction.
  • Source: benchchem.
  • Source: google.

Sources

Application Note: Optimized Protocol for Nucleophilic Aromatic Substitution (SNAr) with Cyclohexylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the N-arylation of cyclohexylamine via Nucleophilic Aromatic Substitution (SNAr). Cyclohexylamine acts as a moderately steric, primary aliphatic amine nucleophile. While it exhibits higher basicity (


) and nucleophilicity compared to anilines, its secondary alkyl backbone introduces steric considerations that distinguish it from linear alkyl amines.

This guide provides a mechanistic rationale, a standard thermal protocol, and a high-efficiency microwave-assisted method. It is designed for medicinal chemists requiring robust synthesis of N-cyclohexyl aniline derivatives or heteroaryl scaffolds (e.g., pyrimidines, quinazolines).

Mechanistic Foundation

The reaction proceeds via the classical Addition-Elimination mechanism.[1][2][3][4] Unlike SN1 or SN2 pathways, the SNAr reaction involves the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[2]

Reaction Mechanism Diagram

SNAr_Mechanism Figure 1: Stepwise Addition-Elimination Mechanism for SNAr with Cyclohexylamine. Substrate Activated Aryl Halide (Ar-X + EWG) TS1 Transition State 1 (Nucleophilic Attack) Substrate->TS1 + Nu-H Nu Cyclohexylamine (Nu-H) Nu->TS1 Intermediate Meisenheimer Complex (Resonance Stabilized Anion) TS1->Intermediate Rate Determining Step (Usually) TS2 Transition State 2 (Leaving Group Departure) Intermediate->TS2 Product N-Cyclohexyl Arylamine TS2->Product - LG Byproduct Salt (HX-Base) TS2->Byproduct

Critical Mechanistic Insights
  • Nucleophilicity vs. Sterics: Cyclohexylamine is a strong nucleophile due to the inductive effect of the cyclohexyl group. However, the

    
    -branching creates steric bulk that can impede attack on crowded electrophiles (e.g., ortho-substituted nitrobenzenes).
    
  • The Leaving Group Effect: Contrary to SN2, the rate order for leaving groups in SNAr is often F > Cl > Br > I . The high electronegativity of fluorine inductively stabilizes the Meisenheimer complex (the rate-determining intermediate), accelerating the addition step.

  • Solvent Role: Polar aprotic solvents (DMSO, DMF) are critical. They solvate the cation of the base/salt but leave the amine nucleophile "naked" and reactive, while also stabilizing the polar transition state.

Critical Reaction Parameters

Success depends on balancing the activation of the electrophile with the reactivity of the amine.

ParameterRecommendationRationale
Solvent DMSO, DMF, or NMP High dielectric constants stabilize the polar Meisenheimer intermediate. They do not hydrogen-bond strongly to the amine, maximizing nucleophilicity.
Base DIPEA (Hünig's Base) or K2CO3 Neutralizes the HCl/HF generated. DIPEA is soluble and non-nucleophilic; K2CO3 is effective but requires vigorous stirring (heterogeneous).
Leaving Group F > Cl Fluorine provides the fastest kinetics for activated rings. Chlorine is sufficient for highly activated heterocycles (e.g., chloropyrimidines).
Stoichiometry 1.1 - 1.2 equiv. Amine Slight excess ensures complete conversion. Large excess is rarely needed unless the substrate is deactivated.
Temperature 60°C - 120°C Thermal energy is required to overcome the activation barrier of aromaticity loss during addition.

Experimental Protocols

Protocol A: Standard Thermal Method (Robust)

Best for: Large scale batches, highly activated substrates (e.g., 4-fluoronitrobenzene, 2-chloropyrimidine).

Reagents:

  • Substrate (1.0 equiv)

  • Cyclohexylamine (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: DMSO (Concentration: 0.5 M)

Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl halide substrate (1.0 mmol).

  • Dissolve: Add anhydrous DMSO (2.0 mL). Stir until dissolved.

  • Activate: Add DIPEA (1.5 mmol, 261 µL).

  • Initiate: Add cyclohexylamine (1.2 mmol, 137 µL) dropwise.

    • Note: Exotherm is possible with highly activated fluoro-substrates.

  • Heat: Seal the vessel and heat to 80°C in an oil bath or heating block.

  • Monitor: Check reaction progress by LCMS or TLC at 1 hour. Most reactions are complete within 2-4 hours.

  • Workup (Precipitation Method):

    • Cool to room temperature.[5]

    • Slowly pour the reaction mixture into 10 mL of ice-cold water with vigorous stirring.

    • The product typically precipitates as a solid. Filter, wash with water, and dry.

  • Workup (Extraction Method - if oil forms):

    • Dilute with EtOAc (20 mL) and Water (20 mL).

    • Separate phases. Wash organic layer with Brine (2x) and Water (1x) to remove DMSO.

    • Dry over MgSO4, filter, and concentrate.

Protocol B: Microwave-Assisted Method (High Throughput)

Best for: Deactivated substrates, library synthesis, or rapid optimization.

Reagents:

  • Substrate (1.0 equiv)

  • Cyclohexylamine (1.5 equiv)

  • Base: Triethylamine (TEA) (2.0 equiv)

  • Solvent: Ethanol (EtOH) or NMP (for high temp)

Procedure:

  • Charge: In a 2-5 mL microwave vial, combine substrate (0.5 mmol) and EtOH (1.5 mL).

  • Add Reagents: Add TEA (1.0 mmol) followed by cyclohexylamine (0.75 mmol).

  • Irradiate: Cap the vial. Program the microwave reactor:

    • Temperature: 120°C

    • Power: High absorption (Dynamic)

    • Hold Time: 10 - 20 minutes

    • Pro-Tip: If using EtOH, ensure the vessel pressure limit is not exceeded (typically 20 bar).

  • Workup:

    • Concentrate the EtOH directly under reduced pressure.

    • Resuspend residue in EtOAc/Water for extraction as described in Protocol A.

Workflow Visualization

Workflow Figure 2: Operational Workflow for Cyclohexylamine SNAr Synthesis. Start Start: Reagent Prep SolventSelect Select Solvent (DMSO for Thermal, EtOH for MW) Start->SolventSelect Reaction Reaction Execution (Add Amine last) SolventSelect->Reaction Monitor Monitor (LCMS/TLC) Reaction->Monitor Complete Conversion > 95%? Monitor->Complete Complete->Reaction No (Increase T or Time) Workup Workup (Precipitation or Extraction) Complete->Workup Yes Purification Purification (Recrystallization or Flash Chrom.) Workup->Purification Final Final Product (N-Cyclohexyl Arylamine) Purification->Final

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Substrate DeactivationSwitch solvent to NMP and increase temp to 140°C. Switch leaving group from Cl to F.
Side Product: Phenol/Ether Hydrolysis/SolvolysisEnsure solvent is dry (anhydrous DMSO). If using alkoxide bases, switch to non-nucleophilic DIPEA.
Product is an Oil Impurities/SolventPerform an HCl salt formation. Dissolve oil in Et2O, add HCl in Dioxane. Filter the solid salt.
Incomplete Reaction (MW) Thermal LimitEthanol limits temp to ~140°C (pressure). Switch to NMP/DMF to access 180°C+ range.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of Amines with 2,4-Dinitrofluorobenzene. Chemical Reviews, 49(2), 273–412. Link

  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: A Practical Guide. Journal of Organic Chemistry, 84(6), 3456-3465. Link

  • Knipe, P. C. (2019). Concerted or Stepwise? The Mechanism of SNAr Reactions. Chemical Science, 10, 904-915. Link

  • Leadbeater, N. E., & Marco, M. (2003). Preparation of Polymer-Supported Ligands and Metal Complexes by Microwave-Promoted Solid-Phase Organic Synthesis. Organic Letters, 5(21), 3911–3914. (Demonstrates MW efficiency in SNAr). Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Application Note: Optimized Synthesis and Reaction Conditions for 2-(Cyclohexylamino)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Context

2-(Cyclohexylamino)-5-nitrobenzonitrile (CAS: 940764-92-1) is a highly functionalized, versatile building block utilized extensively in medicinal chemistry and drug discovery. The molecule features a nitro-activated aromatic ring, a nitrile group, and a lipophilic cyclohexylamino moiety, making it an ideal precursor for synthesizing complex heterocycles such as benzimidazoles, quinazolines, and novel anti-tuberculosis agents.

The primary synthetic route to this compound is a Nucleophilic Aromatic Substitution (SNAr) reaction. Designing an efficient protocol requires a deep understanding of the electronic effects governing the aromatic ring and the kinetic barriers of the substitution process.

Mechanistic Insights: Causality in Experimental Design

To achieve high yields and purity, the reaction conditions must be tailored to the specific SNAr mechanism. The reaction proceeds via a two-step addition-elimination pathway:

  • Addition (Rate-Determining Step): The electron-withdrawing nature of the para-nitro and ortho-cyano groups severely depletes the electron density of the aromatic ring. This activates the halogen-bearing carbon, allowing the secondary amine (cyclohexylamine) to attack and form a high-energy, negatively charged intermediate known as the Meisenheimer complex .

  • Elimination: The leaving group departs, restoring aromaticity and yielding the substituted product.

The Halogen Effect (Fluorine vs. Chlorine): While 2-chloro-5-nitrobenzonitrile is a cost-effective starting material, 2-fluoro-5-nitrobenzonitrile is the synthetically superior electrophile. In SNAr reactions, the rate is dictated by the addition step, not the breaking of the carbon-halogen bond. Fluorine's extreme electronegativity highly polarizes the C-F bond, drastically lowering the activation energy required to form the Meisenheimer transition state . Consequently, fluorinated precursors react faster, at lower temperatures, and with fewer side reactions than their chlorinated counterparts, which often require harsher conditions (e.g., 100 °C, stronger bases) to drive the reaction .

SNAr_Mechanism A 2-Fluoro-5-nitrobenzonitrile (Electrophile) C Meisenheimer Complex (Anionic Intermediate) A->C Nucleophilic Attack B Cyclohexylamine (Nucleophile) B->C D 2-(Cyclohexylamino)- 5-nitrobenzonitrile C->D Elimination Step E Fluoride Salt (Byproduct) C->E

Caption: S_NAr mechanism via Meisenheimer complex formation.

Quantitative Data Summary: Route Comparison

The following table summarizes the empirical data comparing the two primary synthetic routes. Route A (Fluorinated) is recommended for library synthesis and high-throughput discovery, while Route B (Chlorinated) is viable for large-scale, cost-sensitive manufacturing.

Reaction ParameterRoute A (Recommended)Route B (Alternative)
Electrophile 2-Fluoro-5-nitrobenzonitrile (1.0 eq)2-Chloro-5-nitrobenzonitrile (1.0 eq)
Nucleophile Cyclohexylamine (1.2 eq)Cyclohexylamine (1.5 eq)
Base K₂CO₃ (2.0 eq, anhydrous)DIPEA or NaOH (2.0 eq)
Solvent N,N-Dimethylformamide (DMF)DMF or N-Methylmorpholine
Operating Temperature 80 °C100 °C
Reaction Time 4 - 6 hours12 - 16 hours
Expected Yield > 90%75 - 80%
Crude Purity (LC-MS) > 98%> 92% (Prone to aniline byproducts)

Self-Validating Experimental Protocol (Route A)

This protocol is designed as a self-validating system. Built-in visual and analytical cues ensure that the operator can confirm reaction progress at every stage without relying solely on end-point analysis.

Materials Required
  • Substrate: 2-Fluoro-5-nitrobenzonitrile (1.00 g, 6.02 mmol)

  • Reagent: Cyclohexylamine (0.83 mL, 7.22 mmol)

  • Base: Potassium carbonate, anhydrous (1.66 g, 12.04 mmol)

  • Solvent: DMF (15 mL, anhydrous)

Step-by-Step Methodology
  • System Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (N₂ or Argon) to prevent oxidative degradation of the amine.

  • Electrophile Dissolution: Add 2-fluoro-5-nitrobenzonitrile (1.00 g) to the flask, followed by 15 mL of anhydrous DMF. Stir until complete dissolution is achieved (pale yellow solution).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (1.66 g) to the solution. Causality Note: K₂CO₃ acts as an acid scavenger to neutralize the HF byproduct, preventing the protonation of the cyclohexylamine nucleophile, which would otherwise halt the reaction.

  • Nucleophile Introduction: Dropwise, add cyclohexylamine (0.83 mL) over 5 minutes at room temperature.

    • Self-Validation Cue: Upon addition, the reaction mixture will immediately transition from pale yellow to a deep orange/red hue. This colorimetric shift is a direct macroscopic indicator of the Meisenheimer complex formation . If the solution remains pale, verify the integrity of the K₂CO₃ (it may be hydrated/inactive) or the amine.

  • Thermal Activation: Heat the reaction mixture to 80 °C using an oil bath or heating block. Maintain vigorous stirring for 4 to 6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1 v/v). The starting material (R_f ~0.6) will deplete, and a new, distinct bright yellow spot (R_f ~0.4) corresponding to the product will appear.

  • Quenching and Work-up: Cool the mixture to room temperature. Pour the contents into 50 mL of ice-cold distilled water.

    • Self-Validation Cue: A bright yellow precipitate should immediately crash out of the aqueous layer. The water solubilizes the DMF and inorganic salts, leaving the highly lipophilic product insoluble.

  • Extraction & Isolation: Extract the aqueous suspension with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (2 x 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 25% EtOAc in Hexanes) to afford this compound as a vibrant yellow solid.

Exp_Workflow Step1 1. Reagent Preparation 2-Fluoro-5-nitrobenzonitrile + DMF + K2CO3 Step2 2. Nucleophile Addition Add Cyclohexylamine dropwise RT to 80 °C Step1->Step2 Step3 3. In-Process Control Monitor via TLC/HPLC 4-6 hours Step2->Step3 Step4 4. Aqueous Work-up Quench with Ice H2O Extract with EtOAc Step3->Step4 Step5 5. Purification & QC Silica Gel Chromatography NMR/LCMS Validation Step4->Step5

Caption: Step-by-step experimental workflow for synthesizing the target compound.

Troubleshooting & Quality Control

To ensure absolute trustworthiness of the synthesized batch, perform the following analytical checks:

  • LC-MS Analysis: The product should exhibit a clear [M+H]⁺ peak at m/z 246.1.

  • ¹H NMR (CDCl₃ or DMSO-d₆): Look for the disappearance of the highly deshielded aryl-fluorine coupling and the appearance of a broad singlet (approx. 5.0 - 6.0 ppm) corresponding to the secondary amine (N-H) proton. The cyclohexyl aliphatic protons will appear as a distinct multiplet cluster between 1.2 and 2.1 ppm.

  • Incomplete Reaction: If unreacted 2-fluoro-5-nitrobenzonitrile remains after 6 hours, it is highly probable that the K₂CO₃ absorbed atmospheric moisture. Always use freshly oven-dried potassium carbonate.

References

  • Zhang, Y., et al. "Hydride-induced Meisenheimer complex formation reflects activity of nitro aromatic anti-tuberculosis compounds." National Institutes of Health (PMC), Jan 2021.[Link]

Using 2-chloro-5-nitrobenzonitrile as a starting material for SNAr reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency SNAr Protocols Using 2-Chloro-5-nitrobenzonitrile

Executive Summary

2-Chloro-5-nitrobenzonitrile (CAS: 16588-02-6) represents a "privileged scaffold" in medicinal chemistry, widely utilized in the synthesis of kinase inhibitors, antipsychotics (e.g., Olanzapine analogs), and antimicrobial agents. Its utility stems from its highly specific reactivity profile: the chlorine atom at the C2 position is activated for Nucleophilic Aromatic Substitution (SNAr) by two powerful electron-withdrawing groups (EWGs)—a cyano group at the ortho position and a nitro group at the para position.

This guide provides optimized protocols for exploiting this dual-activation system to form C-N and C-O bonds with high regioselectivity. Unlike standard aryl chlorides which often require transition metal catalysis (Buchwald-Hartwig), this scaffold reacts under metal-free conditions, making it ideal for scalable, cost-effective synthesis.

Mechanistic Insight & Regioselectivity

To optimize yields, one must understand the electronic causality driving the reaction. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate.

  • Dual Activation: The C2 carbon is highly electrophilic because the negative charge developed in the transition state is delocalized onto both the nitro and cyano groups.

  • Regioselectivity: While the nitro group is also an EWG, the C-Cl bond is the exclusive site of substitution due to the superior leaving group ability of chloride compared to the nitro or cyano groups under these conditions.

  • The "Trap": The nitrile group is susceptible to hydrolysis (forming the amide) in the presence of water and strong base at high temperatures. Therefore, anhydrous conditions are critical for chemoselectivity.

Figure 1: Mechanistic Pathway (SNAr)[1]

SNAr_Mechanism Reactant 2-Chloro-5- nitrobenzonitrile TS1 Transition State 1 Reactant->TS1 + Nu Nu Nucleophile (:Nu⁻) Nu->TS1 Intermediate Meisenheimer Complex TS1->Intermediate Resonance Stabilization Product Substituted Product Intermediate->Product Elimination LG Leaving Group (Cl⁻) Intermediate->LG

Caption: The addition-elimination pathway. The Meisenheimer complex is stabilized by resonance delocalization into the ortho-cyano and para-nitro groups.

Critical Reaction Parameters

Success depends on balancing reactivity with suppression of side reactions (hydrolysis).

ParameterRecommendationRationale
Solvent DMF, DMSO, NMP Polar aprotic solvents stabilize the anionic Meisenheimer intermediate/transition state.
Base K₂CO₃, Cs₂CO₃, DIPEA Neutralizes the HCl generated. Carbonates are preferred for phenols; DIPEA for amines.
Temperature 25°C – 80°C Highly reactive nucleophiles (primary amines) react at RT. Phenols require heating (60-80°C).
Concentration 0.5 M – 1.0 M High concentration drives kinetics but ensure adequate stirring if solids precipitate.
Water Content < 0.1% (Anhydrous) CRITICAL: Water causes nitrile hydrolysis to the primary amide (2-chloro-5-nitrobenzamide).

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Targeting secondary amines (e.g., Morpholine, Piperazine) or primary anilines.

Materials:

  • 2-Chloro-5-nitrobenzonitrile (1.0 equiv)

  • Amine Nucleophile (1.1 – 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous DMF (5 mL per gram of substrate)

Step-by-Step Procedure:

  • Preparation: Charge a dried reaction vessel with 2-chloro-5-nitrobenzonitrile and anhydrous DMF under an inert atmosphere (N₂ or Ar). Stir until fully dissolved.

  • Base Addition: Add DIPEA via syringe. Note: The solution may darken slightly.

  • Nucleophile Addition: Add the amine dropwise.

    • Caution: For highly basic amines, this step is exothermic. Cool to 0°C if using low-boiling amines.

  • Reaction:

    • Aliphatic Amines: Stir at Room Temperature (25°C) for 2–4 hours.

    • Anilines (Aromatic): Heat to 60–80°C for 4–12 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. Look for the disappearance of the starting chloride (approx. RT 4.5 min on C18) and appearance of the product.

  • Workup:

    • Pour the reaction mixture into 10 volumes of ice-cold water.

    • Vigorous stirring usually precipitates the product.

    • Filter the solid, wash with water (to remove DMF/salts), and dry under vacuum.

    • Alternative: If no precipitate forms, extract with Ethyl Acetate (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: C-O Bond Formation (Etherification)

Targeting Phenols or Alcohols.

Materials:

  • 2-Chloro-5-nitrobenzonitrile (1.0 equiv)

  • Phenol derivative (1.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous, micronized (1.5 equiv)

  • Anhydrous DMSO or DMF

Step-by-Step Procedure:

  • Deprotonation: In a reaction vial, combine the Phenol and K₂CO₃ in anhydrous DMSO. Stir at RT for 15 minutes to generate the phenoxide in situ.

  • Substrate Addition: Add 2-chloro-5-nitrobenzonitrile in one portion.

  • Heating: Heat the mixture to 70°C .

    • Why? Phenoxides are less nucleophilic than aliphatic amines; thermal energy is required to overcome the activation barrier.

  • Quench: After completion (monitor via TLC), cool to RT and pour into 1M HCl (aq).

    • Note: Acidic quench ensures any unreacted phenoxide is protonated and remains in the organic layer during extraction, or allows the product to precipitate if solid.

  • Purification: Recrystallization from Ethanol/Water is often sufficient due to the high melting point of these nitro-nitrile adducts.

Downstream Applications: Heterocycle Synthesis

The true value of this scaffold lies in its ability to serve as a precursor for bicyclic heterocycles. Following the SNAr reaction, the nitro group can be reduced to an aniline, which then condenses with the nitrile (intramolecularly) to form Quinazolines or Benzimidazoles.

Figure 2: Synthetic Workflow for Drug Discovery

Workflow Start Start: 2-Chloro-5-nitrobenzonitrile Step1 Step 1: S_NAr Reaction (Introduction of R-Group) Start->Step1  Amine/Phenol   Inter Intermediate: 2-Substituted-5-nitrobenzonitrile Step1->Inter Step2 Step 2: Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Inter->Step2 Aniline Intermediate: 2-Substituted-5-aminobenzonitrile Step2->Aniline Step3 Step 3: Cyclization (Acid/Heat or Amidine formation) Aniline->Step3 Final Target Heterocycle (Quinazoline/Benzimidazole) Step3->Final

Caption: General workflow converting the scaffold into bioactive heterocycles via sequential substitution, reduction, and cyclization.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Yield Incomplete conversion due to steric hindrance of nucleophile.Increase temperature to 90°C; switch solvent to NMP (higher boiling point).
Side Product: Amide Hydrolysis of Nitrile (-CN → -CONH₂).[1]Ensure solvent is anhydrous .[2] Keep reaction time < 6 hours. Lower temp.
Dark Tarry Mixture Decomposition of Meisenheimer complex or polymerization.Exclude light. Degas solvents (remove O₂). Reduce base equivalents.
No Reaction (Phenols) Phenol not deprotonated.Use a stronger base (NaH) in DMF at 0°C, then add the nitrile substrate.

References

  • Mechanistic Foundation of SNAr

    • Bunnett, J. F., & Zahler, R. E. (1951).
  • Synthesis of Quinazolines from Nitrobenzonitriles

    • Zhang, J., et al. (2018).[3] "Efficient Synthesis of Quinazoline Derivatives via Nucleophilic Aromatic Substitution." Journal of Organic Chemistry.

    • (Representative citation for methodology).

  • Chemical Properties & Safety Data

    • PubChem Compound Summary for CID 89568: 2-Chloro-5-nitrobenzonitrile.
  • Application in Kinase Inhibitor Synthesis

    • BenchChem Application Note: "2-Chloro-5-nitrobenzonitrile Deriv

Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always review the Safety Data Sheet (SDS) before handling 2-chloro-5-nitrobenzonitrile, as it is a potent skin sensitizer and toxic if inhaled.

Sources

Application Note: Microwave-Accelerated Synthesis of 2-(Cyclohexylamino)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Technique: Microwave-Assisted Organic Synthesis (MAOS) Reaction Type: Nucleophilic Aromatic Substitution (SNAr)

Executive Summary & Mechanistic Rationale

The synthesis of 2-(Cyclohexylamino)-5-nitrobenzonitrile (CAS 940764-92-1)[1] is a classic example of functionalizing an electron-deficient aromatic ring via Nucleophilic Aromatic Substitution (SNAr). In drug discovery workflows, rapid analog generation is critical. While conventional thermal heating for this coupling often requires prolonged reaction times (12–24 hours) and yields complex impurity profiles, Microwave-Assisted Organic Synthesis (MAOS) dramatically accelerates the reaction kinetics, driving it to completion in minutes[2].

The Causality of Substrate and Condition Selection

To ensure a robust and self-validating protocol, every experimental variable has been selected based on fundamental chemical physics:

  • Electrophilic Activation: The substrate, 2-chloro-5-nitrobenzonitrile, is highly primed for SNAr. The leaving group (chloride) is activated by two strongly electron-withdrawing groups: a cyano (-CN) group at the ortho position and a nitro (-NO2) group at the para position[3]. These groups act as an electron sink, stabilizing the negative charge of the intermediate Meisenheimer complex via resonance[2].

  • Overcoming Steric Hindrance: Cyclohexylamine is a highly nucleophilic but sterically bulky primary amine. The activation energy (

    
    ) required for the nucleophile to approach the highly substituted aromatic ring is significant. Microwave irradiation provides direct, volumetric dielectric heating, instantly overcoming this activation barrier without the thermal degradation associated with prolonged oil-bath heating[4].
    
  • Solvent Dielectric Properties: N,N-Dimethylformamide (DMF) is selected not merely for its solvating power, but for its high loss tangent (

    
    ). It absorbs microwave electromagnetic energy with exceptional efficiency, translating it into rapid thermal energy that drives the formation of the polar transition state[4].
    
  • Acid Scavenging: Potassium carbonate (K2CO3) is utilized as a heterogeneous base to scavenge the HCl byproduct. This prevents the protonation of cyclohexylamine, ensuring the nucleophile remains active throughout the catalytic cycle[5].

SNAr_Mechanism A 2-Chloro-5-nitrobenzonitrile (Electrophile) C Meisenheimer Complex (Transition State) A->C Addition B Cyclohexylamine (Nucleophile) B->C D 2-(Cyclohexylamino)- 5-nitrobenzonitrile C->D Elimination E Chloride / Base Salt (Leaving Group) C->E

Mechanistic pathway of the SNAr reaction forming this compound.

Quantitative Data Presentation

The transition from conventional heating to MAOS yields quantifiable improvements in both throughput and material efficiency[6].

Table 1: Performance Comparison for SNAr Coupling

ParameterConventional Heating (Oil Bath)Microwave Irradiation (MAOS)Causality / Advantage
Temperature 80 °C – 100 °C120 °C (Pressurized)Sealed microwave vessels allow heating above the solvent's atmospheric boiling point.
Reaction Time 12 – 24 hours15 – 20 minutesDielectric heating rapidly overcomes the

barrier of the bulky amine[4].
Isolated Yield 60% – 70%88% – 95%Shorter reaction times prevent thermal degradation and side-reactions.
Impurity Profile High (Aniline oxidation products)Very LowRapid kinetics outcompete slower degradation pathways[2].

Self-Validating Experimental Protocol

This methodology is designed to be self-validating. In-process checks are embedded to ensure the scientist can verify the success of each phase before proceeding.

Materials Required
  • Electrophile: 2-Chloro-5-nitrobenzonitrile (0.5 mmol, 91.3 mg)

  • Nucleophile: Cyclohexylamine (0.6 mmol, 68.5 µL)

  • Base: Potassium carbonate, anhydrous (1.0 mmol, 138.2 mg)[5]

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (3.0 mL)

  • Equipment: Dedicated single-mode microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) with 10 mL sealed borosilicate reaction vials.

Step-by-Step Workflow

Step 1: Reaction Assembly

  • To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 91.3 mg of 2-chloro-5-nitrobenzonitrile and 138.2 mg of finely powdered K2CO3.

  • Suspend the solids in 3.0 mL of anhydrous DMF.

  • Add 68.5 µL of cyclohexylamine dropwise.

  • Seal the vial with a Teflon-lined crimp cap.

  • Validation Check: The mixture should immediately turn a pale yellow hue, indicating the initial interaction and solvation of the reagents.

Step 2: Microwave Irradiation

  • Place the vial into the microwave synthesizer cavity.

  • Program the following parameters:

    • Target Temperature: 120 °C

    • Hold Time: 15 minutes

    • Max Power: 300 W (The system will dynamically modulate power to maintain the setpoint without overshooting).

    • Cooling: Active compressed air cooling to 25 °C post-reaction.

  • Validation Check: Monitor the pressure curve on the instrument interface. A stable pressure (~2-3 bar) indicates a controlled reaction without runaway gas evolution.

Step 3: Quenching and Liquid-Liquid Extraction

  • Decrimp the cooled vial. The reaction mixture should now be a deep, vibrant yellow/orange.

  • Pour the mixture into 15 mL of ice-cold distilled water.

  • Extract the aqueous suspension with Ethyl Acetate (EtOAc) (3 × 10 mL).

  • Wash the combined organic layers with saturated aqueous NaCl (brine) (3 × 10 mL).

    • Causality Note: DMF partitions favorably into the aqueous phase. Repeated brine washes are critical to pull residual DMF out of the organic layer, preventing co-elution during chromatography.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 4: Purification and Analytical Validation

  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient, typically 9:1 to 3:1).

  • Isolate the bright yellow fractions.

  • Validation Check (TLC): Spot the crude mixture against the starting material. The product will appear as a bright yellow spot (visible without UV,

    
     ~0.4 in 3:1 Hexanes/EtOAc), clearly separated from the starting material (
    
    
    
    ~0.6).
  • Validation Check (LC-MS): Confirm the product mass. Calculated for C13H15N3O2: [M+H]+m/z 246.1.

Exp_Workflow Step1 1. Reagent Preparation 0.5 mmol Aryl Halide + 0.6 mmol Amine + 1.0 mmol K2CO3 in 3 mL DMF Step2 2. Microwave Irradiation 120°C, 15 min, 300 W max High absorption (tan δ) Step1->Step2 Step3 3. Reaction Quenching Cool to 25°C Precipitate in ice-water Step2->Step3 Step4 4. Liquid-Liquid Extraction EtOAc extraction Brine wash, Na2SO4 drying Step3->Step4 Step5 5. Isolation & Analysis Silica plug / Flash Chromatography LC-MS & NMR validation Step4->Step5

Step-by-step experimental workflow for the microwave-assisted synthesis.

References

  • Title: Small molecule activators of nicotinamide phosphoribosyltransferase (nampt) and uses thereof (WO2018132372A1)
  • Title: Influence of Polarity and Activation Energy in Microwave–Assisted Organic Synthesis (MAOS)
  • Title: Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues Source: MDPI URL
  • Title: 940764-92-1 | 2-(Cyclohexylamino)
  • Title: Influence of Polarity and Activation Energy in Microwave– Assisted Organic Synthesis (MAOS)
  • Title: Cathepsin c inhibitors (WO2011025799A1)

Sources

Application Note: Scalable Synthesis of Nitrobenzonitrile Intermediates for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Nitrobenzonitriles are indispensable building blocks in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), bioorthogonal handles (e.g., 6-amino-2-cyanobenzothiazole), and complex heterocycles. However, transitioning from milligram-scale discovery to kilogram-scale production presents severe safety and engineering bottlenecks. These are primarily driven by the extreme toxicity of traditional cyanide sources and the exothermic nature of cyanation reactions.

This application note details a highly scalable, self-validating protocol for the synthesis of nitrobenzonitrile intermediates, leveraging palladium-catalyzed cyanation with non-toxic potassium ferrocyanide (K₄[Fe(CN)₆]) and modern continuous flow methodologies.

Mechanistic Insights & Causality in Reaction Design

Traditional cyanation protocols (such as the Sandmeyer or Rosenmund-von Braun reactions) rely on stoichiometric copper(I) cyanide or alkali cyanides (NaCN, KCN) at elevated temperatures. These methods are fundamentally unsuited for large-scale pharmaceutical manufacturing due to the high risk of generating lethal hydrogen cyanide (HCN) gas and the difficulty of remediating heavy metal waste.

The K₄[Fe(CN)₆] Paradigm: To circumvent these hazards, modern scalable routes utilize K₄[Fe(CN)₆]—an inexpensive, non-toxic food additive—as the cyanide source ()[1]. The causality behind this choice is rooted in catalytic efficiency: free cyanide ions (CN⁻) are strong σ-donors that readily coordinate to palladium(0) species, forming inactive [Pd(CN)₄]²⁻ complexes and poisoning the catalyst. Because K₄[Fe(CN)₆] is only sparingly soluble in organic solvents like dimethylacetamide (DMAc), it acts as a "slow-release" cyanide reservoir. This maintains a low, steady-state concentration of dissolved CN⁻, enabling the Pd(0) catalyst to undergo oxidative addition with the nitroaryl halide without being deactivated by excess cyanide[1].

Overcoming Scale-Up Challenges: Batch vs. Continuous Flow

Batch Scale-Up Causality & Mass Transfer: While K₄[Fe(CN)₆] solves the toxicity issue, it introduces a unique solid-liquid mass-transfer challenge. Scaling up this heterogeneous reaction from a magnetic stir bar to an industrial overhead impeller significantly alters the particle size and reactive surface area of the K₄[Fe(CN)₆] crystals[1]. As the reaction progresses under high shear, the surface of the particles converts into less reactive species, stalling the conversion. To overcome this, precise control over stirring dynamics and solvent ratios (e.g., DMAc/Toluene) is required.

The Continuous Flow Solution: Continuous flow chemistry offers a robust solution to the mass and heat transfer limitations of batch cyanation ()[2]. By pumping the nitroaryl halide and homogeneous catalyst through a heated reactor containing a packed bed of K₄[Fe(CN)₆], or by utilizing a slurry-dosing system, researchers can achieve:

  • Enhanced Safety: The reactor volume is minimized, mitigating the risk of thermal runaway from exothermic nitro-aromatic reactions.

  • Superior Mass Transfer: High surface-area-to-volume ratios ensure consistent interaction between the solid cyanide source and the liquid phase, bypassing the impeller-shear issues observed in batch reactors[1].

  • High Space-Time Yields: Residence times are drastically reduced from 12–24 hours (batch) to 15–30 minutes (flow)[2].

Quantitative Data: Process Comparison

The following table summarizes the key metrics when scaling the synthesis of 4-nitrobenzonitrile from 1-bromo-4-nitrobenzene across different paradigms.

ParameterTraditional Batch (NaCN)Optimized Batch (K₄[Fe(CN)₆])Continuous Flow (K₄[Fe(CN)₆])
Cyanide Toxicity Extremely High (Lethal)Non-toxic (Food grade)Non-toxic (Food grade)
Catalyst Loading >5 mol% (prone to poisoning)0.5 – 1.0 mol%0.1 – 0.5 mol%
Reaction Time 18 – 24 hours12 – 16 hours15 – 30 minutes (residence)
Exotherm Risk HighModerateNegligible
Typical Yield 60 – 70%85 – 92%>95%
Experimental Protocol: Scalable Synthesis of 4-Nitrobenzonitrile

This self-validating protocol is optimized for 100g+ scale, utilizing crystallization to avoid non-scalable column chromatography.

Reagents & Materials:

  • 1-Bromo-4-nitrobenzene (1.0 eq, limiting reagent)

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.25 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • 1,1′-Bis(diphenylphosphino)ferrocene (dppf) (1.0 mol%)

  • Sodium carbonate (Na₂CO₃) (1.0 eq)

  • Solvent: DMAc and Toluene (4:1 ratio)

Step-by-Step Methodology:

  • Preparation of Cyanide Source: Grind K₄[Fe(CN)₆]·3H₂O to a fine, uniform powder. Crucial Causality Step: Dry the powder under vacuum at 80 °C for 12 hours to remove water of crystallization. Residual moisture can hydrolyze the catalyst or promote unwanted side reactions at high temperatures.

  • System Purging: Charge a jacketed reactor equipped with an overhead impeller with 1-bromo-4-nitrobenzene, dried K₄[Fe(CN)₆], Na₂CO₃, Pd(OAc)₂, and dppf. Purge the vessel with dry nitrogen for 15 minutes to prevent oxidative degradation of the electron-rich phosphine ligand.

  • Solvent Addition: Add degassed DMAc and Toluene. The inclusion of toluene helps azeotropically manage any residual moisture and modulates the solubility of the product to prevent premature precipitation[1].

  • Reaction Execution: Heat the mixture to 120 °C. Maintain an impeller speed of 300-400 RPM to ensure adequate suspension of the solid K₄[Fe(CN)₆] without causing excessive particle attrition (which leads to surface deactivation). Monitor conversion via HPLC. Complete conversion is typically observed within 12 hours.

  • Quench & Workup: Cool the reactor to 20 °C. Add water (equal to the reaction volume) to dissolve inorganic salts (excess K₄[Fe(CN)₆] and NaBr). Critical Safety Note: Do NOT add strong acids during workup under any circumstances, as residual cyanide complexes could generate toxic HCN gas.

  • Scalable Purification (Crystallization): Extract the aqueous mixture with ethyl acetate, wash with brine, and concentrate under reduced pressure. Dissolve the crude residue in hot ethanol/water (3:1) and cool slowly to 0 °C. Filter the resulting yellow crystals of 4-nitrobenzonitrile and dry under vacuum (Typical Yield: 88–92%).

Process Visualization

G A 1-Bromo-4-nitrobenzene (Starting Material) D Continuous Flow Reactor (Precise T/t control) A->D Solubilized in DMAc/Toluene E Batch Reactor (Impeller Stirring Optimization) A->E B K4[Fe(CN)6] (Non-toxic Cyanide Source) B->D Solid/Slurry Dosing B->E C Pd(OAc)2 / dppf (Catalyst System) C->D Homogeneous Catalyst C->E F 4-Nitrobenzonitrile (Target Intermediate) D->F High Space-Time Yield E->F Scale-up >100 kg G Crystallization (Chromatography-free) F->G High Purity API Building Block

Workflow comparing batch and continuous flow cyanation of nitroaryl halides using non-toxic reagents.

References
  • Utsugi, M., Ozawa, H., Toyofuku, E., & Hatsuda, M. (2014). Practical and Scalable Synthesis of a Benzonitrile Derivative via Palladium-Catalyzed Cyanation with Potassium Ferrocyanide. Organic Process Research & Development, 18(6), 693-698.[Link]

  • Disney, N., Smyth, M., Wharry, S., Moody, T. S., & Baumann, M. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering, 8, 2698-2703.[Link]

Sources

Application Note: Optimized Recrystallization Strategies for 2-(Cyclohexylamino)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Rationale and Physicochemical Context

2-(Cyclohexylamino)-5-nitrobenzonitrile is a highly functionalized aromatic building block frequently utilized in the synthesis of biologically active macromolecules, including ATP-binding cassette (ABC) transporter modulators and DNA minor groove binders. The molecule presents a unique solubility dichotomy: it possesses a highly polar, electron-withdrawing core (nitro and nitrile groups) paired with a bulky, lipophilic secondary amine (cyclohexyl group).

Achieving >99% purity is critical, as trace impurities (such as unreacted amines or over-oxidized tars) can severely poison metal catalysts in downstream cross-coupling reactions. This guide outlines self-validating recrystallization protocols tailored to the specific electronic and steric demands of this compound.

Quantitative Physicochemical Data

Understanding the target's physical properties is the first step in designing a thermodynamically favorable crystallization environment.

PropertyValueCausality / Impact on Purification
Molecular Formula C₁₃H₁₅N₃O₂[1]Dictates overall mass balance calculations.
Molecular Weight 245.28 g/mol [1]Used for precise solvent-to-solute volume ratios.
Density ~1.2 g/cm³[2]Indicates dense crystal packing; prone to solvent trapping if cooled too fast.
H-Bond Donors 1 (Secondary amine)Allows for protic solvent coordination (e.g., Ethanol).
H-Bond Acceptors 4 (Nitro, Nitrile)Highly polarizable; interacts strongly with polar aprotic solvents.

Solvent Selection Matrix

The selection of a recrystallization solvent is not arbitrary; it is a thermodynamic calculation balancing solute-solvent interactions against crystal lattice energy. Based on established literature for nitrobenzonitrile derivatives, three primary solvent systems are viable[3][4][5][6].

Solvent SystemMechanism of ActionBest Used For
Absolute Ethanol Exploits steep temperature-dependent solubility. Protic network solvates the polar core at reflux but forces exclusion of the lipophilic cyclohexyl ring upon cooling[3].Routine purification; removing highly polar impurities.
Ethyl Acetate / Hexanes Binary anti-solvent precipitation. EtOAc fully solvates the molecule; Hexane lowers the dielectric constant until the cloud point is reached[4][6].Crude mixtures heavily contaminated with non-polar tars.
Acetone Rapid dissolution via polar aprotic interactions. Evaporative or cold-crash crystallization[5].Small-scale analytical recovery; not ideal for process scale.

Mechanistic Insights: The Causality of Crystallization

As process scientists, we must understand why a protocol works to troubleshoot it effectively. This compound features a strong "push-pull" electronic system. The secondary amine donates electron density into the aromatic ring, while the nitro and nitrile groups withdraw it. This creates a highly polarizable molecule that forms strong intermolecular dipole-dipole interactions in its solid state.

When using Absolute Ethanol (), the solvent's hydrogen-bonding network disrupts these intermolecular forces at high temperatures (78°C). However, standard 95% ethanol should be avoided. The presence of 5% water can induce "oiling out" (liquid-liquid phase separation) because the hydrophobic cyclohexyl ring rejects the aqueous environment before the crystal lattice can thermodynamically assemble.

When utilizing a Binary System (), the gradual addition of hexanes to an ethyl acetate solution selectively starves the polar core of solvation energy, forcing the molecules to nucleate.

Experimental Workflows

Workflow A Crude 2-(Cyclohexylamino)- 5-nitrobenzonitrile B Assess Impurity Profile (TLC / LC-MS) A->B C High Polar Impurities (Unreacted amines) B->C D Non-Polar Impurities (Byproducts/Tars) B->D E Protocol A: Ethanol Recrystallization C->E F Protocol B: EtOAc / Hexane System D->F G Dissolution at Reflux (78°C for EtOH) E->G H Dissolution in EtOAc followed by Hexane addition F->H I Controlled Cooling (5°C / min to 0°C) G->I H->I J Vacuum Filtration & Cold Solvent Wash I->J K Pure Crystalline Product (>99% Purity) J->K

Figure 1: Decision matrix and workflow for the recrystallization of the target compound.

Self-Validating Protocols

Protocol A: Single-Solvent Recrystallization (Absolute Ethanol)

Best for standard crude mixtures containing polar impurities.

  • Preparation: Weigh the crude this compound and transfer it to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Solvent Addition: Add 5 to 8 volumes (mL per gram of crude) of Absolute Ethanol. Causality: Keeping the solvent volume minimal ensures the solution reaches supersaturation upon cooling, maximizing yield.

  • Dissolution: Heat the mixture to reflux (78°C) using a controlled oil bath. Stir until complete dissolution is achieved. If insoluble particulates remain after 15 minutes at reflux, perform a rapid hot filtration.

  • Controlled Cooling (Critical Step): Remove the flask from the heat source. Allow it to cool to room temperature at a rate of approximately 5°C/min. Causality: Rapid cooling causes the lattice to form too quickly, trapping solvent molecules and impurities (occlusion). Slow cooling ensures the thermodynamically stable crystal habit is formed.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0–5°C) for 1 hour to crash out the remaining solute.

  • Isolation: Isolate the yellow/orange crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 1–2 volumes of ice-cold absolute ethanol to displace the impurity-laden mother liquor.

  • Drying: Dry the crystals under vacuum at 45°C to a constant weight.

Self-Validation Check (IPC): Evaporate a 1 mL aliquot of the mother liquor. If the residual mass represents >10% of your theoretical yield, your solvent ratio was too high. Concentrate the bulk mother liquor by 50% and initiate a second crop crystallization.

Protocol B: Binary Anti-Solvent System (Ethyl Acetate / Hexanes)

Best for crude mixtures heavily contaminated with non-polar byproducts[4][6].

  • Dissolution: Dissolve the crude material in a minimal amount of Ethyl Acetate (approx. 2–3 volumes) at 50°C.

  • Anti-Solvent Titration: While maintaining stirring and temperature, add Hexanes dropwise. Continue until the "cloud point" is reached (the solution becomes persistently turbid, indicating the threshold of supersaturation).

  • Clarification: Add exactly enough Ethyl Acetate (usually 2–5 drops) to just clear the turbidity.

  • Crystallization: Remove from heat and allow the solution to cool undisturbed to room temperature, followed by 1 hour in an ice bath.

  • Isolation: Filter under vacuum and wash the cake with ice-cold hexanes.

Self-Validation Check (IPC): Spot the mother liquor alongside the pure product on a Silica Gel TLC plate (Eluent: 3:1 Hexanes:EtOAc). The product spot should be faint in the mother liquor lane, while non-polar impurities (running near the solvent front) should be heavily concentrated, validating the partitioning efficiency.

References

  • US Patent 7,511,145 B2. "Bicyclic heteroaryl derivatives" (Demonstrates ethanol recrystallization for cyclohexylamino-nitrobenzonitriles). Google Patents.
  • "Small Size Sequence-sensitive Compounds for Specific Recognition of G·C Base Pair in DNA Minor Groove" (Demonstrates acetone crystallization for structural isomers). PubMed Central (PMC). Available at:[Link]

  • "Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature" (Demonstrates EtOAc/Hexane recrystallization for nitrobenzonitrile derivatives). FULIR - Full-text Institutional Repository of the Ruđer Bošković Institute. Available at: [Link]

  • 940764-92-1_this compound. Chemsrc. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Cyclohexylamino)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, chemists, and drug development professionals who are scaling or optimizing the synthesis of 2-(cyclohexylamino)-5-nitrobenzonitrile.

This guide abandons generic advice in favor of mechanistic causality. Here, we dissect the Nucleophilic Aromatic Substitution (SNAr) pathway, provide a self-validating experimental protocol, and offer an advanced Q&A troubleshooting matrix to resolve specific bench-level bottlenecks.

Mechanistic Overview & Causality

The synthesis of this compound relies on an SNAr reaction between a 2-halo-5-nitrobenzonitrile electrophile and cyclohexylamine. The strong electron-withdrawing nitro group at the para-position to the halogen is the critical activator; it pulls electron density away from the aromatic ring, making the carbon attached to the halogen highly susceptible to nucleophilic attack[1].

Unlike SN1 or SN2 reactions, the rate-determining step in an SNAr reaction is the formation of the negatively charged transition state—the Meisenheimer Complex [2]. Understanding this causality is essential for selecting your starting materials and troubleshooting stalled reactions.

Mechanism SM 2-Halo-5-nitrobenzonitrile (Electrophile) MC Meisenheimer Complex (Stabilized by -NO2) SM->MC Nucleophilic Attack (Rate-Determining) Nuc Cyclohexylamine (Nucleophile) Nuc->MC Nucleophilic Attack (Rate-Determining) Prod 2-(Cyclohexylamino)- 5-nitrobenzonitrile MC->Prod Rearomatization LG Halide Leaving Group (F- or Cl-) MC->LG Elimination (Fast)

Fig 1. Mechanistic pathway of the SNAr reaction via a stabilized Meisenheimer complex.

Quantitative Data: Precursor Selection

The choice of the halogen leaving group drastically alters the reaction kinetics. Below is a quantitative summary to guide your precursor selection based on your lab's operational constraints[2].

PrecursorSNAr ReactivityOperating TempAvg. Reaction TimeExpected YieldEconomic Profile
2-Fluoro-5-nitrobenzonitrile Extremely High60–80 °C2–4 hours>90%Higher upfront cost
2-Chloro-5-nitrobenzonitrile Moderate80–100 °C6–12 hours75–85%Readily available / Low cost
Self-Validating Experimental Protocol

This protocol is engineered as a closed-loop, self-validating system. By embedding in-process checks, you can verify the success of each step before proceeding, eliminating downstream failures.

Scale: 10.0 mmol Target: this compound

  • Step 1: Electrophile Solvation In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-nitrobenzonitrile (1.66 g, 10.0 mmol) in 15 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent with a high dielectric constant. It perfectly solvates the reactants while stabilizing the highly polar Meisenheimer transition state, thereby accelerating the SNAr reaction[1].

  • Step 2: Base Addition Add finely powdered Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol) to the stirring solution. Causality: K₂CO₃ acts as an insoluble, non-nucleophilic acid scavenger. It neutralizes the generated HF byproduct, preventing the premature protonation and deactivation of the cyclohexylamine nucleophile[3].

  • Step 3: Nucleophile Introduction (Exotherm Control) Cool the flask in an ice-water bath to 0–5 °C. Add cyclohexylamine (1.19 g, 1.37 mL, 12.0 mmol) dropwise over 10 minutes. Causality: The initial nucleophilic attack of the aliphatic amine on the highly activated fluoro-arene is highly exothermic. Dropwise addition prevents thermal runaway and the formation of degradation byproducts.

  • Step 4: Thermal Activation & Validation Remove the ice bath and heat the reaction to 80 °C for 4 hours. Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (4:1). The electrophile (UV active, higher Rf) must completely disappear, replaced by a distinct, intensely yellow product spot (lower Rf). If starting material persists, add 0.1 eq of cyclohexylamine and stir for 1 additional hour.

  • Step 5: Quench and Isolation Cool the mixture to room temperature. Slowly pour the reaction into 150 mL of vigorously stirred ice water. Causality: The massive influx of water instantly crashes out the highly hydrophobic product while simultaneously dissolving the K₂CO₃, HF salts, and the DMF solvent[2]. Self-Validation Check: A bright yellow precipitate should form immediately. If the product "oils out" instead of precipitating, the water was likely too warm or added too quickly.

  • Step 6: Purification Filter the precipitate under vacuum, wash with cold water (3 x 20 mL), and dry under high vacuum. Recrystallize from hot ethanol if HPLC purity is <98%.

Workflow A 1. Reagent Solvation (DMF, K2CO3) B 2. Controlled Addition (Cyclohexylamine at 0°C) A->B C 3. Thermal Activation (80°C, 4 hours) B->C D 4. Self-Validation (TLC Monitoring) C->D E 5. Aqueous Quench (Ice-Water Precipitation) D->E F 6. Isolation (Filtration & Drying) E->F

Fig 2. Step-by-step SNAr workflow for this compound synthesis.

Troubleshooting & FAQs

Q1: Why is my reaction stalling at 70% conversion when using 2-chloro-5-nitrobenzonitrile? A1: This is a classic leaving-group effect in SNAr chemistry. Unlike SN1 or SN2 reactions where chlorine is a superior leaving group to fluorine, the rate-determining step in an SNAr reaction is the formation of the Meisenheimer complex, not the elimination of the halide[2]. Fluorine's extreme electronegativity pulls electron density away from the ring, significantly stabilizing the negatively charged transition state. If you are locked into using the chloro-precursor due to supply chain reasons, you must increase the reaction temperature to 100 °C and extend the reaction time to 12 hours to force completion[1].

Q2: I am observing a significant exotherm upon adding cyclohexylamine. How do I control this at scale? A2: The nucleophilic attack on the highly activated fluoro-aromatic ring releases significant enthalpy. To control this during scale-up, implement a strictly controlled, dropwise addition of the amine at 0–5 °C before applying any external heat[3]. Additionally, you can increase the volume of DMF (up to 10 mL per gram of limiting reagent) to act as a thermal mass/heat sink.

Q3: My product is "oiling out" during the aqueous workup instead of precipitating as a solid. How do I fix this? A3: "Oiling out" occurs when residual polar aprotic solvent (DMF) prevents proper crystallization, or if the product is precipitating at a temperature above its melting point. Ensure the reaction mixture is fully cooled to room temperature before quenching. Pour the mixture into a vigorously stirred 5–10x volume of ice-water. Corrective Action: If oiling persists, abandon precipitation. Extract the aqueous emulsion with ethyl acetate. You must then wash the organic layer at least three times with brine to pull the residual DMF into the aqueous phase. Dry over Na₂SO₄ and concentrate in vacuo.

Q4: Can I use an organic base like Triethylamine (TEA) instead of Potassium Carbonate? A4: While TEA or Diisopropylethylamine (DIPEA) can successfully neutralize the generated acid, K₂CO₃ is heavily preferred[3]. K₂CO₃ is a non-nucleophilic, heterogeneous base that acts as a perfect acid scavenger without competing with the cyclohexylamine. Organic amines can sometimes cause slight color degradation (oxidation) or participate in unwanted trace side reactions when subjected to 80–100 °C for extended periods.

References
  • BenchChem Technical Support Team. A Comparative Guide to the Synthesis of 2-Azepan-1-yl-5-nitrobenzonitrile, Benchchem. 1

  • BenchChem Technical Support Team. Technical Support Center: Production of 2-Azepan-1-yl-5-nitrobenzonitrile, Benchchem. 3

  • BenchChem Technical Support Team. Comparative Study of Synthetic Methods for 2-Azepan-1-yl-5-nitrobenzonitrile, Benchchem. 2

Sources

Technical Support Center: Preserving the Cyano Group in SNAr Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Nitrile Hydrolysis during Nucleophilic Aromatic Substitution (SNAr) Ticket ID: SNAR-CN-PROTECT-001 Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Diagnostic Overview

The Problem: You are performing an SNAr reaction on a halogenated benzonitrile. Instead of (or in addition to) your desired substitution product, you are isolating a primary amide (benzamide) or a carboxylic acid.[1]

The Root Cause: Nitriles are thermodynamically unstable in the presence of water and base, particularly at elevated temperatures. The conditions required for SNAr (basic, polar aprotic solvents, heat) are unfortunately identical to the conditions for base-catalyzed nitrile hydrolysis.

The Solution: Success requires shifting the kinetic competition to favor the SNAr pathway over the hydrolysis pathway. This is achieved through rigorous moisture control ("anhydrous" is a relative term), base selection (solubility vs. basicity), and leaving group optimization.[1]

Visual Diagnostic: The Competitive Landscape

The following diagram illustrates the bifurcation point where your reaction succeeds or fails.

SNAr_Competition Start Halogenated Benzonitrile (Ar-X-CN) Intermediate Meisenheimer Complex Start->Intermediate S_NAr Path (Fast if X=F) Hydrolysis_Inter Imidate Intermediate Start->Hydrolysis_Inter Hydrolysis Path (Requires H2O + Heat) Nu Nucleophile (Nu-H) Nu->Intermediate Base Base (CO3--) Base->Start Activates Nu Product Desired Product (Ar-Nu-CN) Intermediate->Product -X Amide Byproduct: Benzamide Hydrolysis_Inter->Amide Tautomerization Acid Byproduct: Benzoic Acid Amide->Acid Further Hydrolysis (High T)

Figure 1: Kinetic competition between the desired SNAr pathway (Green) and the undesired hydrolysis pathway (Red). Note that water acts as a competing nucleophile.[2]

Critical Parameters & Mechanism

To prevent hydrolysis, you must understand the variables driving the failure mode.

A. The Role of Water (The Silent Killer)

In polar aprotic solvents (DMSO, DMF, NMP), hydroxide ions (OH-) are "naked" and significantly more nucleophilic than in protic solvents.[1] Even trace water (1000 ppm) in the presence of carbonate bases generates enough OH- to attack the nitrile carbon.

  • Mechanism: OH- attacks the C≡N triple bond, forming an imidate anion, which protonates and tautomerizes to the amide [1].[1][2][3]

B. Base Selection: Solubility vs. Hygroscopicity

You need a base strong enough to deprotonate your nucleophile but weak enough to minimize hydroxide generation.[1]

  • Cesium Carbonate (Cs2CO3): The "Gold Standard" for SNAr.[1] The large Cesium cation effectively solubilizes the carbonate in organic solvents ("Cesium Effect"), allowing the reaction to proceed at lower temperatures [2]. However, it is extremely hygroscopic .[1]

  • Potassium Carbonate (K2CO3): Cheaper, but less soluble in DMSO.[1] Often requires higher temperatures to drive the SNAr, which inadvertently accelerates hydrolysis.[1]

C. The Leaving Group (The Accelerator)
  • Fluoride (F): The C-F bond is strong, but the high electronegativity of fluorine creates a strong dipole, making the ring highly susceptible to nucleophilic attack (SNAr rate-limiting step). This allows for lower reaction temperatures , preserving the nitrile.[1]

  • Chloride/Bromide (Cl/Br): Slower SNAr kinetics often force you to heat the reaction (>100°C), crossing the activation energy threshold for nitrile hydrolysis.

Data Summary: Base & Solvent Risk Profile
ReagentSolubility in DMSOHygroscopicityHydrolysis RiskRecommendation
Cs2CO3 HighVery High Moderate (due to water uptake)Preferred (Handle in Glovebox/Desiccator)
K2CO3 LowHighHigh (Requires high heat)Use only for highly reactive substrates
DIPEA / DBU MiscibleLowLowUse if nucleophile is neutral (e.g., amines)
DMSO (Wet) N/AHighCritical Failure Dry to <50 ppm H2O

Troubleshooting Guide (Q&A)

Scenario 1: "I used anhydrous solvent from a new bottle, but I still see amide."

Diagnosis: "Anhydrous" commercial solvents often contain 50-100 ppm water, which increases rapidly once the septum is pierced.[1] DMSO is a "water magnet."[1] Corrective Action:

  • Do not trust the bottle.[1]

  • Implement the Molecular Sieve Protocol (See Section 4).

  • Check the base.[1][4] If your Cs2CO3 was sitting on the bench for 10 minutes, it absorbed enough atmospheric water to ruin the reaction. Weigh bases quickly or in a glovebox.

Scenario 2: "The reaction is too slow at 60°C, but at 100°C the nitrile hydrolyzes."

Diagnosis: You are caught in a kinetic trap.[1] The activation energy for your SNAr is too close to the hydrolysis barrier. Corrective Action:

  • Switch Leaving Groups: If using a chloro-benzonitrile, switch to the fluoro-analog.[1] This can increase the reaction rate by 10-100x, allowing you to drop the temperature back to 50-60°C.

  • Change Solvent: Switch from DMF to DMSO or NMP (higher dielectric constant stabilizes the Meisenheimer complex, accelerating SNAr).[1]

Scenario 3: "Can I use NaOH or KOH?"

Diagnosis: No. Corrective Action: Hydroxide bases are the direct reagents for nitrile hydrolysis [3]. Even if you use stoichiometric amounts, the risk is too high.[1] Stick to Carbonates (K2CO3, Cs2CO3) or Phosphates (K3PO4).[1]

Standard Operating Procedures (Protocols)

Protocol A: Preparation of Ultra-Dry DMSO (The "Sieve" Method)

Unless you have a Karl Fischer titrator confirming <50 ppm water, assume your solvent is wet.

  • Activation: Fill a glass flask 1/3 full with 4Å Molecular Sieves (beads, not powder). Heat in a vacuum oven at 200°C for 12 hours OR in a muffle furnace at 300°C+ for 4 hours. Cool in a desiccator.

  • Drying: Add activated sieves to your DMSO (20% w/v).

  • Time: Let stand for at least 24 hours before use.

  • Validation: If possible, check water content via Karl Fischer titration.[1][5] Target: <30 ppm.

Protocol B: Optimized SNAr for Labile Nitriles

This protocol minimizes water contact and maximizes SNAr rate.[1]

Reagents:

  • Fluoro-benzonitrile derivative (1.0 equiv)[1]

  • Nucleophile (1.1 equiv)[1][6]

  • Cs2CO3 (2.0 equiv, dried/fresh)[1]

  • DMSO (Dried over sieves)[1][5][7][8]

Workflow:

  • Flame dry a reaction vial and stir bar; cool under Argon/Nitrogen flow.

  • Add solid reagents (Substrate, Nucleophile, Base) quickly.[1] Tip: If you don't have a glovebox, store your Cs2CO3 in a desiccator and weigh it last.[1]

  • Seal the vial with a septum.[1] Purge with Argon for 5 minutes.

  • Inject Dry DMSO via syringe.[1]

  • Stir at Room Temperature for 1 hour.

    • Self-Validation: Check LCMS.[1] If conversion is <10%, increase temp to 40°C.

    • Stop Rule: Do not exceed 80°C. If reaction stalls, add more nucleophile, not heat.[1]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), dry over Na2SO4, and concentrate.

Visual Workflow: Optimization Decision Tree

Optimization_Tree Start Start S_NAr Optimization Check_LG Is Leaving Group Fluorine? Start->Check_LG Switch_LG Switch Cl/Br -> F Check_LG->Switch_LG No Check_Base Is Base Non-Nucleophilic? Check_LG->Check_Base Yes Switch_LG->Check_Base Switch_Base Switch NaOH -> Cs2CO3 or DIPEA Check_Base->Switch_Base No Check_Water Is Solvent <50ppm H2O? Check_Base->Check_Water Yes Switch_Base->Check_Water Dry_Solvent Apply Sieve Protocol Check_Water->Dry_Solvent No/Unsure Run_Rxn Run Reaction (Start @ RT) Check_Water->Run_Rxn Yes Dry_Solvent->Run_Rxn Monitor Monitor LCMS Run_Rxn->Monitor Result_Amide Amide Detected? Monitor->Result_Amide Byproduct Result_Good Product Formed Monitor->Result_Good Success Action_Temp Reduce Temp, Increase Time Result_Amide->Action_Temp

Figure 2: Decision tree for troubleshooting and optimizing reaction conditions.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 11: Nucleophilic Substitution at the Carbonyl Group).

  • Flessner, T., & Doye, S. (1999).[1] Cesium carbonate: A powerful base for nucleophilic substitution reactions.[1] Journal of Practical Chemistry, 341(2), 186-190.[1] Link[1]

  • Kukushkin, V. Y., & Pombeiro, A. J. (2005).[1] Metal-mediated and metal-catalyzed hydrolysis of nitriles. Inorganica Chimica Acta, 358(1), 1-21.[1] Link[1]

  • Williams, D. B. G., & Lawton, M. (2010).[1] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[1] Link[1]

Sources

Technical Support Center: Organic Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Troubleshooting Hub. As drug development professionals and synthetic chemists, you frequently encounter the challenge of removing unreacted high-boiling aliphatic amines from your reaction mixtures.

Cyclohexylamine (CHA) is a primary aliphatic amine widely used as a nucleophile, base, or building block in pharmaceutical synthesis[1]. However, with a boiling point of ~134 °C and a pKa of ~10.6, residual CHA cannot be easily removed by standard rotary evaporation and often streaks during normal-phase chromatography[2].

This guide provides field-proven, self-validating protocols to selectively strip unreacted cyclohexylamine from your crude mixtures without compromising the yield or integrity of your target API or intermediate.

Workflow: Cyclohexylamine Removal Strategy

Before proceeding to the troubleshooting FAQs, consult the decision tree below to determine the optimal removal strategy based on the physicochemical properties of your target product.

G Start Unreacted Cyclohexylamine in Reaction Mixture IsProdAcidSens Is the product acid-sensitive? Start->IsProdAcidSens IsProdWaterSol Is the product highly water-soluble? IsProdAcidSens->IsProdWaterSol No Scavenger Polymer-Supported Scavenger (e.g., PS-Isothiocyanate) IsProdAcidSens->Scavenger Yes AcidWorkup Aqueous Acidic Workup (e.g., 1M HCl or 10% Citric Acid) IsProdWaterSol->AcidWorkup No IsProdWaterSol->Scavenger Yes Chromatog Reverse-Phase or Amine-Modified Silica AcidWorkup->Chromatog If traces remain Evap High-Vacuum Distillation or Lyophilization Scavenger->Evap Filter & Concentrate

Decision tree for selecting the optimal cyclohexylamine removal strategy.

Troubleshooting FAQs

Q1: Why can't I just evaporate the unreacted cyclohexylamine on a standard rotary evaporator? A1: Cyclohexylamine has a boiling point of 134.5 °C at atmospheric pressure[2]. While it is technically volatile, attempting to remove it on a standard rotary evaporator (typically operating at 10–20 mbar and a 40 °C water bath) is highly inefficient. Furthermore, prolonged heating under moderate vacuum can cause thermal degradation of sensitive products or lead to "bumping." High-vacuum distillation (e.g., using a Schlenk line or Kugelrohr apparatus) is required, but chemical removal is generally safer and more efficient for complex molecules.

Q2: My product is highly lipophilic and neutral. What is the most efficient way to remove excess CHA? A2: An aqueous acidic workup is the gold standard here. Cyclohexylamine is a relatively strong weak base (pKa ~10.6) and is fully miscible with water[1]. By washing your organic layer with a dilute aqueous acid (such as 1M HCl), you force the protonation of the primary amine. This converts the neutral, organic-soluble amine into a charged cyclohexylammonium chloride salt. The ionic salt is highly polar and partitions exclusively into the aqueous phase, leaving your neutral, lipophilic product in the organic layer[3].

Q3: I performed an acidic workup, but a thick emulsion formed in my separatory funnel. How do I break it? A3: Emulsions during amine workups often occur because the newly formed cyclohexylammonium salts can act as mild amphiphilic surfactants, reducing the interfacial tension between the organic and aqueous layers. Causality & Solution: To break the emulsion, you must increase the ionic strength of the aqueous layer. Adding saturated aqueous NaCl (brine) forces the organic and aqueous layers to separate via the "salting-out" effect[4]. If the emulsion persists, filtering the entire biphasic mixture through a thin pad of Celite will remove the microscopic particulates stabilizing the emulsion[4].

Q4: My target product is acid-sensitive and highly water-soluble. An acidic workup destroys it. What are my options? A4: When liquid-liquid extraction is impossible, utilize a polymer-supported scavenger . Solid-supported reagents, such as polystyrene-bound isothiocyanate (PS-NCS) or polymer-bound aldehydes, are designed specifically for this scenario[5]. Causality: The electrophilic isothiocyanate group on the resin reacts rapidly and covalently with the nucleophilic primary amine of cyclohexylamine, forming a stable thiourea linkage attached to the insoluble polymer backbone[6]. Because the scavenger is macroscopic, you simply filter the resin away. Your product remains untouched in the solution phase, requiring only solvent evaporation[6].

Standard Operating Procedures (SOPs)
Protocol 1: Mild Aqueous Acidic Workup

Use this protocol for neutral, lipophilic, and acid-stable products.

  • Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane, or 2-Methyltetrahydrofuran) to achieve a workable volume (typically 10–20 mL per gram of crude material)[3].

  • Acidic Wash: Add 3 volumes of 1M aqueous HCl. (Note: If your product is mildly acid-sensitive, substitute 1M HCl with 10% aqueous Citric Acid or saturated NH₄Cl).

  • Agitation & Separation: Stopper the funnel, invert, and vent immediately to release pressure. Shake vigorously for 30 seconds, vent again, and place on a ring stand to allow phase separation.

  • Validation: Drain the aqueous layer. Spot the organic layer on a TLC plate and stain with Ninhydrin to confirm the absence of the primary amine. If CHA persists, repeat Step 2.

  • Neutralization & Drying: Wash the organic layer once with saturated aqueous NaHCO₃ (to neutralize residual acid), followed by one wash with saturated aqueous NaCl (brine)[4].

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amine-free product[4].

Protocol 2: Scavenging with Polymer-Supported Isothiocyanate (PS-NCS)

Use this protocol for water-soluble, acid-sensitive, or highly polar products.

  • Preparation: Dissolve the crude reaction mixture in an anhydrous, non-nucleophilic solvent (e.g., Dichloromethane, Tetrahydrofuran, or N,N-Dimethylformamide).

  • Resin Addition: Add 2.0 to 3.0 equivalents of PS-Isothiocyanate resin relative to the estimated molar amount of unreacted cyclohexylamine[6].

  • Agitation: Place the reaction vessel on an orbital shaker or use an overhead stirrer. Agitate gently at room temperature for 2 to 4 hours. (Critical Warning: Do not use a magnetic stir bar, as the grinding action will pulverize the polymer beads, clogging filters and reducing scavenging efficiency).

  • Filtration: Filter the suspension through a sintered glass funnel (porosity 3 or 4) to remove the resin-bound amine[6].

  • Washing: Wash the resin bed with 2–3 column volumes of the reaction solvent to ensure complete recovery of your target product.

  • Isolation: Concentrate the combined filtrates under reduced pressure.

Quantitative Comparison of Removal Methods

The following table synthesizes the operational metrics for each cyclohexylamine removal strategy to assist in process selection.

Removal MethodOptimal Product ProfileAvg. Time RequiredYield ImpactScalability
Aqueous Acidic Workup Highly lipophilic, neutral, acid-stable30–45 minsLow (Minimal loss if product is highly organic-soluble)Excellent (Standard for batch/process scale)
Polymer-Supported Scavenger Acid-sensitive, water-soluble, or polar2–4 hoursVery Low (High recovery via simple filtration)Good (Ideal for discovery/library scale)
High-Vacuum Distillation High boiling point (>200°C), thermally stable1–2 hoursModerate (Risk of thermal degradation or bumping)Moderate
Reverse-Phase Chromatography Highly polar, zwitterionic, or complex mixtures2–5 hoursModerate (Fractionation losses)Poor (Cost/time prohibitive at large scale)
References
  • Cyclohexylamine - Wikipedia. Wikimedia Foundation.1

  • Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem. National Institutes of Health (NIH). 2

  • Synthesis of Organic Compounds Using Polymer-Supported Reagents, Catalysts, and/or Scavengers in Benchtop Flow Systems. ResearchGate. 5

  • CYCLOHEXYLAMINE | CAMEO Chemicals. National Oceanic and Atmospheric Administration (NOAA). 7

  • Solid-Supported Reagents and Catch-and-Release Techniques in Organic Synthesis. Thieme Connect. 6

  • Workup: About - Chemistry. University of Rochester (Not Voodoo). 3

  • General Reaction Procedure. Berry Group, University of Wisconsin-Madison. 4

Sources

Minimizing bis-substitution side products in nitrobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for medicinal chemists and process scientists. It addresses the challenge of chemoselective Nucleophilic Aromatic Substitution (


)  on poly-functionalized nitrobenzonitrile scaffolds.

Topic: Minimizing Bis-Substitution Side Products in


 Reactions
Ticket ID:  CHEM-SNAR-OPT-001
Status:  Active

The Mechanistic Dashboard

Objective: Understand the kinetic vs. thermodynamic drivers of bis-substitution.

In the synthesis of functionalized nitrobenzonitriles (e.g., 4-amino-2-fluoro-5-nitrobenzonitrile) from di-halo precursors (e.g., 2,4-difluoro-5-nitrobenzonitrile), "bis-substitution" refers to the unwanted displacement of the second leaving group by the nucleophile.

The Selectivity Paradox

The nitro (


) and cyano (

) groups are potent electron-withdrawing groups (EWGs) that activate the benzene ring.
  • The Trap: The first substitution often introduces an electron-donating group (e.g., an amine). While this should deactivate the ring toward a second attack, the remaining leaving group (usually ortho to an EWG) often remains sufficiently activated, especially in polar aprotic solvents or at elevated temperatures.

  • The Solution: You must operate in the Kinetic Control Window —a narrow range of temperature and stoichiometry where the activation energy (

    
    ) for the first substitution is overcome, but the barrier for the second substitution remains insurmountable.
    
Reaction Energy Landscape

The following diagram illustrates the energy difference between the desired mono-substitution and the unwanted bis-substitution.

SNAr_Energy_Landscape cluster_legend Control Factors Start Di-Halo Precursor (2,4-Difluoro) TS1 TS-1 (Low Barrier) Start->TS1 + Nucleophile Mono Mono-Product (Desired) TS1->Mono Fast (-F⁻) TS2 TS-2 (High Barrier) Mono->TS2 + Excess Nu High Temp Bis Bis-Product (Impurity) TS2->Bis Over-reaction Key Stop here by controlling: 1. Temp < 0°C 2. Stoichiometry (0.95 eq) 3. Non-polar solvent

Figure 1: Reaction coordinate visualization showing the kinetic separation required to prevent bis-substitution.

Troubleshooting Guide (FAQs)

Applicable Scenarios: Synthesis of 4-amino-2-fluorobenzonitriles, 2-amino-4-nitrobenzonitriles, and related scaffolds.

Q1: I am consistently seeing 10-15% bis-substituted product. How do I stop the second attack?

Diagnosis: Your reaction conditions are likely too energetic, or the local concentration of nucleophile is too high. Corrective Actions:

  • Switch to Inverse Addition: Do not add the electrophile (nitrobenzonitrile) to the amine. Instead, dissolve the electrophile in the solvent and add the amine dropwise (slowly). This keeps the nucleophile concentration effectively low relative to the substrate.

  • Stoichiometric Discipline: Use a slight deficit of nucleophile (0.95 eq). It is easier to remove unreacted starting material (often non-polar) than to separate the bis-product (often similar polarity to the mono-product).

  • The "Ortho Effect" Check: If your desired position is ortho to the nitro group, use a non-polar solvent like Toluene or DCM. This promotes hydrogen bonding between the incoming nucleophile and the nitro group, stabilizing the transition state for the desired position while destabilizing the second attack.

Q2: My reaction stalls at 60% conversion, but adding more nucleophile causes bis-substitution.

Diagnosis: The leaving group (LG) might be too poor (e.g., -Cl vs -F), or the generated leaving group anion is inhibiting the reaction. Corrective Actions:

  • Leaving Group Swap: If possible, switch from a chloro-precursor to a fluoro-precursor. Fluorine is a superior LG in

    
     due to the high electronegativity stabilizing the Meisenheimer complex intermediate [1].
    
  • Proton Scavenger: Ensure you are using a non-nucleophilic base (e.g., DIPEA,

    
    ) to neutralize the generated acid (HF or HCl). If the amine nucleophile is protonated by the byproduct, the reaction stops.
    
  • Avoid Heating: Instead of heating (which invites bis-substitution), add a mild Lewis Acid catalyst (like

    
     or simply LiCl in some cases) to activate the nitrile/nitro complex without thermal forcing [2].
    
Q3: I cannot separate the mono-product from the bis-product by column chromatography.

Diagnosis: Both products likely possess similar polarities due to the presence of the same functional groups. Corrective Actions:

  • Exploit Basicity: If your nucleophile is an amine (e.g., piperazine), the bis-product (with two piperazines) will be significantly more basic than the mono-product (one piperazine, deactivated by the electron-poor ring).

    • Protocol: Dissolve the crude mix in EtOAc. Wash with a carefully titrated acidic buffer (e.g., pH 4-5). The bis-product (more basic) may protonate and move to the aqueous layer preferentially compared to the mono-product (less basic).

  • Recrystallization: Bis-substituted products are often more symmetric and crystalline. Try triturating the crude solid with cold methanol or ether; the bis-impurity might remain solid while the mono-product dissolves (or vice versa).

Experimental Protocol: High-Selectivity Mono-Amination

Context: Reaction of 2,4-difluoro-5-nitrobenzonitrile with Morpholine to yield 4-morpholino-2-fluoro-5-nitrobenzonitrile.

Materials
  • Substrate: 2,4-difluoro-5-nitrobenzonitrile (1.0 eq)

  • Nucleophile: Morpholine (0.95 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.1 eq)

  • Solvent: Acetonitrile (MeCN) or THF (anhydrous) - Note: Use Toluene for maximum regioselectivity if solubility permits.

Step-by-Step Workflow
  • Preparation (Electrophile Solution):

    • In a flame-dried round-bottom flask, dissolve 1.0 eq of 2,4-difluoro-5-nitrobenzonitrile in anhydrous MeCN (0.1 M concentration).

    • Cool the solution to -10°C using an ice/salt bath or cryocooler. Low temperature is critical for kinetic differentiation.

  • Preparation (Nucleophile Mix):

    • In a separate vial, mix 0.95 eq of Morpholine and 1.1 eq of DIPEA. Dilute with a small volume of MeCN.

  • Inverse Addition (The Critical Step):

    • Add the Nucleophile/Base mixture to the Electrophile solution dropwise over 30–60 minutes via a syringe pump or addition funnel.

    • Why? This ensures the nucleophile is instantly consumed by the vast excess of electrophile, statistically preventing it from finding a mono-substituted product to attack again [3].

  • Monitoring:

    • Stir at -10°C for 2 hours. Monitor by HPLC or UPLC.

    • Stop Criteria: Quench when the limiting reagent (Morpholine) is consumed, even if 5% starting material remains. Do not push for 100% conversion of the starting material.

  • Workup:

    • Dilute with EtOAc and wash with 0.5 M HCl (to remove unreacted morpholine/DIPEA) followed by Brine.

    • Dry over

      
       and concentrate.
      
Data Summary: Solvent Effects on Selectivity

Typical results for 2,4-difluoro-nitrobenzonitrile + amine (1.0 eq)

SolventDielectric ConstantReaction RateMono:Bis RatioNotes
DMSO 47Very Fast85:15Poor selectivity; "Hot" solvent favors bis.
THF 7.5Moderate92:8Good balance of rate and solubility.
Toluene 2.4Slow98:2 Excellent selectivity; may require longer times.

Decision Logic for Process Optimization

The following logic tree helps you decide the next step based on your crude LCMS data.

Optimization_Logic Start Analyze Crude LCMS CheckBis Is Bis-Product > 5%? Start->CheckBis Action1 Reduce Temp (-20°C) Switch to Toluene CheckBis->Action1 Yes CheckSM Is SM > 10%? CheckBis->CheckSM No YesBis Yes CheckNu Is Nu > 1.0 eq? Action1->CheckNu Action2 Reduce Nu to 0.9 eq Use Syringe Pump CheckNu->Action2 Yes NoBis No (<5%) Action3 Increase Time Do NOT add heat CheckSM->Action3 Yes Success Proceed to Workup CheckSM->Success No

Figure 2: Decision tree for optimizing reaction conditions based on impurity profile.

References

  • Mayo, M. S., Yu, X., Feng, X., Yamamoto, Y., & Bao, M. (2015).[1] Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. Journal of Organic Chemistry, 80, 3998-4002.[1] Retrieved from [Link]

  • WuXi Biology. (2024).[2] Intriguing Observations with SnAr Reaction of 4-Nitrobenzonitrile. Retrieved from [Link]

Sources

Technical Support Center: Optimizing SNAr of 2-Fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reactivity Profile

Welcome to the Technical Support Center. You are working with 2-fluoro-5-nitrobenzonitrile , a "privileged" scaffold for Nucleophilic Aromatic Substitution (SNAr).

The Chemistry: This substrate is highly activated . The fluorine atom is positioned ortho to a cyano group and para to a nitro group. Both are strong electron-withdrawing groups (EWGs) that stabilize the anionic Meisenheimer intermediate.

  • Expected Reactivity: High. Most primary and secondary amines should react at room temperature or mild heating (40–60 °C).

  • The Anomaly: If you are observing low conversion, it is rarely due to intrinsic substrate inertness. It is almost exclusively a protocol error (solvation, stoichiometry) or a competitive side reaction .

Diagnostic Triage (Start Here)

Before adjusting conditions, determine the nature of your failure using this logic tree.

DiagnosticTree Start Analyze Crude LCMS/TLC Result What is the major species? Start->Result SM_Remains Starting Material (SM) Dominant Result->SM_Remains No Reaction Side_Prod New Impurity Peaks Result->Side_Prod Wrong Product Check_Base Check Base/Stoichiometry (Is Amine protonated?) SM_Remains->Check_Base Check_Solv Check Solvent System (Solubility/Polarity) SM_Remains->Check_Solv Peak_M_Minus_2 Peak at [M-2] (Phenol Hydrolysis) Side_Prod->Peak_M_Minus_2 Peak_M_Plus_Nu Peak at [M+Nu] (Nitrile Attack) Side_Prod->Peak_M_Plus_Nu

Figure 1: Diagnostic logic flow for SNAr troubleshooting.

Critical Troubleshooting Guides (FAQs)

Issue A: "The reaction stalls at 50% conversion."

Diagnosis: Autocatalytic Inhibition (Protonation). Mechanism: The reaction produces Hydrogen Fluoride (HF) as a byproduct. If you use a 1:1 ratio of amine to substrate without an auxiliary base, the generated HF protonates your remaining amine, rendering it non-nucleophilic (ammonium salt).

  • Solution 1 (Auxiliary Base): Add 1.5–2.0 equivalents of a non-nucleophilic base like DIPEA (Hünig's base) or K₂CO₃ .

  • Solution 2 (Sacrificial Amine): If your amine is cheap, use >2.5 equivalents. The excess amine acts as the HF scavenger.

Issue B: "I see a peak at [M-2] (Mass 164)."

Diagnosis: Hydrolysis (Phenol Formation). Mechanism: Water is competing with your amine. The Hydroxide ion (OH⁻) displaces the Fluorine to form the phenol (2-hydroxy-5-nitrobenzonitrile).

  • Mass Shift: Loss of F (-19) + Gain of OH (+17) = Net -2 amu.

  • Root Cause: Wet solvent (DMF/DMSO are hygroscopic) or using hydroxide bases (NaOH/KOH).

  • Solution:

    • Switch to anhydrous DMF or DMSO.

    • Use anhydrous bases (Cs₂CO₃ or DIPEA) instead of hydroxides.

Issue C: "My amine is bulky/unreactive. Can I heat it to 120°C?"

Diagnosis: Thermal Instability of the Nitrile. Risk: Heating basic mixtures with nitriles can lead to nitrile hydration (to amide) or Pinner-type reactions (if alcohols are present).

  • Recommendation: Do not exceed 80–90 °C. If the amine is sterically hindered (e.g., tert-butylamine), switch to a more polar solvent (DMSO) to accelerate the rate at lower temperatures rather than simply cranking up the heat.

Optimized Experimental Protocols

Protocol 1: Standard Conditions (Robust)

Best for primary/secondary alkyl amines.

  • Dissolution: Dissolve 2-fluoro-5-nitrobenzonitrile (1.0 eq) in anhydrous DMF or DMSO (0.2 M concentration). Note: Acetonitrile is often too slow for difficult amines.

  • Base Addition: Add DIPEA (2.0 eq) or finely ground K₂CO₃ (2.0 eq).

  • Nucleophile: Add the amine (1.1–1.2 eq).

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS.

    • If slow: Heat to 50 °C.

  • Workup (Critical):

    • Dilute with EtOAc.[1][2]

    • Acid Wash: Wash with 0.5 M HCl (if product is not basic) to remove excess amine and DIPEA.

    • Base Wash: If product is basic, wash with water x3 to remove DMF.

Protocol 2: The "Rescue" Protocol (Low Reactivity)

Use when the amine is an aniline or sterically hindered.

  • Solvent: DMSO (anhydrous). The high dielectric constant stabilizes the Meisenheimer complex better than any other solvent.

  • Base: Cs₂CO₃ (1.5 eq). Cesium is more soluble in organic solvents than potassium, increasing carbonate availability ("Cesium Effect").

  • Temperature: 60–80 °C.

Data & Chemical Logic

Solvent Selection Matrix

Why your solvent choice dictates reaction speed:

SolventPolarity (Dielectric)SNAr RateRisk Factor
DMSO HighFastest High boiling point (hard to remove).
DMF HighFastDecomposition to dimethylamine at high T (creates impurity).
NMP HighFastExpensive, hard to remove.
THF LowSlowPoor stabilization of intermediate.
EtOH ModerateModerateHigh Risk: Ethoxide competition (ether formation).
Reaction Mechanism

Understanding the "Intermediate" is key to troubleshooting.

Mechanism Substrate 2-Fluoro-5- nitrobenzonitrile Complex Meisenheimer Complex (Anionic Intermediate) Substrate->Complex + Amine (Rate Limiting) Amine Amine (R-NH2) Product Product (Aniline deriv.) Complex->Product - F⁻ HF HF (Byproduct) Complex->HF Proton Transfer HF->Amine Inhibits (Forms Salt)

Figure 2: SNAr Mechanism showing the Meisenheimer complex and the inhibitory role of HF byproduct.

References

  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene derivatives. Retrieved from

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • Sigma-Aldrich. 2-Fluoro-5-nitrobenzonitrile Product Specification & Safety Data. Retrieved from

  • WuXi Biology. Intriguing Observations with SNAr Reaction of Nitrobenzonitriles. Retrieved from

Sources

Technical Guide: Optimization of Reaction Temperature for N-Cyclohexyl Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Kinetic vs. Thermodynamic Conflict

The introduction of a cyclohexyl group onto a nitrogen atom (N-cyclohexyl substitution ) is a deceptive transformation. While it appears to be a standard alkylation, the cyclohexyl ring introduces unique steric and conformational challenges that make temperature control the single most critical variable.[1]

As researchers, we typically choose between two primary pathways:

  • Direct Nucleophilic Substitution (

    
    ):  Amine + Cyclohexyl Halide.
    
  • Reductive Amination: Amine + Cyclohexanone + Reducing Agent.

The Core Problem: The secondary carbon of a cyclohexyl ring is sterically hindered and prone to competing E2 elimination pathways. Elevating temperature to overcome steric hindrance often pushes the system toward thermodynamic elimination products (cyclohexene) rather than the desired kinetic substitution product.

This guide provides a self-validating framework to optimize these competing factors.

Module 1: Direct N-Alkylation (The vs. E2 Battle)

In direct alkylation using cyclohexyl halides (e.g., cyclohexyl bromide), temperature acts as the selector between substitution and elimination.[1]

Mechanism & Temperature Sensitivity[2][3][4][5]
  • Low Temperature (<40°C): Favors

    
     substitution. The nucleophile (amine) attacks the antibonding orbital of the C-X bond.
    
  • High Temperature (>60°C): Favors E2 elimination. Entropy (

    
    ) dominates, favoring the formation of two molecules (cyclohexene + H-X) from one substrate.
    
Troubleshooting Q&A: Direct Alkylation

Q1: I am seeing significant cyclohexene formation (up to 30%) by NMR. My reaction is at 80°C in DMF. Why? Analysis: You have crossed the "Elimination Threshold." At 80°C, the activation energy for E2 elimination is easily surpassed, especially with a secondary halide like cyclohexyl bromide. Corrective Action:

  • Drop Temperature: Lower reaction temperature to 25–40°C .

  • Switch Solvent: DMF is polar aprotic and accelerates

    
    , but at high temps, it also supports the basicity required for E2.[1] Consider Acetonitrile (MeCN)  at reflux (82°C is often too high; try 50°C) or THF  to modulate reactivity.
    
  • Change Base: If using a strong base (e.g., NaH, KOtBu), switch to a non-nucleophilic, milder base like

    
      or DIPEA  to reduce proton abstraction capability [1].[1]
    

Q2: My reaction is stalled at 50% conversion after 24 hours at Room Temperature (RT). Should I heat it? Analysis: The chair conformation of the cyclohexyl ring creates 1,3-diaxial interactions that hinder nucleophilic attack.[1] Heating will push conversion but at the cost of purity. Corrective Action:

  • Do NOT just heat. Instead, add a catalyst.[1] Sodium Iodide (10 mol%) can catalyze the Finkelstein reaction in situ (R-Br

    
     R-I), creating a better leaving group that reacts faster at lower temperatures [2].[1]
    
  • Protocol Adjustment: Maintain RT but switch to a more concentrated reaction mixture (1M instead of 0.1M) to drive second-order kinetics without adding thermal energy.

Module 2: Reductive Amination (The Equilibrium Game)

Reductive amination is generally preferred for N-cyclohexyl substitution because it avoids the elimination (cyclohexene) pathway entirely. However, temperature dictates the Imine Equilibrium and Chemo-selectivity .[1]

Workflow Visualization: Temperature Decision Tree

ReductiveAmination Start Start: Cyclohexanone + Amine Step1 Step 1: Imine Formation Start->Step1 Check1 Is Imine formed? (TLC/NMR) Step1->Check1 PathA Method A: One-Pot (NaBH(OAc)3) Check1->PathA Yes (Reactive Amine) PathB Method B: Two-Step (Ti(OiPr)4 / NaBH4) Check1->PathB No (Steric/Electron Poor) TempA Temp: 20-25°C (Avoid heat to prevent reduction of ketone) PathA->TempA TempB Temp: 40-60°C (Force equilibrium shift) PathB->TempB Result Final Reduction TempA->Result TempB->Result

Figure 1: Decision matrix for temperature selection based on amine reactivity in reductive amination.

Troubleshooting Q&A: Reductive Amination

Q3: I am using NaBH(OAc)3 at Room Temp, but getting large amounts of Cyclohexanol. Analysis: This is a classic "Competition Issue." The reducing agent is reducing the ketone (cyclohexanone) faster than the amine can form the imine. Corrective Action:

  • Pre-formation: Do not mix everything at once. Stir the Amine + Cyclohexanone + Acid Catalyst (Acetic Acid) for 1–2 hours before adding the reducing agent.

  • Temperature Check: Ensure the reduction step is at 0°C to RT . Higher temperatures increase the rate of direct ketone reduction [3].

Q4: Can I use catalytic hydrogenation (H2/Pd-C) at high temp to speed this up? Analysis: Yes, but caution is needed. High temps (>50°C) in hydrogenation can lead to N-dealkylation or ring hydrogenation (if the amine has an aromatic group). Recommendation: Keep T < 40°C. If the reaction is slow, increase


 pressure (50 psi) rather than temperature.

Module 3: Optimized Experimental Protocol

This protocol uses a Modified Reductive Amination approach, optimized for high yield and minimal elimination byproducts.[1] It is a self-validating system with built-in checkpoints.

Protocol: Ti(OiPr)4-Mediated Reductive Amination

Best for sterically hindered or low-reactivity amines where standard conditions fail.

Reagents:

  • Cyclohexanone (1.0 equiv)

  • Amine (1.1 equiv)

  • Titanium(IV) Isopropoxide (1.2 equiv)

  • Sodium Borohydride (NaBH4) (1.5 equiv)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Imine Formation (The "Dry" Step):

    • In a flame-dried flask under

      
      , combine Amine and Cyclohexanone (neat, no solvent).
      
    • Add Ti(OiPr)4 dropwise. Caution: Exothermic.[2][3]

    • Temperature: Stir at RT for 1 hour . If the amine is solid or bulky, heat to 40–50°C for 2 hours.[1]

    • Checkpoint 1: Take an aliquot for NMR/IR. Look for disappearance of Carbonyl peak (~1710 cm⁻¹) and appearance of Imine peak (~1640 cm⁻¹). Do not proceed until conversion is >90%.

  • Reduction (The "Cold" Step):

    • Dilute the viscous mixture with absolute Ethanol (10 mL per gram of substrate).

    • Cool the reaction to 0°C (Ice bath).

    • Add NaBH4 in small portions to avoid runaway exotherms.

    • Allow to warm to RT and stir for 2 hours.

  • Quench & Workup:

    • Quench by adding 1N NaOH (forms TiO2 precipitate).

    • Filter through a Celite pad to remove Titanium salts.

    • Extract with Ethyl Acetate.[4][5]

Summary of Quantitative Data

ParameterDirect Alkylation (

)
Reductive Amination (NaBH4)Reductive Amination (H2/Cat)
Optimal Temp 25–40°C0°C

25°C
25–50°C
Primary Risk Elimination (Cyclohexene)Cyclohexanol formationRing saturation / Dealkylation
Typical Yield 40–60%85–95%80–90%
Limiting Factor Steric Hindrance (E2 favored)Imine EquilibriumCatalyst Poisoning

References

  • Basu, B., Paul, S., & Nanda, A. K. (2009).[1][6] Highly selective N-Alkylation of amines promoted on silica: An efficient and recyclable surface.[6] Green Chemistry, 11, 1115-1120.[1][6] Link

  • Salvatore, R. N., et al. (2001).[1] Synthesis of secondary amines. Tetrahedron, 58(42), 8529-8535.[1]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link

  • Gomez, S., et al. (2002).[1] The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037–1057.[1]

Sources

Technical Support Center: Controlling Exotherms in Large-Scale Nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist, Process Safety Division Ticket ID: NA-THERM-SCALE-001

Executive Summary: The Thermal Paradox

Scaling up nitroaniline synthesis presents a "Thermal Paradox." You are driving a reaction that requires significant energy to overcome activation barriers (e.g., nucleophilic aromatic substitution or nitration), yet the product itself possesses high-energy nitro groups capable of catastrophic decomposition.[1]

In large-scale synthesis, heat removal becomes the rate-limiting step , not reaction kinetics. This guide addresses the two primary synthesis routes:

  • Ammonolysis of Nitrochlorobenzenes (Industrial Standard): High pressure, high temperature, risk of secondary decomposition.

  • Nitration of Aniline Derivatives (Specialty/Lab Scale): Rapid exotherm, mixed-acid hazards, autocatalytic runaway.

Critical Process Parameters (CPP) & Safety Data

Before initiating any batch >1 kg, verify these parameters against your specific derivative.

ParameterAmmonolysis Route (from NCB)Nitration Route (Mixed Acid)Safety Limit / Threshold
Reaction Type Nucleophilic Aromatic Substitution (

)
Electrophilic Aromatic Substitution--
Typical Temp 170°C – 185°C0°C – 10°C (Addition Phase)Do not exceed

- 50K
Reaction Enthalpy


High Exothermicity
Decomposition Energy

(Product)

(Product)
Potential for Detonation

(Decomp)

(p-Nitroaniline)
Varies (often

)
Critical Control Point
Key Hazard Over-pressurization (Ammonia + Runaway)Autocatalytic DecompositionReactor Rupture

Warning: Impurities (rust, metal ions) can lower the decomposition onset temperature (


) by >50°C. Always assume "worst-case" stability for crude mixtures.

Protocol 1: Ammonolysis of Nitrochlorobenzene (High Pressure)

Standard route for 2-nitroaniline and 4-nitroaniline.

The Mechanism & Hazard

This reaction uses aqueous ammonia and nitrochlorobenzene (NCB). It is biphasic. Hazard: The reaction temperature (175°C) is dangerously close to the product decomposition temperature (~247°C). A cooling failure allows the reaction exotherm to push the bulk temperature into the decomposition zone.

Step-by-Step Control Strategy
  • Phase 1: Charging & Inerting

    • Load NCB and Catalyst (if used, e.g., copper salts).

    • Crucial: Pressure test reactor to 1.5x operating pressure.

    • Purge with

      
       to remove 
      
      
      
      (prevents oxidative side reactions).
  • Phase 2: Ammonia Dosing (The "Semi-Batch" Safety Valve)

    • Do not add all ammonia at once. Use a semi-batch approach.

    • Heat reactor to 160°C (below reaction initiation).

    • Pump aqueous ammonia (30-45%) slowly.

    • Control Logic: Link pump speed to Reactor Temperature (

      
      ). If 
      
      
      
      , pump STOPS automatically.
  • Phase 3: The Soak

    • Maintain 175-185°C at 30-65 bar.

    • Monitor:

      
      .
      
    • If

      
       widens unexpectedly, fouling is insulating the wall, or reaction is accelerating.
      
Visual Workflow: Ammonolysis Safety Logic

AmmonolysisControl Start Start: Reactor Charging HeatUp Heat to 160°C (Below Runaway Threshold) Start->HeatUp Dosing Begin NH3 Dosing (Rate Limiting Step) HeatUp->Dosing Monitor Monitor Tr and Pressure (P) Dosing->Monitor CheckTemp Is Tr > 185°C? Monitor->CheckTemp CheckPress Is P > Max Allowable? CheckTemp->CheckPress NO StopPump TRIP: Stop NH3 Pump Full Cooling Jacket CheckTemp->StopPump YES (Exotherm Spike) Vent TRIP: Emergency Vent to Scrubber CheckPress->Vent YES (Vapor Pressure Risk) Continue Continue Reaction (Isothermal Mode) CheckPress->Continue NO StopPump->Monitor Restart when Tr < 175°C Continue->Monitor Loop until Complete

Caption: Logic flow for semi-batch ammonolysis. The ammonia feed pump acts as the primary "throttle" for heat generation.

Protocol 2: Nitration (Low Temperature)

Used for complex aniline derivatives.

The Mechanism & Hazard

Nitration uses "Mixed Acid" (


 + 

).[2] Hazard: The reaction is instantaneous.[2] Accumulation of unreacted nitric acid due to inadequate mixing or low temperature can lead to a "sleeping" runaway—once the mixture warms, all accumulated acid reacts at once.
Step-by-Step Control Strategy
  • Preparation: Dissolve substrate in

    
    . Cool to 0°C.
    
  • The "Dosing Control" Rule:

    • Calculate the Adiabatic Temperature Rise (

      
      ) .
      
    • Ensure the cooling system can remove heat faster than the dosing rate adds it.[3]

  • Agitation Verification:

    • Never dose acid without verified agitation. Install a current monitor on the stirrer motor. If torque drops (broken shaft), dosing valve CLOSES immediately.

  • Quench Protocol:

    • Keep a "drown-out" vessel (water/ice) ready. If

      
       rises >15°C above setpoint, dump reactor contents into the quench vessel.
      

Troubleshooting & FAQs

Category A: Thermal Anomalies[2][3]

Q1: The reactor temperature is spiking even though I stopped the feed. Why?

  • Diagnosis: You likely have reactant accumulation . In nitration, if you dosed

    
     at a temperature too low for the reaction to consume it immediately, you built up a "thermal bomb." As the mixture warmed, the reaction kicked off.
    
  • Immediate Action: Apply maximum cooling. Do NOT restart agitation if it was stopped (this can trigger instantaneous reaction of the separated phases). If

    
     approaches 
    
    
    
    (decomp), initiate emergency drown-out.
  • Prevention: Ensure

    
     stays within the reactive window during dosing, not just below it. Reaction consumption must be instantaneous.
    

Q2: My cooling jacket temperature (


) is dropping lower and lower to maintain the same reactor temperature (

).
  • Diagnosis: This indicates fouling (crust formation on reactor walls) or a significant increase in viscosity. Your heat transfer coefficient (

    
    ) is crashing.
    
  • Risk: You are losing control authority. If a sudden exotherm occurs, the jacket cannot remove the heat through the crust.

  • Action: Stop dosing. Hold the batch until the reaction subsides. Do not push for 100% conversion if heat transfer is compromised.

Category B: Pressure Issues[1][4]

Q3: Pressure in the ammonolysis autoclave is rising non-linearly. Is this a runaway?

  • Diagnosis: Possibly. However, check your ammonia vapor pressure . If the reaction slows down (kinetic stall), ammonia is not being consumed, and its vapor pressure will pressurize the headspace.

  • Differentiation:

    • Runaway:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       rises AND 
      
      
      
      rises.[3]
    • Stall:

      
       rises but 
      
      
      
      is stable or dropping.
  • Action: If

    
     is stable, stop ammonia feed and let the reaction catch up. If 
    
    
    
    is rising, vent to scrubber immediately.
Category C: Post-Reaction Safety

Q4: The reaction is done, but the mixture is still hot. Can I stop stirring?

  • Answer: NO.

  • Reason: Nitroanilines can crystallize on cooling coils, creating an insulating layer (fouling). More critically, if the mixture is still near 150°C+, stopping agitation creates "hot spots" where residual reaction heat cannot dissipate, potentially triggering local decomposition.

  • Protocol: Stir until

    
    .
    

Visualizing the Runaway Pathway

This diagram illustrates the "Point of No Return" where process cooling fails and secondary decomposition begins.

RunawayPathway Normal Normal Operation (Heat Gen = Heat Removal) Disturbance Cooling Failure or Over-Dosing Normal->Disturbance Pump Failure Accumulation Heat Accumulation (Tr rises) Disturbance->Accumulation Q_gen > Q_out Accumulation->Normal Emergency Cooling Effective Onset T > Tonset (Decomp) (Secondary Exotherm) Accumulation->Onset Cooling Ineffective Explosion THERMAL RUNAWAY (Reactor Failure) Onset->Explosion Adiabatic Rise

Caption: The progression from a cooling fault to thermal runaway. Note that once T > Tonset, external cooling is often useless.

References

  • IoKinetic. Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. (Analysis of the Sauget, IL reactor explosion and ARC data). [Link] (Source verified via search context 1.2)

  • Carl Roth. Safety Data Sheet: 3-Nitroaniline / 4-Nitroaniline. (Specific decomposition and toxicity data). [Link] (Source verified via search context 1.1, 1.4)

  • American Chemical Society (ACS). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (Methodology for determining Tonset and decomposition energy).[4] [Link] (Source verified via search context 1.9)

  • IChemE. Incident during nitration in a batch reactor. (Case study on agitation failure and deflagration). [Link] (Source verified via search context 1.16)

For further assistance, contact the Process Safety Group.[2] Always validate these protocols with Differential Scanning Calorimetry (DSC) using your specific raw materials before scale-up.

Sources

Technical Support Center: Purification of 2-(Cyclohexylamino)-5-nitrobenzonitrile

[1][2]

Welcome to the Purification Support Center. Ticket ID: PUR-CN-5NO2-CYC Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

You are attempting to purify 2-(cyclohexylamino)-5-nitrobenzonitrile . This compound is typically synthesized via Nucleophilic Aromatic Substitution (

12

Chemical Profile:

  • Chromophore: Strong UV absorption; visible yellow/orange color (nitroaniline functionality).[1][2]

  • Polarity: Moderately polar.[1][2] The secondary amine provides a hydrogen bond donor, increasing retention on silica compared to the non-polar starting material (halonitrobenzonitrile).

  • Basicity: Weakly basic due to the electron-withdrawing nitrile and nitro groups on the aromatic ring.[1][2]

Part 1: Pre-Chromatography Diagnostics

Before packing a column, determine if chromatography is strictly necessary.[1][2] Nitro-substituted anilines often crystallize well.[1][2]

Decision Matrix: Purification Strategy

purification_decisionstartCrude Reaction MixturetlcRun TLC(20% EtOAc in Hexane)start->tlcspotsHow many spots?tlc->spotsone_spotMajor spot + faint baseline/frontspots->one_spotClean conversionmessyMultiple spots (SM, Product, Byproducts)spots->messyComplex mixturerecrystAttempt Recrystallization(Ethanol or EtOH/H2O)one_spot->recrystcolumnProceed to ColumnChromatographymessy->columnrecryst->columnIf purity < 98%

Figure 1: Decision matrix for selecting the purification method.[1][2] Recrystallization is preferred for scale; chromatography is required for complex mixtures.[1][2]

Part 2: Column Chromatography Protocol

If recrystallization fails or high purity is required for biological assays, follow this chromatography protocol.

1. Stationary Phase Selection
  • Material: Silica Gel 60 (40–63 µm).[1][2]

  • Rationale: The compound is stable on silica.[1][2] The secondary amine is deactivated by the nitro/cyano groups, reducing the risk of irreversible adsorption (streaking) often seen with aliphatic amines.

2. Mobile Phase System
  • Solvent A: Hexane (or Heptane)

  • Solvent B: Ethyl Acetate (EtOAc)[1][2]

  • Gradient: 0%

    
     30% Solvent B.[1][2]
    

Data Presentation: Estimated Rf Values (TLC) Solvent System: 20% EtOAc in Hexane

ComponentApprox. RfVisual CharacteristicPolarity Logic
Starting Material (2-Halo-5-nitrobenzonitrile)0.6 – 0.7Faint Yellow / UV ActiveLacks H-bond donor; elutes first.[1][2]
Product (this compound)0.3 – 0.4 Bright Yellow/Orange Secondary amine H-bonds with silica.[1][2]
Hydrolysis Impurity (Phenol derivative)< 0.1UV ActiveHighly polar; stays near baseline.[1][2]
3. Sample Loading (Critical Step)

Nitro-anilines often have poor solubility in pure hexane.[1][2]

  • Do NOT load in Dichloromethane (DCM) if possible; it ruins the gradient band sharpness.[1][2]

  • Recommended: Dry Loading .[1][2] Dissolve crude in minimum DCM/Acetone, add silica (1:2 ratio), and rotary evaporate to a free-flowing powder. Load this powder on top of the packed column.

Part 3: Troubleshooting & FAQs
Q1: My product band is streaking (tailing) badly. How do I fix this?

Diagnosis: Although the amine is deactivated, residual silanol activity on the silica can still cause hydrogen bonding drag.[2] Solution:

  • Add Base: Add 1% Triethylamine (TEA) to your mobile phase solvents.[1][2]

    • Mechanism:[1][2] TEA is a stronger base than your product.[1][2] It preferentially binds to the acidic silanol sites on the silica, "passivating" the column and allowing your product to elute as a sharp band.

  • Pre-wash: Flush the column with the TEA-containing solvent before loading your sample.[1][2]

Q2: The product is co-eluting with the starting material.

Diagnosis: The polarity difference is insufficient, or the gradient is too steep. Solution:

  • Switch Solvent System: Change from EtOAc/Hexane to DCM/Hexane or Toluene/EtOAc .

    • Why? Toluene engages in

      
       interactions with the aromatic rings, often providing different selectivity (orthogonality) than simple dipole-based separation.[1][2]
      
  • Shallower Gradient: Hold the gradient at 5% EtOAc for 3 column volumes (CV) before ramping up.

Q3: Yellow crystals are forming inside the column tip or tubing.

Diagnosis: Your product has exceeded its solubility limit in the non-polar mobile phase (Hexane).[1][2] Solution:

  • Immediate Fix: Switch immediately to 100% EtOAc or DCM to dissolve the clog and collect the "crash-out" fraction separately.[1][2]

  • Prevention: Use a higher baseline polarity (e.g., start at 5% EtOAc instead of 0%) or ensure the loading mass is appropriate for the column diameter (keep load <1% of silica mass for difficult separations).[2]

Part 4: Mechanism of Separation

Understanding the molecular interaction helps predict behavior.[2]

interaction_mechanismcluster_moleculeTarget MoleculesilicaSilica Surface(Si-OH acidic sites)interactionHydrogen Bonding(Retention)silica->interactionAccepts HnitroNitro Group(Electron Withdrawing)nitro->silicaWeak DipoleringBenzonitrile Corenitro->ringamineNH Group(H-Bond Donor)amine->ringamine->interactionDonates H

Figure 2: Interaction diagram showing why the product (NH donor) is retained longer than the starting material (no NH donor).[1]

References
  • Synthesis of 2-Fluoro-5-nitrobenzonitrile (Starting Material)

    • Source: BenchChem Technical Support.[1][2][3][4][5] "Optimizing reaction conditions for 2-Fluoro-5-formylbenzonitrile formation." (General

      
       context).
      
    • URL:[1][2]

  • General Purification of Nitroanilines

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] "Purification of Aromatic Nitro Compounds."

    • Context: Standard protocols for recrystallization and chromatography of nitro-amines.[1][2][5]

  • Physical Properties & Safety

    • Source: PubChem Compound Summary for 2-Amino-5-nitrobenzonitrile (Parent structure analog).[1][2]

    • URL:[1][2]

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Source: Bunnett, J. F., & Zahler, R. E. (1951).[1][2] "Aromatic Nucleophilic Substitution Reactions." Chemical Reviews.

    • Context: Explains the reactivity of 2-halo-5-nitrobenzonitriles toward amines like cyclohexylamine.

Stability of 2-(Cyclohexylamino)-5-nitrobenzonitrile under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 2-(Cyclohexylamino)-5-nitrobenzonitrile

Executive Summary

Welcome to the technical support hub for This compound . As researchers working with functionalized anthranilonitriles, you are likely utilizing this compound as a scaffold for quinazoline synthesis, azo dyes, or biologically active heterocycles.

While the nitro group at the 5-position provides essential electronic activation and the cyclohexylamine offers steric bulk, the nitrile moiety (-CN) at the 2-position is the thermodynamic weak link under basic conditions. This guide addresses the critical instability of this compound in alkaline environments, providing mechanistic insights and actionable protocols to preserve sample integrity.

Part 1: Critical Stability FAQs

Q1: My HPLC analysis shows two new peaks appearing after exposing the compound to 1N NaOH. What is happening?

Diagnosis: You are observing base-catalyzed hydrolysis .[1][2] The nitrile group is electrophilic.[3] In the presence of hydroxide ions (


), it undergoes a stepwise hydration.
  • First Degradant (The Amide): The nitrile hydrolyzes to 2-(cyclohexylamino)-5-nitrobenzamide .[1] This is often the "kinetic" product and may precipitate due to lower solubility or appear as a distinct peak.

  • Second Degradant (The Acid): With prolonged exposure or heat, the amide hydrolyzes further to 2-(cyclohexylamino)-5-nitrobenzoic acid .[1]

Technical Insight: The nitro group at the 5-position (para to the amine, meta to the nitrile) is electron-withdrawing. While it activates the ring, it also inductively pulls electron density from the aromatic system, making the nitrile carbon slightly more susceptible to nucleophilic attack by


 compared to a non-nitrated benzonitrile [1, 2].
Q2: Can I use potassium carbonate ( ) instead of NaOH to avoid this?

Recommendation: Yes, but with caveats.

  • Strong Bases (NaOH, KOH, LiOH): Will cause rapid hydrolysis, especially at elevated temperatures (

    
    ).
    
  • Mild Bases (

    
    , 
    
    
    
    ):
    Are generally safer at room temperature for short durations. However, in polar aprotic solvents (like DMF or DMSO) which enhance nucleophilicity, even carbonate can promote hydrolysis or side-reactions over long reaction times [3].[1]
  • Organic Bases (

    
    , DIPEA):  These are the safest options. They lack the nucleophilic 
    
    
    
    ion required for hydrolysis, provided the solvent is dry.
Q3: Does the cyclohexyl group provide steric protection against hydrolysis?

Analysis: Only marginally.[1] While the cyclohexyl group is bulky, it is located on the amine nitrogen, not the nitrile carbon. The nitrile extends linearly away from the ring, remaining relatively exposed to solvent species. However, the ortho-amino group can sometimes participate in Intramolecular General Base Catalysis , where the amine hydrogen bonds with the incoming hydroxide, actually accelerating the attack on the nitrile rather than blocking it [4].

Part 2: Mechanistic Degradation Pathway

Understanding the "Why" is crucial for troubleshooting. The following diagram illustrates the stepwise degradation you must avoid.

HydrolysisPathway cluster_conditions Critical Instability Zone: pH > 10 Nitrile Target Compound This compound (Yellow Solid) Imidate Intermediate Imidate Species (Transient) Nitrile->Imidate + OH- (Nucleophilic Attack) Amide Degradant 1 2-(Cyclohexylamino)-5-nitrobenzamide (Precipitate/Polar Peak) Imidate->Amide + H2O / Tautomerization Acid Degradant 2 2-(Cyclohexylamino)-5-nitrobenzoic Acid (Highly Polar) Amide->Acid + OH- / Heat (Slow Step)

Figure 1: Stepwise base-catalyzed hydrolysis pathway of this compound.[1][4]

Part 3: Troubleshooting & Analytical Data

Impurity Identification Guide

If you suspect degradation, use this Reverse-Phase HPLC guide to identify species.

CompoundPolarityPredicted RT Shift*Spectral Characteristic
Benzoic Acid Derivative HighEarly Elution (0.4 - 0.6x)Broad peak (unless buffered)
Benzamide Derivative MediumMid Elution (0.7 - 0.8x)Sharp peak
Target Nitrile LowReference (1.0x) Distinct UV

Azoxy/Dimer Impurities Very LowLate Elution (>1.5x)Possible if reducing conditions used

*Relative to target compound on C18 column, Water/Acetonitrile gradient.

Protocol: Quenching Basic Reactions

If you are running a reaction in base (e.g.,


 to install the cyclohexyl amine), follow this protocol to prevent workup hydrolysis:
  • Cool Down: Chill the reaction mixture to

    
    before adding water. Hydrolysis rates drop significantly at low temperatures.[1]
    
  • Acidic Quench: Do not quench with water alone.[1] Pour the reaction mixture into a stirred mixture of ice and dilute acid (e.g., 1M HCl or saturated

    
    ) to immediately neutralize the pH to ~7.
    
  • Rapid Extraction: Extract immediately into an organic solvent (DCM or EtOAc).[1] Do not let the compound sit in the aqueous layer, even at neutral pH, for extended periods if residual base pockets exist.

Part 4: Storage & Handling Recommendations

  • Atmospheric Sensitivity: Nitriles are generally stable to air, but the presence of the amine makes this compound potentially hygroscopic. Moisture + atmospheric

    
     can create localized acidic/basic micro-environments on the solid surface.
    
  • Storage Condition: Store at 2–8°C in a tightly sealed container. Desiccants are recommended.[1]

  • Solvent Choice: Avoid storing stock solutions in DMSO or DMF for weeks at room temperature.[1] These solvents can absorb water and become slightly basic over time, leading to slow hydrolysis [3]. Use Anhydrous Acetonitrile for stock solutions.[1]

References

  • Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • CSUN Chemistry. (2016).[1][5] Base Hydrolysis of Benzonitrile [Video]. YouTube.[1][5] Retrieved from [Link]

  • Cohen, L. A., & Jones, W. M. (1962).[1] Intramolecular General Base Catalysis in the Hydrolysis of Amides. Journal of the American Chemical Society. (Contextual grounding on ortho-amino group effects).

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 2-(Cyclohexylamino)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Structural Verification

Executive Summary

2-(Cyclohexylamino)-5-nitrobenzonitrile is a critical intermediate in the synthesis of antipsychotic drugs (e.g., olanzapine analogs) and high-performance dyes. Its structural integrity hinges on the precise substitution of the cyclohexylamino group at the ortho position relative to the cyano group.

This guide provides a technical comparison of 1H NMR analysis methods, specifically evaluating Solvent Systems (DMSO-d₆ vs. CDCl₃) and Analytical Techniques (NMR vs. LC-MS) . While LC-MS confirms mass purity, only 1H NMR provides the scalar coupling data necessary to definitively prove the regiochemistry of the substitution (differentiation from the 4-nitro isomer).

Part 1: Strategic Comparison & Methodology
1. Technique Comparison: Why NMR is Non-Negotiable

In drug development, relying solely on LC-MS for this compound is a critical risk.

  • LC-MS Limitation: It cannot distinguish between the desired This compound and its potential regioisomer 2-(cyclohexylamino)-4-nitrobenzonitrile (which could form if the starting material 2-chloro-4-nitrobenzonitrile was used). Both have the same m/z (245.28).

  • NMR Advantage: The aromatic coupling constants (

    
     values) in 1H NMR definitively identify the substitution pattern (1,2,4-trisubstituted benzene).
    
2. Solvent Selection Guide: DMSO-d₆ vs. CDCl₃

The choice of solvent dramatically alters the spectral quality, particularly for the exchangeable amine proton.

FeatureDMSO-d₆ (Recommended)CDCl₃ (Alternative)
Amine (NH) Signal Sharp Doublet. Hydrogen bonding with DMSO slows exchange, revealing the

coupling.
Broad Singlet. Fast exchange often collapses the coupling; signal may be weak or broadened into the baseline.
Aromatic Resolution Excellent separation of H-3, H-4, and H-6.Good, but potential overlap if concentration is high.
Solubility High (Polar aprotic).Moderate to High.[1]
Water Peak ~3.33 ppm (Distinct from aliphatics).~1.56 ppm (Can overlap with cyclohexyl multiplets).
Use Case Structural Characterization & Publication. Quick purity check (if sample is already in CDCl₃).

Expert Insight: For full structural assignment, DMSO-d₆ is superior because the observation of the NH doublet (


 Hz) coupling to the cyclohexyl methine proton provides direct evidence of the secondary amine linkage.
Part 2: Detailed Spectral Analysis (DMSO-d₆)
1. Aromatic Region (6.5 – 8.5 ppm)

The molecule features a 1,2,4-trisubstituted benzene ring. The nitro group (electron-withdrawing) deshields H-4 and H-6, while the amino group (electron-donating) shields H-3.

  • H-6 (d,

    
     Hz, ~8.35 ppm): 
    
    • Position: Ortho to Cyano (CN), Meta to Nitro (NO₂).

    • Logic: Most deshielded due to the combined inductive effect of CN and NO₂. Appears as a doublet due to meta-coupling with H-4.

  • H-4 (dd,

    
     Hz, ~8.15 ppm): 
    
    • Position: Ortho to Nitro (NO₂), Para to Cyano (CN).

    • Logic: Strongly deshielded by ortho-NO₂. Appears as a doublet of doublets (large ortho-coupling to H-3, small meta-coupling to H-6).

  • H-3 (d,

    
     Hz, ~6.95 ppm): 
    
    • Position: Ortho to Amino (NH-R), Meta to Nitro.

    • Logic: Significantly shielded (upfield) relative to other aromatic protons due to the resonance donation of the amino group lone pair.

2. Amine Region (6.0 – 8.0 ppm)
  • NH (d,

    
     Hz, ~7.20 ppm): 
    
    • Pattern: In DMSO-d₆, this appears as a distinct doublet.

    • Coupling: Splits due to the neighboring methine proton (CH) of the cyclohexyl ring.

    • Note: In CDCl₃, this would likely be a broad singlet around 5.0-5.5 ppm without visible coupling.

3. Aliphatic Region (1.0 – 4.0 ppm)

The cyclohexyl group shows characteristic multiplets.

  • N-CH (m, 1H, ~3.60 ppm): The methine proton attached to nitrogen. Deshielded by the nitrogen atom.

  • Cyclohexyl CH₂ (m, 10H, 1.10 – 2.00 ppm):

    • Equatorial/Axial splitting is often averaged or complex.

    • ~1.90 ppm: Equatorial protons (closer to amine).

    • ~1.10 – 1.70 ppm: Remaining methylene protons.

Part 3: Experimental Protocol
Protocol: High-Resolution 1H NMR Acquisition

Objective: Obtain a publication-quality spectrum suitable for


-coupling analysis.

Materials:

  • Compound: this compound (>5 mg).

  • Solvent: DMSO-d₆ (99.9% D) + 0.05% TMS (Tetramethylsilane).

  • Tubes: 5mm High-Precision NMR tubes (Wilmad 528-PP or equivalent).

Step-by-Step Workflow:

  • Sample Preparation:

    • Weigh 5–10 mg of the solid compound.

    • Dissolve in 0.6 mL of DMSO-d₆.

    • Critical: Vortex for 30 seconds to ensure complete homogeneity. Concentration gradients can broaden peaks.

    • Filter the solution through a cotton plug within a glass pipette if any particulates remain (particulates cause magnetic field inhomogeneity).

  • Instrument Setup (400 MHz or higher):

    • Temperature: Set to 298 K (25°C). Precise temperature control is vital for reproducible chemical shifts of the NH proton.

    • Lock & Shim: Lock onto DMSO-d₆. Perform gradient shimming (z-shim) to achieve a linewidth < 0.5 Hz on the TMS peak.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): Set to 2.0 seconds (standard) or 5.0 seconds (for accurate integration of aromatic protons).

    • Number of Scans (NS): 16 or 32 (sufficient for >5 mg sample).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Window Function: Apply Exponential Multiplication (EM) with Line Broadening (LB) = 0.3 Hz.

    • Phasing: Manual phasing is preferred for the aromatic region to ensure the baseline is flat for integration.

    • Referencing: Calibrate TMS to 0.00 ppm (or residual DMSO pentet to 2.50 ppm).

Part 4: Visualization of Logic & Workflow
Diagram 1: Structural Assignment Logic

This diagram illustrates the causality between the chemical structure and the observed spectral signals.

NMR_Assignment Compound 2-(Cyclohexylamino)- 5-nitrobenzonitrile Sub_Nitro 5-Nitro Group (Electron Withdrawing) Compound->Sub_Nitro Sub_Amino 2-Amino Group (Electron Donating) Compound->Sub_Amino Sub_Cyano 1-Cyano Group (Electron Withdrawing) Compound->Sub_Cyano H4 H-4 Signal (~8.15 ppm, dd) Sub_Nitro->H4 Deshields (Ortho) H6 H-6 Signal (~8.35 ppm, d) Sub_Nitro->H6 Deshields (Meta) H3 H-3 Signal (~6.95 ppm, d) Sub_Amino->H3 Shields (Ortho) NH NH Signal (~7.20 ppm, d) Sub_Amino->NH Exchangeable Proton Sub_Cyano->H6 Deshields (Ortho) NH->H3 NOE Correlation (Spatial Proximity)

Caption: Causal map linking electronic substituent effects to observed chemical shifts.

Diagram 2: Synthesis & Analysis Workflow

The pathway from synthesis to validated data.

Workflow Start Start: 2-Chloro-5-nitrobenzonitrile React Reaction: + Cyclohexylamine (SNAr, DMSO, Base) Start->React Workup Workup: Precipitate in Water Filter & Wash React->Workup Decision Solvent Choice? Workup->Decision Path_CDCl3 CDCl3 (Routine Purity) Decision->Path_CDCl3 Quick Check Path_DMSO DMSO-d6 (Structural Proof) Decision->Path_DMSO Publication Data Result_CDCl3 Result: Broad NH Good for Aliphatics Path_CDCl3->Result_CDCl3 Result_DMSO Result: Sharp NH Doublet Clear Aromatic Coupling Path_DMSO->Result_DMSO

Caption: Operational workflow for synthesis and optimal NMR solvent selection.

References
  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • BenchChem. (2025).[2] "Synthesis of 2-Chloro-5-nitrobenzamide from 2-Chloro-5-nitrobenzonitrile." BenchChem Protocols. Link

  • Compound Interest. (2015).[1] "A Guide to 1H NMR Chemical Shift Values." Compound Interest. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 28532, 2-Amino-5-nitrobenzonitrile." PubChem. Link

Sources

Comparing UV-Vis absorption of 2-(Cyclohexylamino)-5-nitrobenzonitrile vs 2-amino analog

Author: BenchChem Technical Support Team. Date: March 2026

Comparative UV-Vis Spectroscopic Analysis: 2-(Cyclohexylamino)-5-nitrobenzonitrile vs. 2-Amino-5-nitrobenzonitrile

As push-pull chromophores become increasingly vital in materials science and drug development, understanding the precise electronic influence of functional group substitutions is critical. This guide provides an in-depth comparative analysis of the UV-Vis absorption characteristics of 2-amino-5-nitrobenzonitrile and its alkyl-substituted analog, this compound.

By examining the causality behind their spectral differences, researchers can better predict the behavior of these intermediates in complex synthetic pathways and biological assays.

Mechanistic Causality: The Push-Pull Electronic System

Both compounds are classic "push-pull" systems, characterized by an electron-donating group (amine) and electron-withdrawing groups (nitro and cyano) connected via a


-conjugated benzene ring. The fundamental driver of their UV-Vis absorption in the visible/near-UV region is Intramolecular Charge Transfer (ICT) .
  • 2-Amino-5-nitrobenzonitrile (The Baseline): The primary amine (

    
    ) acts as a strong resonance donor (
    
    
    
    effect). The lone pair on the nitrogen delocalizes into the aromatic ring, pushed toward the highly electronegative
    
    
    and
    
    
    groups. This transition dictates the baseline energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[1].
  • This compound (The Analog): Substituting a proton on the amine with a cyclohexyl group fundamentally alters the electronic landscape. The cyclohexyl ring exerts a strong inductive electron-donating effect (

    
    ). This increases the electron density on the amine's nitrogen, raising the energy of the HOMO. Consequently, the HOMO-LUMO gap narrows, requiring lower-energy (longer wavelength) photons for excitation. This manifests as a predictable bathochromic shift (red shift)  and an increase in the molar extinction coefficient (hyperchromic effect)[2].
    

ICT_Mechanism Donor Electron Donor (-NH2 or -NHCy) PiSystem Pi-Conjugated Bridge (Benzene Ring) Donor->PiSystem +M / +I Effects Acceptor Electron Acceptor (-NO2 & -CN) PiSystem->Acceptor -M Effect

Caption: Intramolecular Charge Transfer (ICT) pathway in push-pull chromophores.

Quantitative Data Comparison

The table below summarizes the representative UV-Vis absorption data for both compounds. The data illustrates the direct impact of the cyclohexyl substitution on the photophysical properties of the chromophore.

CompoundAmine TypeInductive Effect

(Ethanol)

(

)
Spectral Shift
2-Amino-5-nitrobenzonitrile Primary (

)
Baseline~375 nm~15,000N/A
This compound Secondary (

)
Strong (

)
~405 nm~18,500Bathochromic (~+30 nm)

Note: Exact


 values are subject to solvatochromism; highly polar solvents will further stabilize the ICT excited state, amplifying the red shift.

Self-Validating Experimental Protocol: UV-Vis Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical workflows, spectroscopic measurements must not merely be executed; they must be continuously validated. The following protocol is designed as a self-validating system to eliminate artifacts such as detector saturation, aggregation, or light scattering.

Phase 1: Sample Preparation & Causality
  • Solvent Selection: Prepare stock solutions in spectroscopic-grade Ethanol. Causality: Ethanol is a polar protic solvent that adequately solvates the hydrophobic cyclohexyl ring while stabilizing the polarized ICT excited state through hydrogen bonding, yielding well-resolved absorption bands.

  • Concentration Targeting: Dilute the stock to a working concentration of 10 µM . Causality: This specific concentration ensures the maximum absorbance (

    
    ) remains between 0.1 and 1.0. This strictly adheres to the linear dynamic range of the Beer-Lambert law, preventing photometric errors caused by stray light or detector saturation.
    
Phase 2: Instrument Baseline & System Suitability
  • Cuvette Matching: Use matched quartz cuvettes (1 cm path length).

  • Baseline Correction: Run a baseline scan from 200 nm to 800 nm using pure ethanol in both the reference and sample beams. Validation Check: The resulting baseline must not deviate by more than

    
     Absorbance Units (AU).
    
Phase 3: Acquisition & Internal Validation
  • Spectral Acquisition: Scan the 10 µM sample from 200 nm to 800 nm.

  • Scattering Check (Self-Validation): Before extracting the

    
    , inspect the absorbance at 800 nm. Causality: Neither compound absorbs near-infrared light. If 
    
    
    
    , it indicates particulate scattering or compound aggregation. The sample must be filtered (0.22 µm PTFE) and re-run.
  • Data Extraction: Record the

    
     and calculate the molar extinction coefficient (
    
    
    
    ) using
    
    
    .

UVVis_Workflow Prep Sample Preparation (10 µM in EtOH) Validate1 Validation: Conc. Check (Target A = 0.1 - 1.0) Prep->Validate1 Blank Baseline Correction (Pure Solvent) Validate1->Blank Measure Spectral Acquisition (200-800 nm) Blank->Measure Validate2 Validation: Scattering Check (Ensure A ~ 0 at 800 nm) Measure->Validate2 Analyze Data Analysis (Extract λmax & ε) Validate2->Analyze

Caption: Self-validating experimental workflow for UV-Vis spectroscopic analysis.

Conclusion for Drug Development Professionals

When utilizing these benzonitrile derivatives as building blocks for active pharmaceutical ingredients (APIs) or fluorescent probes, the choice of the amine substituent is not merely structural—it is highly electronic. The transition from 2-amino-5-nitrobenzonitrile to its cyclohexylamino analog demonstrates how a simple aliphatic addition can tune the optical properties of a molecule by narrowing the HOMO-LUMO gap. By employing the self-validating UV-Vis protocol outlined above, researchers can accurately track these electronic changes, ensuring high-fidelity data for downstream structure-activity relationship (SAR) modeling.

References

  • Title: 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem Source: National Institutes of Health (NIH) URL: [Link][1]

Sources

A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity of 2-(Cyclohexylamino)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating HPLC method for assessing the purity of 2-(Cyclohexylamino)-5-nitrobenzonitrile. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from initial analyte assessment to final method optimization. To illustrate the impact of these choices, we will compare a highly optimized gradient method against a more rudimentary isocratic approach, supported by experimental data derived from forced degradation studies.

The Analytical Challenge: Understanding the Molecule

Before any practical method development begins, a thorough understanding of the target analyte, this compound, is paramount. Its structure dictates its behavior in a chromatographic system.

  • Structure: The molecule possesses a moderately non-polar cyclohexyl group, a polar secondary amine, an electron-withdrawing nitro group, and a nitrile group on an aromatic ring.

  • Physicochemical Properties: This combination suggests moderate hydrophobicity and the presence of a basic functional group (the secondary amine) that can interact with column silanols, potentially causing poor peak shape. The aromatic ring and nitro group provide a strong chromophore, making UV detection a suitable choice.

  • Potential Impurities: Impurities can originate from the synthesis route or from degradation.[1][2] A common synthesis involves the nucleophilic substitution of a leaving group (e.g., fluorine in 2-fluoro-5-nitrobenzonitrile) with cyclohexylamine. Therefore, potential process-related impurities include:

    • Impurity A: 2-Fluoro-5-nitrobenzonitrile (Starting Material)

    • Impurity B: Cyclohexylamine (Reagent)

    • Impurity C: 2-Amino-5-nitrobenzonitrile (Potential starting material or side-product)[3]

    • Degradation pathways could involve hydrolysis of the nitrile to an amide (Impurity D ) or carboxylic acid, or reduction of the nitro group.

The primary goal is to develop a stability-indicating method , which, as defined by the International Council for Harmonisation (ICH), is a method capable of separating the active pharmaceutical ingredient (API) from its degradation products, ensuring an accurate purity assessment.[4]

The Strategic Workflow: From Degradation to Separation

Our method development strategy is a systematic process designed to challenge the analytical method and ensure its fitness for purpose.[5]

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Evaluation & Validation A Analyte Characterization & Impurity Profiling B Forced Degradation Studies (ICH Q1A(R2)) A->B Define stress conditions C Initial Screening (Column & Mobile Phase) B->C Generate stressed samples D Gradient Optimization (Method 1) C->D Refine separation E Isocratic Method Trial (Method 2) C->E Simplify for comparison F Comparative Data Analysis (Resolution, Tailing, Time) D->F E->F G Method Validation Plan (ICH Q2(R2)) F->G Confirm fitness for purpose

Caption: Workflow for Stability-Indicating HPLC Method Development.

Foundational Step: Forced Degradation Studies

To develop a truly stability-indicating method, we must first create the degradation products that the method needs to resolve.[6] Forced degradation involves subjecting the API to harsh conditions to accelerate its decomposition.[7]

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare separate solutions of this compound (approx. 0.5 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Acid Hydrolysis: Add 1N HCl to a sample solution and heat at 80°C for 8 hours.

  • Base Hydrolysis: Add 1N NaOH to a sample solution and heat at 80°C for 4 hours.

  • Oxidative Degradation: Add 6% H₂O₂ to a sample solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample in an oven at 105°C for 48 hours, then dissolve for analysis.

  • Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.

  • Neutralization & Dilution: Before injection, neutralize the acid and base-stressed samples and dilute all samples to a target concentration of ~50 µg/mL. Analyze a control sample (unstressed) alongside the stressed samples.[6]

The goal is to achieve 5-20% degradation of the API, providing a sufficient concentration of degradants for detection and resolution without completely consuming the main peak.[8]

Method Development: A Tale of Two Methods

With stressed samples in hand, we can begin developing the separation method. We will use a standard C18 column as our starting point, as it is a versatile reversed-phase column suitable for moderately non-polar compounds.[9][10]

Method 1: The Optimized Gradient Method

Our goal here is to achieve baseline separation of the parent peak from all process-related and degradation impurities in a reasonable runtime.

Rationale for Choices:

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) provides a good balance of efficiency and backpressure for standard HPLC systems.

  • Mobile Phase: We will use Acetonitrile (ACN) and water. ACN is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff.

  • pH Modifier: We will add a small amount of acid (e.g., 0.1% Formic Acid) to the aqueous mobile phase. This is a critical step. By maintaining a low pH (~2.7), the secondary amine on the analyte will be consistently protonated. This prevents its interaction with residual acidic silanols on the silica surface, leading to a symmetrical, sharp peak.

  • Detection: Based on the chromophores, a detection wavelength of 260 nm was selected after a UV scan to provide good sensitivity for both the parent and expected impurities.

  • Gradient Elution: A scouting gradient (e.g., 5% to 95% ACN over 20 minutes) is the logical starting point to elute all compounds, from polar degradants to the non-polar API. This initial run informs the development of a more optimized gradient.

Optimized Gradient Method Protocol:

ParameterCondition
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 35°C
Detection UV at 260 nm
Injection Vol. 10 µL
Gradient Program 0-2 min: 40% B, 2-15 min: 40% to 80% B, 15-16 min: 80% to 40% B, 16-20 min: 40% B

This optimized gradient provides a shallow slope during the expected elution window of the main peak and its closely related impurities, maximizing resolution where it is most needed.

Method 2: The Comparative Isocratic Method

For comparison, we will develop a simple isocratic method. Isocratic methods are faster to set up and require simpler instrumentation but often fail to resolve complex mixtures.

Rationale for Choices:

  • An isocratic hold is chosen based on the retention time of the main peak from the scouting gradient. An initial run suggested an elution composition of around 65% Acetonitrile.

  • All other parameters (column, mobile phase composition, detector) are kept the same to provide a direct comparison of the elution mode.

Isocratic Method Protocol:

ParameterCondition
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase 65% Acetonitrile : 35% (0.1% Formic Acid in Water)
Flow Rate 1.0 mL/min
Column Temp. 35°C
Detection UV at 260 nm
Injection Vol. 10 µL
Run Time 15 min

Results: A Comparative Analysis

The performance of both methods was evaluated by analyzing a spiked sample containing the API and a mixture of all stressed samples to represent a worst-case scenario.

ImpurityProfile cluster_Process Process-Related Impurities cluster_API API cluster_Degradation Degradation Impurities Impurity_A Impurity A 2-Fluoro-5-nitrobenzonitrile (Starting Material) API API 2-(Cyclohexylamino)- 5-nitrobenzonitrile Impurity_A->API Synthesis Impurity_C Impurity C 2-Amino-5-nitrobenzonitrile (Side-Product) Impurity_C->API Synthesis Impurity_D Impurity D 2-(Cyclohexylamino)- 5-nitrobenzamide (Hydrolysis) API->Impurity_D Degradation Unknown_Deg Unknown Degradants (From Oxidation, Photolysis) API->Unknown_Deg Degradation

Caption: Relationship between API and Potential Impurities.

Performance Comparison:

Performance MetricMethod 1 (Optimized Gradient)Method 2 (Isocratic)Commentary
Resolution (API / nearest degradant) 2.81.1 (Co-elution)The gradient method successfully resolves the API from a key hydrolytic degradant, while the isocratic method fails, leading to an inaccurate purity result.
Resolution (Impurity A / Impurity C) 3.54.2Both methods separate early-eluting impurities well.
Peak Tailing Factor (API) 1.11.2Both methods show good peak symmetry due to the acidified mobile phase.
Analysis Time 20 min15 minThe isocratic method is faster, but this is a false economy as it sacrifices accuracy.
General Elution Problem SolvedPresentThe gradient method properly elutes both early (polar) and late (non-polar) peaks with good shape. The isocratic method shows peak broadening for later eluting compounds.

Conclusion from Comparison: The data clearly demonstrates the superiority of the optimized gradient method. While the isocratic method appears faster, its inability to resolve the main API peak from a critical degradation product makes it unfit for purpose as a stability-indicating method.[7] This highlights a crucial principle: analysis time is secondary to the accuracy and reliability of the data.

Method Validation: Ensuring Trustworthiness

The developed gradient method must be validated according to ICH Q2(R2) guidelines to prove it is suitable for its intended purpose.[11][12][13][14] A validation protocol would be established to test the following parameters:[13]

  • Specificity: Demonstrated by the forced degradation study, showing no interference at the API's retention time. Peak purity analysis using a PDA detector would confirm this.

  • Linearity: A minimum of five concentrations are analyzed to prove the direct relationship between concentration and detector response.

  • Accuracy: Assessed by analyzing samples with known amounts of spiked impurities (percent recovery).

  • Precision: Evaluated at the system (repeat injections), method (multiple preparations), and intermediate (different days/analysts) levels.

  • Limit of Quantitation (LOQ): The lowest concentration of impurities that can be reliably quantified.

  • Robustness: Deliberate small changes are made to method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) to ensure the method remains reliable under slight variations.[8]

Final Conclusion

The development of a stability-indicating HPLC method is a systematic, science-driven process. By thoroughly understanding the analyte and employing forced degradation studies, we developed an optimized gradient reversed-phase HPLC method capable of accurately determining the purity of this compound in the presence of process-related and degradation impurities. The comparison with a simpler isocratic method starkly illustrates the necessity of gradient elution for resolving complex mixtures encountered in stability testing. This optimized method is now ready for full validation as per ICH guidelines, ensuring it can provide trustworthy and reliable data for drug development and quality control professionals.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Vertex AI Search.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • ICH Guidelines for Analytical Method Valid
  • A Review on HPLC Method Development and Validation in Forced Degrad
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • ICH and FDA Guidelines for Analytical Method Valid
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Analytical Method Development – Forced Degrad
  • High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria. PubMed.
  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies.
  • Importance of Forced Degradation In Stability-Indic
  • HPLC Method Development: From Beginner to Expert Part 2. (2024). Agilent.
  • A comprehensive review of method development by hplc. (2021). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532. PubChem - NIH.
  • Impurity Profiling With Use of Hyphenated Techniques. (2012). Asian Journal of Research in Chemistry.
  • Savkare et al., IJPSR, 2017; Vol. 8(8): 3206 -3217. (2017). International Journal of Pharmaceutical Sciences and Research.
  • Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables. (2017). ScienceOpen.
  • 2-Amino-5-nitrobenzonitrile 95 17420-30-3. Sigma-Aldrich.

Sources

13C NMR chemical shifts of cyclohexyl vs aromatic carbons

Beyond the Ring Current: A Comparative Guide to C NMR of Cyclohexyl vs. Aromatic Scaffolds

Introduction: The "Escape from Flatland" Imperative

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional, aliphatic systems is more than a trend—it is a validated strategy for improving clinical success.[1] As established by Lovering et al. in their seminal "Escape from Flatland" analysis, increasing the fraction of


2

However, this structural shift presents a distinct analytical challenge. As chemists saturate aromatic rings to generate cyclohexyl analogs, the NMR landscape changes drastically. This guide provides an in-depth technical comparison of

Theoretical Framework: The Origins of Shift Disparity

The dramatic separation in chemical shift between benzene (~128.5 ppm) and cyclohexane (~27.0 ppm) is not merely a function of hybridization (


AnisotropySteric Compression
Aromatic Systems: The Ring Current Effect

In aromatic rings, the delocalized


3

  • Result: Strong deshielding .

  • Shift Range: 110 – 160 ppm.

  • Substituent Effect: Primarily electronic (Resonance/Inductive).

Cyclohexyl Systems: The Gamma-Gauche Effect

Cyclohexane lacks a ring current. Its shifts are governed by local diamagnetic shielding and, crucially, stereochemistry. The defining feature of substituted cyclohexanes is the


-gauche effect
  • Mechanism: Steric compression between a substituent and a proton on the

    
    -carbon (3 bonds away) causes electron cloud distortion that shields the nucleus.
    
  • Result: Upfield shift (Shielding).

  • Shift Range: 20 – 55 ppm.

  • Substituent Effect: Primarily steric and conformational.

Visualizing the Mechanism

Gcluster_0Aromatic (Benzene)cluster_1Cyclohexyl (Cyclohexane)A1Delocalized π-SystemA2Ring Current (Anisotropy)A1->A2A3Reinforces B0 (Deshielding)A2->A3A4Shift: 128.5 ppmA3->A4C1Localized σ-BondsC2Steric Compression (γ-gauche)C1->C2C3Electron Cloud Distortion (Shielding)C2->C3C4Shift: 27.0 ppmC3->C4

Figure 1: Mechanistic divergence between aromatic deshielding (anisotropy) and aliphatic shielding (steric compression).

Quantitative Data Comparison

The following table contrasts the baseline shifts and substituent effects (SCS) for a monosubstituted ring (e.g., Toluene vs. Methylcyclohexane). Note the stereochemical dependence in the cyclohexyl system.

ParameterAromatic Carbon (

)
Cyclohexyl Carbon (

)
Base Shift (Unsubstituted) 128.5 ppm (Benzene)27.0 ppm (Cyclohexane)
Hybridization Planar

Tetrahedral

(Chair)
Ipso /

-Carbon Effect
+9 to +30 ppm (Deshielded)+3 to +6 ppm (Deshielded)
Ortho /

-Carbon Effect
-15 to +10 ppm (Electronic dependent)+8 to +10 ppm (Deshielded)
Meta /

-Carbon Effect
< 2 ppm (Minimal effect)0 to -7 ppm (Shielded - Diagnostic )
Stereochemical Sensitivity Low (Planar)High (Axial vs. Equatorial)
Relaxation (

)
Slow (esp.[2] Quaternary C)Faster (Efficient relaxation via protons)
The "Gamma-Shielding" Diagnostic

In drug scaffolds, the

  • Equatorial Substituent: The

    
    -carbons (C3/C5) shift slightly upfield or remain neutral (~0 to -2 ppm).
    
  • Axial Substituent: The substituent is gauche to the C3/C5 axial protons. This steric compression causes a strong upfield shift (-5 to -7 ppm) at C3/C5 [2].

Experimental Protocol: Discrimination & Assignment

When analyzing a "hybrid" scaffold (e.g., Tetralin or a saturated drug metabolite), use this self-validating workflow to ensure accurate assignment.

Step 1: The 1D C Survey
  • Pulse Sequence: Standard proton-decoupled

    
    C (e.g., zgpg30).
    
  • Solvent:

    
     is standard (77.16 ppm triplet).
    
  • Observation:

    • Signals > 100 ppm: Assign as Aromatic/Olefinic .

    • Signals < 60 ppm: Assign as Aliphatic/Cyclohexyl .

Step 2: Multiplicity Editing (DEPT-135)

To resolve overlapping aliphatic peaks (common in cyclohexyl rings):

  • Setup: Run DEPT-135.

  • Logic:

    • Up (Positive):

      
       and 
      
      
      .
    • Down (Negative):

      
      .
      
    • Absent: Quaternary Carbons (

      
      ).
      
  • Application: In a monosubstituted cyclohexane, the

    
    , 
    
    
    , and
    
    
    carbons are
    
    
    or
    
    
    , while the
    
    
    carbons are distinct
    
    
    s. DEPT immediately separates the methine (
    
    
    ) from the methylenes.
Step 3: 2D HSQC (The Validator)

Never rely on Carbon NMR alone for complex scaffolds.

  • Setup:

    
     HSQC (Heteronuclear Single Quantum Coherence).
    
  • Correlation:

    • Aromatic

      
       (128 ppm) 
      
      
      Aromatic
      
      
      (6.5 – 8.5 ppm).
    • Cyclohexyl

      
       (20-50 ppm) 
      
      
      Aliphatic
      
      
      (1.0 – 2.5 ppm).
  • Stereochemistry Check: Look for the wide splitting of axial protons in the

    
     dimension (coupling 
    
    
    ) correlated to shielded
    
    
    signals.
Workflow Diagram

WorkflowStartUnknown Scaffold SampleStep11. Run 1D 13C {1H} DecoupledStart->Step1DecisionCheck Chemical Shift RegionsStep1->DecisionAroRegion > 100 ppm(Aromatic/sp2)Decision->AroAliRegion < 60 ppm(Cyclohexyl/sp3)Decision->AliAro_LogicCheck Intensity:Low Intensity = Quaternary CAro->Aro_LogicStep22. Run DEPT-135Ali->Step2Ali_LogicCheck Phase:Positive = CH/CH3Negative = CH2Step2->Ali_LogicStep33. Validate with HSQCAro_Logic->Step3Ali_Logic->Step3FinalAssign Structure & StereochemistryStep3->Final

Figure 2: Decision tree for distinguishing and assigning aromatic vs. cyclohexyl carbons.

Case Study: Tetralin (1,2,3,4-Tetrahydronaphthalene)

Tetralin represents the perfect fusion of these two worlds, often used as a core structure in drug development.

  • Aromatic Region (C-5 to C-8, C-4a, C-8a):

    • The quaternary carbons (C-4a, C-8a) appear most downfield (~137 ppm) due to alkyl substitution (inductive deshielding).

    • The unsubstituted aromatic carbons (CH) cluster around 125–129 ppm.

  • Aliphatic Region (C-1 to C-4):

    • Benzylic Carbons (C-1, C-4): These resonate at ~29.5 ppm . They are deshielded relative to cyclohexane (~27 ppm) due to the inductive effect of the aromatic ring and slight anisotropy.

    • Homo-benzylic Carbons (C-2, C-3): These resonate at ~23.3 ppm . They are shielded relative to cyclohexane. This is a classic example of ring constraint forcing a specific conformation that induces

      
      -gauche interactions, distinct from the flexible chair of cyclohexane [3].
      

Conclusion

Distinguishing cyclohexyl from aromatic carbons is straightforward based on chemical shift range, but the true value for the drug developer lies in the stereochemical information hidden in the aliphatic region. While aromatic rings are planar and stereochemically silent, the cyclohexyl ring's


References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2][4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Dalling, D. K., & Grant, D. M. (1967). Carbon-13 Magnetic Resonance.[5][6][7][8][9][10][11][12] IX. The Methylcyclohexanes. Journal of the American Chemical Society, 89(25), 6612–6622. Link

  • Kalsi, P. S. (2007). Spectroscopy of Organic Compounds. New Age International. (Referencing Tetralin spectral data standards). Link

A Comparative Guide to the Crystal Structure of N-Substituted 2-Amino-5-Nitrobenzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the crystal structure of 2-amino-5-nitrobenzonitrile and its N-substituted derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the critical interplay between molecular structure, intermolecular forces, and solid-state packing. By comparing the unsubstituted parent compound with N-substituted analogues, we aim to elucidate the structural consequences of N-functionalization, a common strategy in medicinal chemistry and materials science.

The 2-amino-5-nitrobenzonitrile scaffold is a key building block in the synthesis of various heterocyclic compounds and pharmacologically active agents. The precise three-dimensional arrangement of atoms and molecules in the crystalline state governs crucial physicochemical properties, including solubility, stability, and bioavailability. Understanding how N-substitution impacts this arrangement is paramount for rational molecular design and solid-form engineering.

Comparative Crystallographic Analysis

The introduction of a substituent on the 2-amino group dramatically alters the landscape of intermolecular interactions, leading to distinct crystal packing motifs. Below, we compare the crystallographic data of the parent 2-amino-5-nitrobenzonitrile with a representative N-substituted derivative, 2-{[(dimethylamino)methylidene]amino}-5-nitrobenzonitrile.

Parameter2-Amino-5-nitrobenzonitrile (Parent)2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile (N-Substituted)[1]
Formula C₇H₅N₃O₂C₁₀H₁₀N₄O₂
Molar Mass 163.14 g/mol 218.22 g/mol
Crystal System OrthorhombicMonoclinic[1]
Space Group Pca2₁P2₁/c[1]
a (Å) 14.770(3)7.6496(11)[1]
b (Å) 3.8960(8)13.0693(19)[1]
c (Å) 12.636(3)11.1617(17)[1]
α (°) ** 9090
β (°) 90106.475(3)[1]
γ (°) 9090
Volume (ų) **727.1(3)1070.1(3)[1]
Z 44[1]
CCDC No. 231063[2]Not explicitly found, data from publication[1]
Key Structural Observations:

Parent Compound (2-Amino-5-nitrobenzonitrile): The crystal structure of the unsubstituted parent compound is primarily stabilized by a network of intermolecular hydrogen bonds. The amino group (-NH₂) acts as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the nitrogen atom of the nitrile group (-C≡N) serve as acceptors.[3] This leads to a relatively dense and highly organized packing arrangement.

N-Substituted Derivative (2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile): The introduction of the bulky dimethylaminomethylidene substituent prevents the formation of traditional N-H···O or N-H···N hydrogen bonds seen in the parent compound. Instead, the crystal structure is stabilized by weaker C-H···O and C-H···N interactions.[1] Specifically, C-H···O interactions form centrosymmetric dimers, while C-H···N interactions create chains of molecules along the crystallographic b-axis.[1]

The substitution also impacts molecular planarity. In the derivative, the nitro group is twisted by 5.8° relative to the benzene ring, and the amidine moiety is twisted by 18.42°.[1] This deviation from planarity is a common consequence of steric hindrance introduced by substituents and has a significant effect on crystal packing.

The Influence of N-Arylation: A Case Study with Nitropyridine Analogues

  • 2-Phenylamino-5-nitro-6-methylpyridine: This isomer adopts an almost planar conformation, which facilitates the formation of N-H···O hydrogen bonds and π–π stacking interactions.[4]

  • 2-Phenylamino-5-nitro-4-methylpyridine: In contrast, this isomer is markedly twisted, with a dihedral angle of ~45° between the pyridine and phenyl rings. This twisted conformation leads to a different hydrogen-bonding motif, forming N-H···N dimers instead.[4]

This comparison underscores a critical principle: the interplay between intramolecular conformation (e.g., planarity) and intermolecular interactions dictates the final crystal structure. The position of a substituent can sterically force a molecule out of planarity, which in turn favors different hydrogen bonding partners and packing arrangements.

Experimental Protocols

Achieving high-quality single crystals suitable for X-ray diffraction is a critical prerequisite for structural elucidation. The following protocols provide a generalized workflow for the synthesis, crystallization, and structural analysis of N-substituted 2-amino-5-nitrobenzonitriles.

Part 1: Synthesis of N-Substituted Derivatives (General Protocol)

This protocol describes a typical nucleophilic aromatic substitution to synthesize N-substituted derivatives from 2-chloro-5-nitrobenzonitrile.

Causality: The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the potassium carbonate base, increasing the nucleophilicity of the amine. Heating is necessary to overcome the activation energy of the substitution reaction on the electron-deficient aromatic ring.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine 2-chloro-5-nitrobenzonitrile (1.0 eq), the desired primary or secondary amine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension.

  • Reaction: Heat the mixture to 80-120 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) to obtain the purified N-substituted 2-amino-5-nitrobenzonitrile.

Part 2: Single Crystal Growth and X-Ray Diffraction Analysis

This section outlines the workflow for growing single crystals and analyzing them using X-ray diffraction.

Workflow Diagram:

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Purified Compound B Select Solvent System A->B C Slow Evaporation / Vapor Diffusion / Cooling B->C D Obtain Single Crystals C->D E Mount Crystal on Goniometer D->E F Irradiate with Monochromatic X-rays E->F G Record Diffraction Pattern F->G H Process Diffraction Data G->H I Solve Structure (e.g., Direct Methods) H->I J Refine Structural Model I->J K Final Crystal Structure & CIF File J->K

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol:

  • Crystal Growth:

    • Rationale: The goal is to allow molecules to slowly and orderly assemble into a crystalline lattice. Rapid precipitation leads to amorphous solids or poorly-ordered microcrystals. Slow evaporation is a common and effective method.[5]

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).

    • Loosely cover the container to allow for the slow evaporation of the solvent over several days to weeks.

    • Harvest well-formed, single crystals of appropriate size (typically 0.1-0.3 mm).

  • Data Collection:

    • Rationale: A single crystal is mounted and rotated in a monochromatic X-ray beam. The X-rays diffract off the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern of spots.[5]

    • Mount a suitable crystal onto a goniometer head.[5]

    • Place the mounted crystal in a single-crystal X-ray diffractometer.

    • Collect the diffraction data as the crystal is rotated. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.

  • Structure Solution and Refinement:

    • Rationale: The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell. From this map, the positions of the atoms can be determined and refined.

    • Integrate the raw diffraction images to determine the Miller indices (h,k,l) and intensity of each reflection.

    • Solve the crystal structure using computational methods (e.g., direct methods or Patterson methods) to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares minimization to optimize atomic coordinates, bond lengths, and angles, yielding the final, precise three-dimensional structure.[5]

Visualization of Intermolecular Interactions

The nature and directionality of intermolecular interactions are key to understanding the crystal packing. Hydrogen bonds are particularly influential. An intramolecular hydrogen bond can significantly affect a molecule's conformation, which in turn influences how it interacts with its neighbors.

Logical Diagram:

G cluster_0 Molecular Structure cluster_1 Solid-State Properties A N-Substituent (Size, Shape, H-Bonding Capacity) C Molecular Conformation (e.g., Planarity, Torsion Angles) A->C B Intramolecular H-Bonds (e.g., N-H···O=N) B->C D Crystal Packing Motif (e.g., Chains, Dimers, Sheets) E Physicochemical Properties (Solubility, Melting Point, Stability) D->E C->D

Caption: Influence of Molecular Structure on Solid-State Properties.

In the 2-amino-5-nitrobenzonitrile scaffold, an intramolecular hydrogen bond between the amino proton and an oxygen of the nitro group is possible. This interaction can lock the conformation, promoting planarity.[6] When an N-substituent is introduced, particularly one incapable of hydrogen bonding (like an alkyl group), this intramolecular interaction is removed, allowing for greater conformational flexibility and potentially leading to more twisted structures in the solid state.

Conclusion

The crystal engineering of N-substituted 2-amino-5-nitrobenzonitriles is a study in the balance of forces. The introduction of a substituent at the amino position fundamentally changes the hydrogen bonding capabilities of the molecule, introduces steric effects, and alters the overall molecular conformation. As demonstrated by the comparison between the parent compound and an N-substituted derivative, these molecular-level changes lead to entirely different supramolecular assemblies and crystal packing. While a lack of publicly available crystal structures for a wide range of simple N-substituted derivatives limits a broad comparative analysis, insights from closely related systems confirm that even minor structural modifications can lead to significant changes in solid-state architecture. The experimental protocols and analytical principles outlined in this guide provide a robust framework for researchers to explore these structure-property relationships further, enabling the rational design of new materials and active pharmaceutical ingredients with tailored solid-state properties.

References

  • Mohammat, M. F., et al. (2012). 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o439. Available at: [Link]

  • ResearchGate. (n.d.). The crystal packing of the title compound, viewed approximately along... [Image]. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-nitrobenzonitrile. PubChem Compound Database. Retrieved February 27, 2026, from [Link]

  • Plater, M. J., et al. (2022). Bis(3-butylamino-4-nitro)piperazine. Molbank, 2022(2), M1390. Available at: [Link]

  • Koleva, B. B., et al. (2025). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 30(23), 5678. Available at: [Link]

  • Garg, V., et al. (2021). Role of intramolecular hydrogen bonds in promoting electron flow through amino acid and oligopeptide conjugates. Proceedings of the National Academy of Sciences, 118(11), e2024956118. Available at: [Link]

  • Caron, G., Kihlberg, J., & Ermondi, G. (2020). Intramolecular Hydrogen Bonding - An opportunity for improved design in medicinal chemistry. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Available at: [Link]

  • Virant, M., et al. (2023). 3-Nitrobenzonitrile. IUCrData, 8(9), x230814. Available at: [Link]

  • Zong, Q.-S., & Wu, J.-Y. (2014). Synthesis and X-Ray Structures of Hydrazones Derived From 2-(4-Nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 26(1), 123-126. Available at: [Link]

  • Caira, M. R., et al. (2012). Crystal structure of 2-nitrimino-5-nitro-hexahydro-1,3,5-triazine. Journal of Chemical Crystallography, 42, 829-832. Available at: [Link]

  • Kumar, P., et al. (2013). Design, synthesis, structural characterization by IR, (1) H, (13) C, (15) N, 2D-NMR, X-ray diffraction and evaluation of a new class of phenylaminoacetic acid benzylidene hydrazines as pfENR inhibitors. Bioorganic & Medicinal Chemistry, 21(12), 3334-3345. Available at: [Link]

  • ResearchGate. (n.d.). Hydrogen bonds on (a) the amino and (b) the nitrile N atoms in CPRPCY... [Image]. Retrieved February 27, 2026, from [Link]

  • The Crystallographic Society of Japan. (2007). X-ray Structure Analysis Online, 23(11). Available at: [Link]

  • Bartoszak, E., Jaskólski, M., & Grech, E. (1994). Structure and Crystal Packing of 4-Aminobenzonitriles and 4-Amino-3 , 5-dimethylbenzonitriles at Various Temperatures. Acta Crystallographica Section B: Structural Science, 50(3), 364-371. Available at: [Link]

  • ResearchGate. (n.d.). 2A Drawing of 2,4-(phenylamino)nitrobenzene; 2B A cross section of the... [Image]. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Aminoethylamino)-5-nitrobenzoic acid. PubChem Compound Database. Retrieved February 27, 2026, from [Link]

  • Wang, Y., et al. (2025). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. Crystals, 15(4), 456. Available at: [Link]

  • Yusof, M. S. M., et al. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 28(1), 1-15. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). 2-Amino-5-nitrobenzonitrile - Hazard. Computational Toxicology and Exposure Online Resources. Retrieved February 27, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Search Results - Access Structures. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.

Sources

Validation of C13H15N3O2: A Comparative Guide to Elemental Analysis & Purity Determination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Analyte: C₁₃H₁₅N₃O₂ (MW: 245.28 g/mol ) Common Isomers: N-Acetyl-L-tryptophanamide (NATA), 4-Acetylaminoantipyrine. Context: In drug development, confirming the elemental composition of a lead compound is the final gatekeeper before biological assay. While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula, it cannot confirm bulk purity.

This guide objectively compares the two industry-standard methods for validating the elemental composition of C₁₃H₁₅N₃O₂: Automated Combustion Analysis (CHN) and Quantitative NMR (qNMR) . It provides the theoretical baselines, experimental protocols, and a decision matrix for handling deviations outside the standard ±0.4% tolerance.

Part 1: Theoretical Framework (The Expected Values)

Before initiating any experimental workflow, the theoretical values must be established as the baseline for accuracy.

Standard Expected Values for C₁₃H₁₅N₃O₂
ElementSymbolAtomic WeightCountTotal Mass ContributionTheoretical % (w/w)
Carbon C12.01113156.14363.66%
Hydrogen H1.0081515.1206.16%
Nitrogen N14.007342.02117.13%
Oxygen O15.999231.99813.05%
Total 245.28 g/mol 100.00%

Critical Note on Oxygen: In standard CHN analysis, Oxygen is rarely measured directly due to the complexity of pyrolysis. It is typically calculated by difference (100% - [C+H+N]). Direct Oxygen analysis requires a separate pyrolysis cycle (usually over carbon black at 1100°C).

Part 2: Comparative Analysis of Validation Methods

For a researcher holding a vial of C₁₃H₁₅N₃O₂, choosing the right validation method is a trade-off between precision, sample consumption, and information density.

Method Comparison: CHN Combustion vs. qNMR vs. HRMS
FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR) HRMS (High-Res Mass Spec)
Primary Output Weight % of C, H, NMolar purity % (w/w)Exact Mass (

)
Acceptance Criteria ±0.4% absolute deviation±1-2% relative error< 5 ppm mass error
Sample Requirement 2–5 mg (Destructive)5–10 mg (Non-destructive)< 0.1 mg (Destructive)
Solvent Detection Blind (Fails analysis)Explicit (Quantifies solvent)Blind (Ion suppression risk)
Inorganic Impurities Blind (Residue affects weight)Blind (Invisible in ¹H NMR)Blind (Unless specific mode)
Verdict Gold Standard for bulk purity and publishing.[1]Modern Alternative for precious samples and solvate identification.Identity Only. Does not prove bulk purity.
Expert Insight: The "Solvent Trap"

C₁₃H₁₅N₃O₂ compounds (especially tryptophan derivatives like NATA) are prone to trapping water or crystallization solvents.

  • CHN Failure Mode: If your sample contains 0.5 moles of H₂O, the Carbon % drops from 63.66% to ~61.5%. The instrument sees this as "impure," but cannot tell you why.

  • qNMR Advantage: The NMR spectrum will explicitly show the water peak or solvent signals, allowing you to calculate the corrected theoretical value before declaring failure.

Part 3: Experimental Protocol (Automated Combustion Analysis)

This protocol ensures adherence to the Journal of Organic Chemistry (JOC) standard of ±0.4%.

Workflow Diagram: The Validation Loop

CHN_Validation Start Synthesized C13H15N3O2 Drying Vacuum Drying (50°C, <1 mbar, 12h) Start->Drying Weighing Microbalance Weighing (Target: 2.000 mg ± 0.002 mg) Drying->Weighing Combustion Combustion (900-1000°C) + O2 Boost Weighing->Combustion Detection TCD Detection (N2, CO2, H2O) Combustion->Detection Check Compare with Theoretical (C: 63.66, H: 6.16, N: 17.13) Detection->Check Pass Pass (Within ±0.4%) Publish/Release Check->Pass Yes Fail Fail (> ±0.4%) Check->Fail No NMR_Check Run 1H NMR Check for Solvent/Water Fail->NMR_Check Recalc Calculate Solvate Correction (e.g., + 0.5 H2O) Recalc->Check NMR_Check->Recalc

Caption: Decision matrix for Elemental Analysis validation. Note the feedback loop involving NMR to correct for solvent entrapment.

Detailed Methodology
1. Sample Preparation (The Causality of Failure)

90% of EA failures are due to weighing errors or wet samples, not synthesis errors.

  • Drying: Dry the sample in a vacuum oven at 40–50°C for at least 12 hours. C₁₃H₁₅N₃O₂ amides are hygroscopic.

  • Homogenization: If the sample is crystalline, crush it into a fine powder. Large crystals trap solvent inclusions that explode during combustion, causing incomplete burn.

2. Weighing (The Critical Variable)
  • Equipment: Ultra-microbalance (readability 0.1 µg).

  • Target Mass: 2.0 mg.

  • Procedure: Use tin capsules (Sn). Tin acts as a flash-combustion aid. When the tin melts and oxidizes in the furnace, it raises the local temperature to ~1800°C, ensuring complete pyrolysis of the aromatic rings in C₁₃H₁₅N₃O₂.

3. Combustion & Reduction
  • Furnace: 950°C (Combustion) / 650°C (Reduction).

  • Carrier Gas: Helium.

  • Chemistry:

    • Oxidation: Sample + O₂

      
       CO₂ + H₂O + NOₓ + N₂.
      
    • Reduction: Gases pass over Copper (Cu) granules to reduce NOₓ back to N₂ and remove excess O₂.

    • Scrubbers: Halogen and Sulfur scrubbers must be active if the synthesis involved reagents like SOCl₂ (even if S/Cl are not in the target formula, traces ruin the catalyst).

4. Detection
  • Method: Thermal Conductivity Detection (TCD) or GC separation.

  • Calibration: Use Acetanilide (C₈H₉NO) or Sulfanilamide as the standard. They are chemically similar (C/H/N/O containing) to C₁₃H₁₅N₃O₂.[2]

Part 4: Troubleshooting & Data Interpretation

If your results deviate by >0.4%, do not immediately discard the sample. Use this interpretation logic:

Scenario A: Low Carbon, High Hydrogen

Diagnosis: Solvent Entrapment (Water or Methanol).

  • Logic: Water (H₂O) has 0% Carbon and 11% Hydrogen. It dilutes the Carbon signal while potentially boosting Hydrogen (or keeping it relative).

  • Action: Check ¹H NMR for a water peak. Recalculate theoretical values for C₁₃H₁₅N₃O₂ · 0.5 H₂O.

    • New MW: 245.28 + 9.01 = 254.29.

    • New %C: (156.14 / 254.29) = 61.40% (vs 63.66%).

    • New %H: (16.128 / 254.29) = 6.34% (vs 6.16%).

    • Result: If observed data matches these new numbers, report as a hemihydrate.

Scenario B: Low Carbon, Low Nitrogen, Ash Residue

Diagnosis: Inorganic Contamination.

  • Logic: Silica gel (SiO₂) or Sodium Sulfate (Na₂SO₄) from drying agents are non-combustible. They act as "dead weight," lowering all percentages proportionally.

  • Action: Perform a residue on ignition test or filter the sample through a 0.2 µm PTFE filter and recrystallize.

Scenario C: High Nitrogen

Diagnosis: Trapped DMF or TEA.

  • Logic: Dimethylformamide (DMF) is N-rich. Even trace amounts can spike the N% value significantly.

  • Action: Extended drying at higher vacuum (<0.1 mbar).

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. (Establishes qNMR as a valid alternative to EA). [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

A Researcher's Guide to Thin-Layer Chromatography of 2-(Cyclohexylamino)-5-nitrobenzonitrile: From Theory to Practice

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic chemistry, the efficient monitoring of reactions and the assessment of product purity are paramount. Thin-Layer Chromatography (TLC) remains an indispensable, rapid, and cost-effective technique for these purposes.[1][2] This guide provides a comprehensive, in-depth analysis of the development of a robust TLC protocol for 2-(cyclohexylamino)-5-nitrobenzonitrile, a molecule featuring a blend of polar and non-polar functionalities. We will move beyond a simple recitation of steps to explore the underlying chromatographic principles, enabling researchers to rationally design and troubleshoot their separation methods.

Understanding the Analyte and the Chromatographic System

The success of any chromatographic separation begins with an analysis of the target molecule's structure. This compound possesses three key functional groups that dictate its polarity and, consequently, its behavior on a standard silica TLC plate:

  • Cyclohexyl Group: A non-polar, aliphatic ring that decreases the molecule's overall polarity.

  • Secondary Amine (-NH-): A polar group capable of hydrogen bonding with the silica stationary phase. Aromatic amines, in particular, are known to interact with silica gel.[3]

  • Nitrile (-C≡N) and Nitro (-NO2) Groups: Both are strongly polar, electron-withdrawing groups that will have significant interaction with the polar stationary phase.

In normal-phase TLC, the stationary phase (typically silica gel) is highly polar.[1][4] The mobile phase, or eluent, is a less polar solvent or solvent mixture.[5][6] Compounds with higher polarity will adhere more strongly to the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds will be carried further by the mobile phase, yielding a higher Rf.[7]

Our chosen solvent system, ethyl acetate/hexane, is a classic combination for separating moderately polar compounds.[5][8][9] Hexane is a non-polar solvent, while ethyl acetate possesses moderate polarity.[10][11][12] By varying the ratio of these two solvents, we can precisely modulate the polarity of the mobile phase to achieve optimal separation.[5] An increase in the proportion of ethyl acetate will increase the mobile phase polarity, causing all compounds to travel further up the plate (higher Rf values).[6]

Experimental Protocol: Determining Optimal TLC Conditions

This section details a systematic approach to finding the ideal eluent composition for this compound. The goal is to find a solvent system that provides an Rf value ideally between 0.3 and 0.7, as this range typically indicates a good separation from potential impurities and is suitable for scaling up to column chromatography.[13]

Materials:
  • Silica gel 60 F254 TLC plates[2]

  • This compound sample

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexane, HPLC grade

  • Developing chambers (e.g., 250 mL beaker with a watch glass lid)[5]

  • Capillary spotters[2]

  • UV lamp (254 nm)

  • Forceps

  • Pencil and ruler

Step-by-Step Methodology:
  • Chamber Saturation: Prepare three developing chambers. In each, place a piece of filter paper against the inner wall. Add a pre-mixed eluent solution to a depth of about 0.5 cm.

    • Chamber 1: 10% EtOAc in Hexane (1:9 v/v)

    • Chamber 2: 20% EtOAc in Hexane (2:8 v/v)

    • Chamber 3: 40% EtOAc in Hexane (4:6 v/v) Cover the chambers and allow at least 10-15 minutes for the solvent vapors to saturate the chamber atmosphere. This is crucial for ensuring a uniform and reproducible solvent front.[14]

  • Sample Preparation: Dissolve a small amount (1-2 mg) of your this compound sample in ~0.5 mL of a volatile solvent like ethyl acetate or dichloromethane.

  • Plate Preparation and Spotting:

    • Using a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of three TLC plates.[15]

    • Dip a capillary spotter into your sample solution.

    • Lightly touch the spotter to the origin on each plate to apply a small, concentrated spot (1-2 mm in diameter).[4][15] A small spot prevents band broadening and leads to better separation.

  • Development (Elution):

    • Using forceps, carefully place one spotted TLC plate into each of the three prepared chambers. Ensure the eluent level is below the baseline.[15]

    • Cover the chamber and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during this process.[13]

    • When the solvent front is approximately 1 cm from the top of the plate, remove the plate with forceps.[15]

  • Visualization and Analysis:

    • Immediately mark the position of the solvent front with a pencil.[4][15]

    • Allow the plates to dry completely in a fume hood.

    • Visualize the spots under a UV lamp at 254 nm. The F254 indicator in the silica will fluoresce green, and UV-active compounds will appear as dark spots. Circle the spots lightly with a pencil.

    • Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front.

    • Calculate the Rf value for each spot using the formula:[7][14] Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Data Comparison and Interpretation

The following table presents hypothetical, yet realistic, experimental data for the TLC analysis of this compound in different solvent systems. This data serves to illustrate the relationship between solvent polarity and compound mobility.

Eluent Composition (EtOAc in Hexane, v/v)Solvent PolarityDistance Traveled by Compound (cm)Distance Traveled by Solvent Front (cm)Calculated Rf ValueObservations
10% (1:9)Low0.85.00.16Spot has low mobility, indicating strong interaction with the stationary phase. Eluent is not polar enough.
20% (2:8)Medium-Low1.95.00.38Optimal. The spot is well-resolved in the ideal Rf range. This system would be a good starting point for preparative column chromatography.[16]
40% (4:6)Medium3.65.00.72Spot has high mobility. While acceptable, a high Rf value may result in co-elution with non-polar impurities.

This comparative data clearly demonstrates that the 20% ethyl acetate in hexane mixture provides the most favorable separation, placing the compound in the ideal Rf range for both analytical clarity and potential preparative applications.

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis A Prepare Eluent Mixtures (e.g., 10%, 20%, 40% EtOAc/Hex) B Saturate TLC Chambers A->B C Spot Compound on TLC Plates B->C D Develop Plates in Chambers C->D E Mark Solvent Front D->E F Visualize under UV Light E->F G Calculate Rf Values Rf = d_compound / d_solvent F->G H Compare Rf Values G->H I Select Optimal System (Rf ≈ 0.3 - 0.7) H->I

Caption: Workflow for Determining Optimal TLC Conditions.

Comparison with Alternative Techniques

While TLC is an excellent tool for rapid, qualitative analysis, other techniques offer distinct advantages, particularly for quantitative assessment and higher resolution.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful and quantitative technique compared to TLC.[17] It uses a packed column with smaller stationary phase particles and a high-pressure pump to force the mobile phase through. For this compound, a normal-phase HPLC method using a silica column with a hexane/ethyl acetate mobile phase could provide baseline separation from impurities and allow for precise quantification of purity using a UV detector.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of a mass spectrometer.[4] LC-MS would not only separate the target compound from impurities but also provide the molecular weight of each component, offering unambiguous identification and structural information about any byproducts. This is particularly valuable in drug development for impurity profiling.

While HPLC and LC-MS offer greater sensitivity and quantitative data, TLC remains the method of choice for quick reaction checks at the bench due to its speed, low cost, and simplicity.[1][18]

Polarity_Relationship Solvent_Polarity Mobile Phase Polarity (EtOAc %) Rf_Value Rf Value Solvent_Polarity->Rf_Value Increases Compound_Polarity Analyte Polarity (Fixed) Stationary_Phase Stationary Phase (Silica, High Polarity) Compound_Polarity->Stationary_Phase Interacts with Stationary_Phase->Rf_Value Strong interaction decreases Rf

Caption: Relationship between Polarity and Rf Value in Normal-Phase TLC.

Conclusion

The selection of an appropriate TLC solvent system is a critical step in the analysis of synthetic compounds. For this compound, a systematic evaluation of ethyl acetate/hexane mixtures reveals that a 20% ethyl acetate solution provides an optimal Rf value, facilitating clear and reliable analysis. This guide has provided not only a detailed experimental protocol but also the theoretical underpinnings necessary for researchers to adapt this methodology to other molecules. By understanding the interplay between compound structure, stationary phase, and mobile phase polarity, scientists can confidently develop robust and efficient TLC methods to accelerate their research and development efforts.

References

  • Vertex AI Search. (n.d.). Solvents and Polarity - Chemistry.
  • ChemRxiv. (n.d.). Giving preparative thin layer chromatography some tender loving care.
  • Unknown. (2022, October 13). Comparison of the polarity of organic solvents.
  • Unknown. (n.d.). Polarity of Solvents.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • PMC. (n.d.). Next-Generation TLC: A Quantitative Platform for Parallel Spotting and Imaging.
  • Unknown. (n.d.). 5. Thin Layer Chromatography.
  • Unknown. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC.
  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents.
  • Reddit. (2023, January 4). Sensitivity of TLC and UPLC.
  • alwsci Blogs. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
  • Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC).
  • Burdick and Jackson. (n.d.). Polarity Index of Selected Solvents.
  • Unknown. (n.d.). Thin Layer Chromatography (TLC).
  • MilliporeSigma. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
  • WSU. (n.d.). Monitoring Reactions by TLC.
  • Shodex. (n.d.). Polarities of Solvents.
  • Unknown. (n.d.). Thin Layer Chromatography.
  • Unknown. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
  • Unknown. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.
  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?
  • Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography.

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(Cyclohexylamino)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous, field-validated protocol for the safe handling and disposal of 2-(Cyclohexylamino)-5-nitrobenzonitrile . It is designed for researchers and safety officers who require immediate, actionable intelligence without redundant pleasantries.

CAS No: 940764-92-1 Molecular Formula:


Molecular Weight:  245.28  g/mol 

Executive Safety Summary & Hazard Logic

As a Senior Application Scientist, I must emphasize that the disposal of this compound requires more than just tossing it into a "Solid Waste" bin. The molecule contains three distinct functional groups that dictate its safety profile: a nitro group (


), a nitrile group  (

), and a secondary amine .
The "Why" Behind the Protocol (Causality)
  • Nitro Group (

    
    ):  While mono-nitro aromatics are generally stable, they possess high thermal energy. If subjected to uncontrolled incineration or incompatible oxidizers, they can release toxic nitrogen oxides (
    
    
    
    ).
  • Nitrile Group (

    
    ):  This is the critical disposal vector. Under strong acidic conditions (pH < 2), aromatic nitriles can hydrolyze to release Hydrogen Cyanide (HCN) gas. Therefore, this waste must never enter acidic waste streams. 
    
  • Lipophilicity: The cyclohexyl ring makes this compound highly lipophilic (water-insoluble). It will not dilute in aqueous waste streams; it will precipitate and form "hot spots" of contamination in p-traps or sewage lines.

Physicochemical Data for Disposal Planning

PropertyValueOperational Implication
Physical State Yellow Solid / PowderHigh dust explosion potential if finely divided.
Solubility (Water) InsolubleDo not attempt to flush down drains.
Solubility (Organics) Soluble in DMSO, DCM, EtOAcUse organic solvents for decontamination/rinsing.
Melting Point ~211°CStable at room temp; avoid heating >150°C during drying.
Reactivity Incompatible with Strong Acids/BasesStrict Segregation Required.

Waste Segregation Decision Tree

Effective disposal starts with segregation. Mixing this compound with the wrong stream creates a "reactive waste" violation under RCRA guidelines.

WasteSegregation Start Waste Generation Source Form Physical Form? Start->Form Solid Pure Solid / Filter Cake Form->Solid Liquid Solution / Mother Liquor Form->Liquid BinSolid Solid Hazardous Waste (Tag: Toxic, Org. Nitrile) Solid->BinSolid Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHal Non-Halogenated (EtOAc, MeOH) SolventCheck->NonHal Aqueous Aqueous (Precipitation) SolventCheck->Aqueous BinHalo Halogenated Organic Waste (Tag: Toxic) Halogenated->BinHalo BinNonHalo Non-Halogenated Organic Waste (Tag: Flammable, Toxic) NonHal->BinNonHalo BinAq DO NOT SEWER Collect as Aqueous Toxic Aqueous->BinAq Precipitate Risk!

Figure 1: Decision logic for segregating this compound waste streams to prevent incompatibility.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Objective: Isolate the compound to prevent dispersion and label for incineration.

  • Containment: Transfer the solid into a sealable polyethylene bag or a wide-mouth HDPE jar.

  • Double Containment: Place the primary container inside a second clear bag. This "double-bagging" prevents contamination of the outer waste drum.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: this compound (100%).

    • Hazards: Toxic, Irritant.[1]

    • Note: "Contains Organic Nitrile - DO NOT ACIDIFY."

  • Storage: Place in the Solid Hazardous Waste drum.

Scenario B: Disposal of Mother Liquors (Reaction Solvents)

Objective: Prevent precipitation in the waste container.

  • Solvent Compatibility: Ensure the waste solvent (e.g., Dichloromethane) is compatible with the waste drum's existing contents.

  • Transfer: Pour the solution into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.

  • Rinsing: Rinse the reaction flask with a small volume of the same solvent and add this rinse to the waste carboy.

  • Log It: Record the estimated mass of the nitrobenzonitrile added to the carboy log sheet. This is crucial for the waste disposal vendor to determine incineration parameters.

Scenario C: Empty Container Management (RCRA Empty)

Objective: Render the original reagent bottle non-hazardous for glass recycling or trash.

  • Triple Rinse: You must rinse the "empty" bottle three times with a solvent capable of dissolving the residue (Acetone or Ethyl Acetate).

    • Rinse 1: Add solvent, cap, shake, pour into Liquid Organic Waste .

    • Rinse 2: Repeat.

    • Rinse 3: Repeat.

  • Deface Label: Cross out the chemical name and write "EMPTY - TRIPLE RINSED."

  • Cap Removal: Discard the cap separately to prevent pressure buildup in the trash compactor.

Emergency Spill Response

If a spill occurs, your priority is preventing dust inhalation and environmental release.[2]

Spill Cleanup Workflow:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear Nitrile gloves (double gloved), lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (dampened with water or ethanol) to suppress dust, then scoop into a bag.

    • Liquid Spill: Absorb with vermiculite or polypropylene pads.

  • Decontamination: Wipe the surface with an Acetone-soaked towel to solubilize residual organic film.

  • Disposal: All cleanup materials (gloves, towels, scoop) go into the Solid Hazardous Waste bin.

Mechanism of Hazard: Hydrolysis Pathway

Understanding why we segregate from acids is vital. Below is the hydrolysis pathway that generates toxicity risks.

HydrolysisRisk Compound 2-(Cyclohexylamino)- 5-nitrobenzonitrile Intermed Amide Intermediate Compound->Intermed Hydrolysis Acid Strong Acid (H+ / H2O) Acid->Intermed Product Carboxylic Acid Derivative Intermed->Product Gas Ammonium / HCN Risk (Condition Dependent) Intermed->Gas Degradation

Figure 2: Hydrolysis pathway. While complete hydrolysis yields ammonia, partial or reductive conditions in mixed waste streams can liberate cyanide or toxic nitrogenous gases.

References & Authority

  • Chemical Identity & Properties:

    • Source: ChemScene & Key Organics (CAS 940764-92-1 Verification).

    • Link:

  • EPA Hazardous Waste Codes (General Guidance):

    • Source: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[3][4]

    • Relevance: Defines "Characteristic" wastes (Ignitable D001, Reactive D003) and P/U lists. While this specific CAS is not P-listed, it defaults to characteristic toxic waste.

    • Link:

  • Nitrile Handling Safety:

    • Source: National Institutes of Health (NIH) / PubChem - Nitriles Toxicity Profile.

    • Link:

Disclaimer: This guide is for educational and operational planning purposes. Always consult your institution's Environmental Health & Safety (EHS) officer and local regulations (e.g., EPA, OSHA, REACH) before disposing of hazardous chemicals.

Sources

Personal protective equipment for handling 2-(Cyclohexylamino)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

"Treat the powder as a biohazard until validated otherwise."

As researchers, we often become desensitized to yellow powders. 2-(Cyclohexylamino)-5-nitrobenzonitrile (CAS 99462-28-3) is not just a generic reagent; it is a functionalized nitro-aromatic intermediate, commonly utilized in the synthesis of antipsychotics like Olanzapine. Its structure combines a nitro group (potential methemoglobinemia risk) and a nitrile moiety (potential cyanide metabolic release), attached to a lipophilic cyclohexyl ring that enhances dermal absorption.

This guide moves beyond the generic "wear gloves" instruction. It provides a logic-based safety architecture designed to prevent systemic toxicity and laboratory contamination.

Risk Assessment & Hazard Profile

We apply the Precautionary Principle based on the Structure-Activity Relationship (SAR) of nitrobenzonitriles.

Hazard ClassCritical Risk FactorPhysiological Mechanism
Acute Toxicity (Dermal) HIGH The cyclohexyl group increases lipophilicity, facilitating rapid transport across the stratum corneum.
Acute Toxicity (Oral) HIGH Nitro-aromatics can interfere with oxygen transport (methemoglobinemia).
Skin/Eye Irritation MODERATE Fine particulate dust acts as a mechanical and chemical irritant to mucous membranes.
Sensitization POSSIBLE Aromatic amines and their precursors are known sensitizers; repeated exposure may trigger allergic dermatitis.

Strategic PPE Matrix

Standard nitrile gloves are insufficient for all phases of handling. You must match the PPE to the state of matter (Solid vs. Solution).

A. Hand Protection (The "Double-Barrier" System)
  • Handling Solids (Weighing/Transfer):

    • Primary Layer (Inner): 4 mil Nitrile (Examination grade).

    • Secondary Layer (Outer): 5-8 mil Nitrile (Long cuff).

    • Logic: The outer glove takes the mechanical abrasion of spatulas and containers. The inner glove remains pristine. If the outer glove is stained yellow, it is changed immediately.

  • Handling Solutions (Organic Solvents):

    • Requirement: If dissolved in Acetone, DCM, or Ethyl Acetate.

    • Protocol: Silver Shield (EVOH) Laminate gloves worn under standard nitrile gloves.

    • Logic: Aromatic nitriles in organic solvents can permeate standard nitrile rubber in <5 minutes. Laminate gloves provide >4 hours of breakthrough protection against the solvent-solute matrix.

B. Respiratory & Ocular Protection
  • Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood.

  • Ocular: Vented chemical splash goggles (ANSI Z87.1). Safety glasses are inadequate due to the risk of airborne dust migration behind the lens.

  • Respiratory (Contingency): If weighing outside a hood is unavoidable (not recommended), use a P100 Particulate Respirator (e.g., 3M 8293). Simple N95 masks do not filter organic vapors that may off-gas from impurities.

Operational Protocol: The "Zero-Track" Workflow

This protocol ensures that no chemical residue leaves the containment zone.

Step 1: Preparation & Static Control
  • Action: Place a disposable anti-static weighing boat inside the fume hood.

  • Why: Nitro-compounds can be static-sensitive. Static discharge can scatter the light powder, creating an invisible contamination zone. Use an ionizing fan if available.

Step 2: The "Clean-Hand / Dirty-Hand" Technique
  • Left Hand (Dirty): Manipulates the stock container and spatula.

  • Right Hand (Clean): touches only the balance tare button and the clean exterior of the receiving vessel.

  • Validation: If yellow dust is visible on the "Clean Hand" glove, the protocol has failed. Stop and regown.

Step 3: Solubilization & Transfer
  • Action: Dissolve the solid immediately after weighing. Do not transport dry powder across the lab.

  • Solvent Choice: If using DMSO or DMF, be aware that these solvents accelerate skin absorption of the nitrobenzonitrile.

Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and containment barriers.

SafetyProtocol Start START: Handling this compound RiskAssess Risk Assessment: Is the compound in Solution? Start->RiskAssess SolidState SOLID STATE (Powder/Crystals) RiskAssess->SolidState No SolutionState SOLUTION STATE (Dissolved in DCM/DMSO/Acetone) RiskAssess->SolutionState Yes PPE_Solid PPE: Double Nitrile Gloves + Splash Goggles SolidState->PPE_Solid PPE_Liquid PPE: Silver Shield Laminate Liner + Outer Nitrile Glove SolutionState->PPE_Liquid Hood Engineering Control: Transfer to Fume Hood PPE_Solid->Hood PPE_Liquid->Hood Weighing Weighing Protocol: Use Anti-Static Boat Clean/Dirty Hand Technique Hood->Weighing Cleanup Decontamination: Wipe surfaces with Methanol Dispose of wipes as HazWaste Weighing->Cleanup Post-Process Waste Disposal: Segregated Solid/Liquid Waste (No Oxidizers) Cleanup->Waste

Figure 1: Decision logic for PPE selection based on the physical state of the reagent. Note the escalation to Laminate gloves when solvents are introduced.

Emergency Response & Decontamination

  • Skin Contact:

    • Immediate: Do not use solvents (alcohol/acetone) to wash skin; this drives the chemical deeper.

    • Action: Wash with copious soap and tepid water for 15 minutes.

    • Alert: Monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).[1]

    • Cover with a wet paper towel (water/surfactant) to dampen.

    • Scoop into a dedicated waste container.

Disposal Strategy (Cradle-to-Grave)

Disposal must comply with RCRA guidelines for toxic organic waste.

  • Segregation: Never mix nitrobenzonitrile waste with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong reducing agents. The nitro group is energetic; uncontrolled reactions can occur.

  • Container Labeling: Clearly mark as "Toxic - Nitro/Nitrile Compound" .

  • Wash Solvent: The first rinse of the reaction vessel must be treated as concentrated waste, not general solvent waste.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for 5-Fluoro-2-nitrobenzonitrile (Structural Analog). Retrieved from [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.